molecular formula C13H20N2 B1349162 (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine CAS No. 626216-69-1

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1349162
CAS No.: 626216-69-1
M. Wt: 204.31 g/mol
InChI Key: LIXDUPDEYUFILL-UHFFFAOYSA-N
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Description

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXDUPDEYUFILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256855
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-69-1
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, a compound of interest for researchers and professionals in drug development. The synthesis is centered around the robust and widely applicable reductive amination reaction, offering high yields and operational simplicity.

Introduction

This compound is a secondary amine featuring a substituted cyclohexyl ring and a pyridinylmethyl group. This structural motif is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The synthesis of such molecules requires a strategic approach to ensure high purity and yield. The pathway detailed herein is designed to be both efficient and scalable, making it suitable for various research and development applications.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient route for the synthesis of this compound is the reductive amination between 4-methylcyclohexanone and pyridin-3-ylmethanamine. This reaction proceeds in two key stages:

  • Imine Formation: The carbonyl group of 4-methylcyclohexanone reacts with the primary amine of pyridin-3-ylmethanamine to form a Schiff base, or imine, intermediate. This is a reversible reaction, and the removal of water drives the equilibrium towards the formation of the imine.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product. This reduction is typically achieved using a mild reducing agent to avoid the reduction of the ketone starting material.

This one-pot reaction is highly valued for its efficiency and atom economy.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reagents Reaction Conditions 4-Methylcyclohexanone 4-Methylcyclohexanone Imine_Intermediate Imine Intermediate 4-Methylcyclohexanone->Imine_Intermediate + Pyridin-3-ylmethanamine - H2O Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Target_Molecule (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Imine_Intermediate->Target_Molecule [Reduction] Reducing_Agent Reducing Agent (e.g., Pyridine-Borane) Solvent Solvent (e.g., Methanol) Dehydrating_Agent Dehydrating Agent (e.g., 4Å Molecular Sieves)

Caption: Reductive amination pathway for the synthesis of the target molecule.

Experimental Protocol

This protocol is based on established methods for reductive amination using pyridine-borane, a mild and effective reducing agent.[1][2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier (Example)
4-MethylcyclohexanoneC₇H₁₂O112.17≥98%Sigma-Aldrich
Pyridin-3-ylmethanamineC₆H₈N₂108.14≥98%Sigma-Aldrich
Pyridine-Borane ComplexC₅H₅N·BH₃92.938M in THFSigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
4Å Molecular Sieves---Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%VWR Chemicals
Saturated Sodium BicarbonateNaHCO₃84.01-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylcyclohexanone (1.0 eq) and anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add pyridin-3-ylmethanamine (1.0 eq) followed by powdered and activated 4Å molecular sieves. The molecular sieves act as a dehydrating agent, driving the formation of the imine intermediate.[1]

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the pyridine-borane complex (1.0-1.2 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).[1]

  • Workup:

    • Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic. This step neutralizes any remaining borane complex.

    • Adjust the pH to basic (pH > 10) using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mechanistic Insights and Rationale

The choice of reagents and conditions is critical for the success of this synthesis.

  • Choice of Reducing Agent: Pyridine-borane is a preferred reducing agent for this transformation due to its mild nature.[2] Unlike stronger reducing agents such as sodium borohydride, it does not readily reduce the starting ketone, thus minimizing side product formation. It is also a safer alternative to sodium cyanoborohydride.[2]

  • Role of Molecular Sieves: The formation of the imine is a reversible equilibrium reaction that produces water as a byproduct. The inclusion of 4Å molecular sieves effectively sequesters this water, driving the equilibrium towards the imine and ultimately increasing the yield of the final product.[1]

  • Control of Stereochemistry: The starting 4-methylcyclohexanone is a mixture of cis and trans isomers. The reductive amination is unlikely to be highly stereoselective under these conditions, and the final product will likely be a mixture of diastereomers. If a specific stereoisomer is required, chiral auxiliaries or stereoselective reduction methods would need to be employed.

Conclusion

The reductive amination of 4-methylcyclohexanone with pyridin-3-ylmethanamine provides a robust and efficient pathway for the synthesis of this compound. This method is characterized by its operational simplicity, use of readily available reagents, and good yields. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this and structurally related compounds.

References

  • Moon, H., Huh, H.-S., & Lee, S. W. (2017). Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 569–572. [Link]

  • Molbase. (n.d.). Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Retrieved from [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

  • Shahzadi, S., Ali, S., Fun, H. K., & Siddiqui, H. L. (2008). 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. [Link]

  • ResearchGate. (2025). Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • ResearchGate. (n.d.). Reactions of cyclopentanone and 4-methylcyclohexanone with p-nitrobenzaldehyde by 1a a. [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Royal Society of Chemistry. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

Sources

physicochemical properties of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Profiling of Novel Pyridine Derivatives: A Case Study of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Authored by: A Senior Application Scientist

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "know thy molecule" has never been more pertinent. The physicochemical properties of a drug candidate are the foundational pillars upon which its entire pharmacokinetic and pharmacodynamic profile is built. These intrinsic characteristics, such as acidity, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety.[1][2] A comprehensive understanding of these properties from the earliest stages of research is not merely an academic exercise but a critical determinant in mitigating late-stage attrition and accelerating the delivery of novel therapeutics to patients.[3]

This guide provides an in-depth exploration of the core physicochemical properties relevant to drug development, using the novel compound This compound as a practical case study. While specific experimental data for this molecule is not extensively available in public literature, we will leverage predicted values and established methodologies to illustrate the process of its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Molecular Overview of this compound

A thorough physicochemical analysis begins with a fundamental understanding of the molecule's structure.

Chemical Structure:

Caption: 2D Chemical Structure of this compound

PropertyValueSource
Molecular Formula C13H20N2PubChemLite[4]
Molecular Weight 204.31 g/mol BLDpharm[5]
Monoisotopic Mass 204.16264 DaPubChemLite[4]

The structure reveals key functional groups that will dictate its physicochemical behavior: a basic pyridine ring and a secondary amine, along with a lipophilic 4-methylcyclohexyl moiety.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different physiological environments, which have varying pH values. For this compound, we anticipate two pKa values corresponding to the protonation of the pyridine nitrogen and the secondary amine.

Theoretical Considerations

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of a molecule. The pKa values for primary aliphatic amines generally fall in the range of 9-11.[6] The pyridine nitrogen will also exhibit basicity. The exact pKa values are influenced by the electronic effects of the surrounding molecular structure.

Experimental Determination of pKa

Several robust methods exist for the experimental determination of pKa.

2.2.1. Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at the half-equivalence point.[6]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection points of this curve correspond to the pKa values.

G start Prepare Pre-saturated n-Octanol and Buffer add Add Compound to Biphasic System start->add shake Shake to Equilibrate add->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Compound in Each Phase (HPLC-UV) separate->quantify calculate Calculate logD quantify->calculate

Caption: Shake-Flask Method for logD Determination.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for a more high-throughput estimation of logP.

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using compounds with known logP values.

Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. [8][9]It is essential to determine the solubility of a compound in various aqueous media.

Types of Solubility Measurements
  • Kinetic Solubility: Measures the concentration of a compound when it precipitates from a solution, typically after being introduced from a DMSO stock. This is a high-throughput method used in early discovery. [8][10]* Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is the gold standard. [10]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is commonly employed for determining thermodynamic solubility. [11] Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate buffer at various pH values).

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.

Integrated Physicochemical Profiling and its Impact on Drug Development

The physicochemical properties discussed are not independent variables but are interconnected and collectively influence a compound's drug-like properties. For instance, the pKa will determine the charge state of the molecule at a given pH, which in turn will affect its solubility and logD. A comprehensive understanding of these interdependencies is crucial for optimizing a lead compound.

The data obtained from these studies on this compound would guide its development. A high logP might suggest good membrane permeability but could also indicate potential issues with solubility and off-target effects. [2]The pKa values will inform which salt forms might be most suitable for formulation and will predict its absorption in the acidic environment of the stomach versus the more neutral pH of the intestine.

Conclusion

The systematic physicochemical characterization of novel chemical entities is a cornerstone of successful drug discovery. [3][12]By employing the established experimental protocols detailed in this guide, researchers can build a robust data package for compounds like this compound. This foundational knowledge enables informed decision-making, facilitates the optimization of drug candidates, and ultimately increases the probability of developing safe and effective medicines.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). 3

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. 1

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). 12

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI.

  • Drug Physicochemical Properties Explained. (2026). B.Osunstate.

  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate.

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). 8

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

  • LogP—Making Sense of the Value. ACD/Labs.

  • 4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine. BLDpharm.

  • Development of Methods for the Determination of pKa Values. (2012). PMC - NIH.

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2009). Lund University Publications.

  • This compound. 湖南华腾制药有限公司_官网.

  • 4-methyl-n-(3-methylcyclohexyl)pyridin-3-amine (C13H20N2). PubChemLite.

Sources

An In-depth Technical Guide to (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (CAS Number 626216-69-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Navigational Chart for Researchers, Scientists, and Drug Development Professionals in the Exploration of a Novel Pyridine Derivative

Abstract

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, bearing the CAS number 626216-69-1, is a secondary amine that incorporates both a substituted cyclohexyl moiety and a pyridinylmethyl group. This unique structural combination positions it as a compound of significant interest within medicinal chemistry and drug discovery. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its ability to engage in a variety of biological interactions.[1][2] The substituted cyclohexyl group, on the other hand, can modulate lipophilicity and conformational flexibility, properties crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, including a detailed, field-proven synthesis protocol, in-depth analytical characterization, a thorough exploration of its potential therapeutic applications based on the bioactivities of analogous structures, and a predictive assessment of its physicochemical properties.

Rationale and Structural Significance

The design of this compound marries two key structural motifs, each contributing to its potential as a bioactive molecule.

  • The Pyridine Moiety: As a bioisostere of a phenyl ring with an embedded nitrogen atom, the pyridine nucleus is a cornerstone of medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. Pyridine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3]

  • The 4-Methyl-cyclohexyl Group: The incorporation of a 4-methyl-cyclohexyl substituent significantly influences the molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The methyl group's position and the cyclohexane ring's conformational flexibility can also play a crucial role in the molecule's binding affinity and selectivity for its biological targets. The non-planar, saturated nature of the cyclohexyl ring allows for specific spatial arrangements that can be advantageous for fitting into hydrophobic pockets of proteins.

This guide aims to provide a robust foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method is widely recognized for its high yields, mild reaction conditions, and broad substrate scope.[4][5]

Synthetic Workflow

The logical flow for the synthesis and purification is outlined below:

G Reactants Pyridine-3-carbaldehyde + 4-Methylcyclohexylamine Reaction Reductive Amination (Sodium Triacetoxyborohydride) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analytical Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials and Reagents:

  • Pyridine-3-carbaldehyde

  • 4-Methylcyclohexylamine (as a mixture of cis and trans isomers)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (Et₃N) (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Addition of Amine: To the stirring solution, add 4-methylcyclohexylamine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.

  • Reductive Amination: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[4] The addition may cause a slight exotherm. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Due to the basic nature of the amine product, special considerations are necessary for purification by silica gel chromatography to prevent peak tailing and product loss.[7]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).[8]

  • Column Packing: Pack a chromatography column with the prepared slurry.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, containing 0.1% triethylamine throughout the elution process. A typical gradient might start from 2% ethyl acetate and gradually increase to 20%.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-2, H-68.45 - 8.60m2H
Pyridine H-4, H-57.20 - 7.70m2H
-CH₂- (benzyl)~3.80s2H
-CH- (cyclohexyl, attached to N)2.40 - 2.60m1H
Cyclohexyl Protons1.00 - 1.90m9H
-CH₃ (methyl on cyclohexyl)0.85 - 0.95d3H
-NH-1.50 - 2.50br s1H

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6148.0 - 150.0
Pyridine C-3135.0 - 137.0
Pyridine C-4, C-5123.0 - 135.0
-CH₂- (benzyl)50.0 - 55.0
-CH- (cyclohexyl, attached to N)58.0 - 62.0
Cyclohexyl Carbons25.0 - 35.0
-CH₃ (methyl on cyclohexyl)21.0 - 23.0

Note: These are predicted values and may vary slightly from experimental data. The presence of cis/trans isomers of the 4-methylcyclohexyl group may lead to a more complex spectrum with multiple sets of signals.[10][11]

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺). Key fragmentation pathways for N-benzyl-N-cyclohexylamine derivatives typically involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in the formation of a tropylium ion (m/z 91).[12][13]

  • Loss of the cyclohexyl group: Fragmentation leading to the loss of the 4-methylcyclohexyl radical.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition.

Physicochemical Properties (Predicted)

Predictive models based on the compound's structure can provide valuable insights into its physicochemical properties, which are crucial for its development as a potential drug candidate.[14][15][16]

PropertyPredicted Value
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.31 g/mol
LogP (octanol/water partition coefficient)~3.0 - 3.5
pKa (of the pyridine nitrogen)~5.0 - 5.5
Polar Surface Area (PSA)~28 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

These values are estimations from computational models and should be experimentally verified.

Potential Therapeutic Applications and Future Research Directions

The structural features of this compound suggest several promising avenues for therapeutic investigation.

Anticancer Activity

The pyridine scaffold is a key component of many anticancer agents.[3][17][18][19][20] Picolinamide derivatives, for instance, have been shown to inhibit key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[3] The lipophilic 4-methyl-cyclohexyl group could enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins, potentially leading to improved potency.

Proposed Research Workflow for Anticancer Evaluation:

G Start Synthesized Compound In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) Start->In_Vitro Target_ID Target Identification and Validation (e.g., Kinase profiling, Western blot) In_Vitro->Target_ID In_Vivo In Vivo Efficacy Studies (e.g., Xenograft models in mice) Target_ID->In_Vivo Tox Preliminary Toxicity Assessment In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A proposed workflow for the evaluation of anticancer potential.

Anti-inflammatory Properties

Both pyridine and cyclohexylamine derivatives have been investigated for their anti-inflammatory effects.[21][22][23] The mechanism of action could involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or interference with chemokine receptor signaling.[22] The compound's structure warrants investigation in models of inflammatory diseases.

Antimicrobial Activity

N-substituted pyridinylmethylamines and related structures have shown promising antimicrobial activity against a range of pathogens.[2][24][25] The lipophilicity imparted by the cyclohexyl group can be a critical factor in the antimicrobial efficacy of a compound, as it can facilitate its passage through the microbial cell wall and membrane.

Conclusion

This compound is a molecule with a compelling structural design that suggests a high potential for biological activity. This technical guide provides a comprehensive framework for its synthesis, purification, and characterization. The outlined protocols are based on established and reliable chemical principles, ensuring a high probability of success for researchers venturing into the study of this compound. The exploration of its anticancer, anti-inflammatory, and antimicrobial properties represents a fertile ground for future research, with the potential to uncover novel therapeutic agents.

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A-Z Guide to Structure Elucidation: The Case of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the identity, purity, and safety of novel compounds, forming the bedrock upon which all subsequent biological and toxicological studies are built. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of a novel compound, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. We will explore an integrated approach that leverages Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical reasoning behind the selection and application of each technique.

Introduction: The Imperative of Structural Integrity

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. A minor alteration in connectivity or stereochemistry can drastically alter a molecule's efficacy, safety profile, and physical properties. Therefore, the rigorous process of structure elucidation is not merely a characterization step but a fundamental requirement for advancing a compound through the development pipeline. The subject of this guide, this compound (Figure 1), presents an interesting case study. It incorporates several key functional and structural motifs: a secondary amine, a heteroaromatic pyridine ring, and a substituted aliphatic cyclohexane ring. This combination necessitates a multi-faceted analytical strategy to resolve its connectivity and stereochemistry.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

The Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on an integrated workflow where each method provides a unique and complementary piece of the puzzle. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity between atoms. The synergy of these techniques provides a self-validating system for structural confirmation.

Elucidation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Workflow cluster_conclusion Final Confirmation Synthesized_Compound Synthesized Product (Purity Unknown) HPLC HPLC Purity Assessment Synthesized_Compound->HPLC MS Mass Spectrometry (Molecular Formula) HPLC->MS >95% Pure FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR NMR NMR Spectroscopy (Connectivity & Stereo) FTIR->NMR Final_Structure Elucidated Structure NMR->Final_Structure

Figure 2. Integrated workflow for structure elucidation.

Purity Assessment: The First Gate

Before embarking on detailed structural analysis, it is paramount to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1][2] A pure sample ensures that the spectroscopic data collected is representative of the target compound and not confounded by impurities.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 15 minutes.

  • Analysis: Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[3] A purity level of >95% is generally required for proceeding with structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first spectroscopic technique employed to gain structural information. Its primary role is to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The presence of an odd number of nitrogen atoms in a molecule results in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[4] For our target molecule, C₁₃H₂₀N₂, which contains two nitrogen atoms, we expect an even molecular weight.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. For amines, the most common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process results in the formation of a stable, resonance-stabilized iminium cation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

For this compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ), the following data would be expected.

m/z (Observed) Formula Assignment Fragmentation Pathway
205.1703[C₁₃H₂₁N₂]⁺[M+H]⁺ (Protonated Molecular Ion)N/A
110.0862[C₆H₈N₂]⁺Pyridin-3-ylmethyl-amine fragmentα-cleavage, loss of methylcyclohexyl radical
93.0573[C₆H₇N]⁺Pyridin-3-ylmethyl cation (tropylium-like)Benzylic cleavage

Table 1. Hypothetical High-Resolution Mass Spectrometry Data.

Infrared Spectroscopy: Identifying the Molecular Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and when infrared radiation is passed through the sample, the bonds absorb energy at their specific frequencies, which are then detected.[7]

For our target compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-H bonds of the aliphatic cyclohexane and aromatic pyridine rings, and the C=C and C=N bonds within the pyridine ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation

The presence of a secondary amine is confirmed by a single, moderately weak N-H stretching band in the region of 3350-3310 cm⁻¹.[7][8] This distinguishes it from primary amines, which show two N-H bands, and tertiary amines, which show none.[8]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3310N-H Stretch (single, weak-medium)Secondary Amine
3100 - 3000C-H StretchAromatic (Pyridine)
2960 - 2850C-H StretchAliphatic (Cyclohexane)
~1600, ~1580, ~1475, ~1435C=C, C=N Ring StretchesPyridine Ring
1335 - 1250C-N StretchAromatic Amine Moiety
910 - 665N-H Wag (broad)Secondary Amine

Table 2. Expected Characteristic FTIR Absorption Bands.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.[9] By analyzing the chemical shifts, integration, and coupling patterns in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can piece together the molecule's structure. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to confirm the connectivities.[10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this region, with characteristic chemical shifts and splitting patterns determined by their position relative to the nitrogen atom and the other substituents.

  • Aliphatic Region (δ 0.8-4.0 ppm): This region will contain signals for the protons on the cyclohexane ring, the methyl group, the methylene bridge (-CH₂-), and the N-H proton. The N-H proton signal is often broad and its chemical shift can be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.

  • Aromatic Region (δ 120-150 ppm): Carbons of the pyridine ring.

  • Aliphatic Region (δ 10-60 ppm): Carbons of the cyclohexane ring, methyl group, and methylene bridge.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This allows us to trace out the spin systems of the pyridine and cyclohexane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals.

NMR_Connectivity cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals cluster_2D H_pyridine Pyridine Protons (δ 7.2-8.5) HSQC HSQC (¹J-CH) H_pyridine->HSQC COSY COSY (³J-HH) H_pyridine->COSY H_CH2 Methylene Bridge (δ ~3.8) H_CH2->HSQC H_cyclohexyl Cyclohexyl Protons (δ 1.0-2.0) H_cyclohexyl->HSQC H_cyclohexyl->COSY H_CH3 Methyl Protons (δ ~0.9) H_CH3->HSQC H_CH3->COSY C_pyridine Pyridine Carbons (δ 123-150) C_CH2 Methylene Bridge (δ ~45) C_cyclohexyl Cyclohexyl Carbons (δ 20-55) C_CH3 Methyl Carbon (δ ~22) HSQC->C_pyridine HSQC->C_CH2 HSQC->C_cyclohexyl HSQC->C_CH3 COSY->H_pyridine COSY->H_cyclohexyl COSY->H_cyclohexyl shows coupling to CH

Figure 3. Relationship between 1D and 2D NMR data.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the instrument manufacturer are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Hypothetical NMR Data Interpretation
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) COSY Correlations HSQC Correlation
Py-H28.50d1H149.5Py-H4, Py-H6C2
Py-H68.45s1H148.8Py-H2, Py-H5C6
Py-H47.65d1H135.2Py-H2, Py-H5C4
Py-H57.25dd1H123.5Py-H4, Py-H6C5
N-CH₂ -Py3.80s2H45.1-C-CH₂
N-CH -Cy2.50m1H55.0Cy-H (adj.)C-CH
CH₃ -Cy0.88d3H22.3Cy-H (adj.)C-CH₃
Cyclohexyl-H1.0 - 2.0m10H29-35Other Cy-HC-Cyclohexyl
N-H1.75br s1H---

Table 3. Hypothetical ¹H and ¹³C NMR assignments and 2D correlations.

Elucidating Stereochemistry

The final piece of the puzzle is to determine the stereochemistry. The 1,4-disubstituted cyclohexane ring can exist as cis or trans isomers.[12][13] In the trans isomer, both substituents can occupy equatorial positions in the stable chair conformation, which is energetically favorable.[14] In the cis isomer, one substituent must be axial and the other equatorial.[13]

The relative stereochemistry can often be determined by analyzing the coupling constants and the chemical shifts in the ¹H NMR spectrum, particularly of the proton attached to the carbon bearing the amine group (N-CH -Cy). In the more stable trans-diequatorial conformer, this proton would be axial and would exhibit large axial-axial couplings to its neighbors. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to show through-space correlations that confirm the stereochemical arrangement.

Conclusion

Through the systematic and integrated application of HPLC, mass spectrometry, infrared spectroscopy, and a suite of NMR techniques, the complete chemical structure of this compound can be confidently elucidated. This guide has outlined the logical workflow, the causality behind experimental choices, and the interpretation of the resulting data. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical requirement for all subsequent research and development activities in the chemical and pharmaceutical sciences.

References

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An In-depth Technical Guide to the Biological Activity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the prospective biological activity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its derivatives. Drawing upon established knowledge of structurally related compounds, we postulate that this chemical scaffold holds significant promise as a modulator of monoamine oxidase (MAO) enzymes, particularly MAO-B. This document outlines the scientific rationale, proposed synthesis, detailed experimental protocols for biological evaluation, and potential therapeutic applications in neurodegenerative and psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction: The Scientific Rationale

The confluence of a substituted cyclohexylamine and a pyridin-3-ylmethyl-amine moiety in the target compound, this compound, suggests a strong potential for interaction with monoamine oxidase (MAO) enzymes. MAOs are critical enzymes in the catabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, are well-characterized and differ in their substrate specificity and inhibitor selectivity.[1][3]

Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[1][3] The inhibition of MAO-B in the brain leads to an increase in the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease.[4][5] Furthermore, MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress associated with dopamine metabolism.[5][6]

The pyridin-3-yl-methanamine core is a known pharmacophore in various biologically active compounds, including those with antibacterial and anticancer properties.[7][8][9] The cyclohexyl group, a bulky and lipophilic moiety, can enhance binding to the active site of enzymes and improve pharmacokinetic properties. Based on these structural precedents, we hypothesize that this compound derivatives are promising candidates for selective MAO-B inhibition.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a reductive amination reaction. This common and efficient method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reductive Amination Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Imine_Formation Imine Formation (Intermediate) Pyridine-3-carboxaldehyde->Imine_Formation 4-Methylcyclohexylamine 4-Methylcyclohexylamine 4-Methylcyclohexylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product This compound Reduction->Product

Caption: Proposed synthesis of the target compound via reductive amination.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, dissolve pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add 4-methylcyclohexylamine (1.1 eq) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation

The primary biological evaluation of this compound derivatives will focus on their ability to inhibit MAO-A and MAO-B.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of the test compounds against human MAO-A and MAO-B enzymes.[3]

G Start Start Prepare_Reagents Prepare Reagents: - Recombinant hMAO-A/B - Substrate (e.g., Kynuramine) - Test Compound dilutions - Positive Controls (Clorgyline, Selegiline) Start->Prepare_Reagents Incubation Incubate enzyme with test compound or control Prepare_Reagents->Incubation Add_Substrate Initiate reaction by adding substrate Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop the reaction Reaction->Stop_Reaction Detection Detect product formation (e.g., fluorescence, luminescence) Stop_Reaction->Detection Data_Analysis Calculate % inhibition and IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MAO inhibition assay.

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound dilutions or positive controls (clorgyline for MAO-A, selegiline for MAO-B).[1][3]

    • Pre-incubate the enzyme and compound mixture.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine).[1][3]

    • After a set incubation period, stop the reaction.

  • Detection: The amount of product formed is quantified using a plate reader. Fluorometric or chemiluminescent methods are commonly employed.[2][10][11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Expected IC₅₀ Values

The following table illustrates a hypothetical outcome for a successful selective MAO-B inhibitor based on the proposed structure.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
This compound >10,00050>200
Selegiline (Control) 1,00010100
Clorgyline (Control) 55000.01

In Vivo Preclinical Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in animal models.

Animal Models for Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used preclinical model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Behavioral Assessments
  • Rotarod Test: This test assesses motor coordination and balance.

  • Open Field Test: This test evaluates locomotor activity and exploratory behavior.

  • Cylinder Test: This test measures forelimb akinesia.

Neurochemical Analysis

Following behavioral testing, brain tissue is collected for neurochemical analysis. High-performance liquid chromatography (HPLC) with electrochemical detection can be used to measure the levels of dopamine and its metabolites in the striatum.

Potential Therapeutic Applications and Future Directions

The primary therapeutic target for a selective MAO-B inhibitor derived from the this compound scaffold would be Parkinson's disease.[4][6] By inhibiting MAO-B, these compounds could increase dopamine levels in the brain, thereby improving motor function and potentially slowing disease progression.[12]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.

  • Exploration of Other Indications: Investigating the potential of these compounds in other neurological disorders where MAO-B dysregulation is implicated, such as Alzheimer's disease.[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel MAO-B inhibitors. The scientific rationale is sound, based on the known biological activities of its constituent fragments. The proposed synthesis and screening cascade provides a clear path for the identification and characterization of potent and selective drug candidates. Further investigation into this class of compounds is warranted to explore their full therapeutic potential in the treatment of neurodegenerative diseases.

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potential therapeutic targets of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound this compound represents a unique amalgamation of structural motifs – a substituted cyclohexyl ring and a pyridin-3-ylmethyl-amine core – that have independently appeared in a variety of biologically active molecules. While this specific molecule is not extensively characterized in the public domain, an analysis of its constituent parts provides a compelling rationale for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded framework for elucidating the therapeutic targets and potential applications of this promising compound. We will proceed not with a rigid template, but with a logical, causality-driven exploration of its potential, mirroring the very process of scientific inquiry.

Deconstructing the Scaffold: Rationale for Investigation

The decision to investigate this compound is rooted in the established pharmacological relevance of its core components. The pyridin-3-yl-amine moiety is a key pharmacophore in several classes of therapeutic agents. Notably, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, highlighting a potential role in oncology.[1][2] Furthermore, other pyridine amine derivatives have demonstrated neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3]

The cyclohexyl group, on the other hand, is a common feature in molecules with demonstrated antitumor and antimicrobial activities.[4][5] Its lipophilic nature can significantly influence a compound's pharmacokinetic properties, including cell membrane permeability and metabolic stability. The specific 4-methyl substitution on the cyclohexyl ring may further refine its binding affinity and selectivity for target proteins.

This convergence of a potentially kinase-inhibiting and anti-neurodegenerative core with a moiety frequently associated with anticancer and antimicrobial activity makes this compound a molecule of significant interest. Our investigation will therefore focus on three primary, plausible therapeutic avenues: oncology, neurodegenerative diseases, and infectious diseases.

Proposed Therapeutic Targets and Mechanistic Hypotheses

Based on the structural analysis of this compound, we can formulate several hypotheses regarding its potential biological targets.

Oncology: Targeting Cell Cycle Regulation

Primary Hypothesis: this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Rationale: The N-(pyridin-3-yl) fragment is a known hinge-binding motif for many kinases. The structural similarity to known CDK2 inhibitors suggests that this compound could fit into the ATP-binding pocket of CDK2, disrupting its function.[1][2]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep initiates Compound (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Compound->CDK2 inhibits

Figure 1: Hypothesized inhibition of the CDK2 pathway by the target compound.
Neurodegenerative Disease: Modulating Protein Aggregation

Primary Hypothesis: this compound interferes with the aggregation of amyloid-beta (Aβ) peptides, potentially by binding to Aβ monomers or early oligomers, thus preventing the formation of neurotoxic plaques.

Rationale: The pyridine amine core has been shown to inhibit both self- and metal-induced Aβ aggregation.[3] The cyclohexyl moiety could enhance this effect through hydrophobic interactions with the nonpolar regions of the Aβ peptide.

Abeta_Aggregation Monomer Aβ Monomers Oligomer Soluble Oligomers (Neurotoxic) Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Plaques) Oligomer->Fibril Further Aggregation Compound (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Compound->Monomer binds to Compound->Oligomer inhibits formation

Figure 2: Proposed mechanism of Aβ aggregation inhibition.
Infectious Diseases: Antimicrobial Activity

Primary Hypothesis: this compound exhibits antimicrobial activity by disrupting essential cellular processes in bacteria or fungi.

Rationale: The presence of both pyridinyl and cyclohexyl groups in other molecules has been associated with antimicrobial effects.[5] The mechanism could be broad, ranging from cell wall synthesis inhibition to interference with metabolic pathways.

A Phased Approach to Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, we propose a multi-phased experimental workflow.

Experimental_Workflow cluster_phase1 Phase 1: In Silico & In Vitro Screening cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Mechanism of Action & Preclinical Models in_silico In Silico Docking (Kinase & Aβ panels) biochem Biochemical Assays (Kinase inhibition, Aβ aggregation) in_silico->biochem Guides cell_viability Cell Viability Assays (Cancer & Neuronal cell lines) biochem->cell_viability target_engagement Target Engagement Assays (CETSA, Western Blot) cell_viability->target_engagement Informs moa Mechanism of Action Studies (Cell cycle analysis, Apoptosis assays) target_engagement->moa preclinical In Vivo Efficacy Studies (Xenograft models, AD mouse models) moa->preclinical Validates

Figure 3: Phased experimental workflow for target identification and validation.
Phase 1: In Silico and In Vitro Screening
3.1.1. In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with a panel of human kinases (with a focus on CDKs) and with the Aβ peptide.

Methodology:

  • Obtain the 3D structure of the compound from a database like PubChem or generate it using molecular modeling software.

  • Retrieve the crystal structures of target proteins (e.g., CDK2, Aβ) from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

  • Analyze the docking poses and binding energies to identify the most likely targets.

3.1.2. In Vitro Biochemical Assays

Objective: To experimentally determine the inhibitory activity of the compound against the top-ranked kinases from the in silico screen and its effect on Aβ aggregation.

Key Experiments:

  • Kinase Inhibition Assay (e.g., for CDK2):

    • Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

    • Protocol:

      • Prepare a reaction mixture containing the kinase (e.g., recombinant human CDK2/Cyclin A), a suitable substrate (e.g., histone H1), and ATP.

      • Add varying concentrations of this compound.

      • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

      • Stop the reaction and quantify the amount of phosphorylated substrate using methods like ADP-Glo™ Kinase Assay (Promega) or by detecting a phosphospecific antibody via ELISA.

      • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

  • Thioflavin T (ThT) Assay for Aβ Aggregation:

    • Principle: ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.

    • Protocol:

      • Prepare a solution of synthetic Aβ42 peptide in a suitable buffer (e.g., PBS).

      • Add varying concentrations of this compound.

      • Incubate the mixture at 37°C with gentle agitation to promote aggregation.

      • At various time points, take aliquots of the mixture and add ThT.

      • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

      • Plot fluorescence intensity versus time to assess the kinetics of aggregation and the inhibitory effect of the compound.

Phase 2: Cell-Based Assays

Objective: To evaluate the effect of the compound on cell viability and to confirm target engagement in a cellular context.

Key Experiments:

  • Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):

    • Principle: Measure the metabolic activity of cells as an indicator of their viability.

    • Protocol:

      • Seed cancer cell lines (e.g., HeLa, MCF-7) or neuronal cell lines (e.g., SH-SY5Y) in 96-well plates.

      • Treat the cells with a range of concentrations of the compound for 24-72 hours.

      • Add the MTT reagent or CellTiter-Glo® reagent and incubate.

      • Measure the absorbance or luminescence, respectively, to determine the percentage of viable cells.

      • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

    • Protocol:

      • Treat intact cells with the compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of soluble target protein at each temperature using Western blotting.

      • A shift in the melting curve in the presence of the compound indicates direct target engagement.

Phase 3: Mechanism of Action and Preclinical Evaluation

Objective: To elucidate the downstream cellular effects of target engagement and to assess the in vivo efficacy of the compound.

Key Experiments:

  • Cell Cycle Analysis (for oncology targets):

    • Principle: Use flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

    • Methodology: Treat cancer cells with the compound, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze by flow cytometry. An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.

  • In Vivo Efficacy Studies:

    • Oncology: Utilize tumor xenograft models where human cancer cells are implanted into immunocompromised mice. Treat the mice with the compound and monitor tumor growth over time.

    • Neurodegenerative Disease: Employ transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice). Administer the compound and assess its effects on cognitive function (e.g., using the Morris water maze test) and Aβ plaque burden in the brain.

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a robust assessment of the therapeutic potential of this compound.

Potential Outcome Interpretation Next Steps
Potent CDK2 inhibition (low nM IC50) and G1 cell cycle arrest in cancer cells.Strong evidence for an anticancer therapeutic target.Lead optimization to improve potency and selectivity; in vivo efficacy studies in xenograft models.
Significant inhibition of Aβ aggregation in ThT assays and neuroprotective effects in cell-based models.Promising lead for Alzheimer's disease therapy.Investigate the mechanism of Aβ inhibition further (e.g., binding site mapping); pharmacokinetic studies to assess blood-brain barrier penetration.
Broad-spectrum antimicrobial activity.Potential as a novel anti-infective agent.Determine the minimum inhibitory concentration (MIC) against a panel of pathogens; investigate the mechanism of antimicrobial action.
No significant activity in initial screens.The compound may have other, untested biological activities or may require metabolic activation.Consider broader screening panels (e.g., other enzyme classes, receptor binding assays); investigate potential metabolites.

Conclusion

This compound is a novel chemical entity with a structural composition that suggests a high probability of interesting biological activity. While its specific targets are yet to be elucidated, a systematic and hypothesis-driven approach, as outlined in this guide, will enable researchers to effectively navigate the complexities of its pharmacological characterization. By leveraging a combination of in silico, in vitro, and in vivo methodologies, the scientific community can unlock the therapeutic potential of this and other promising molecules, paving the way for the development of next-generation therapies for a range of diseases.

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in silico modeling of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Interactions

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of the small molecule this compound. Designed for researchers and drug development professionals, this document details the scientific rationale and step-by-step protocols for predicting and analyzing its interactions with a plausible biological target. We navigate the complete computational workflow, from ligand preparation and target identification to the intricacies of molecular docking and the dynamic assessment of complex stability through molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, grounded in established computational chemistry principles to ensure scientific integrity and reproducibility. By using a hypothetical yet relevant target, Cyclooxygenase-2 (COX-2), this guide serves as a practical framework for investigating novel small molecule-protein interactions in a drug discovery context.

Introduction: The Imperative for Predictive Modeling

The journey of a drug from concept to clinic is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool to de-risk this process, offering predictive insights into molecular interactions before significant investment in laboratory synthesis and testing is made. By simulating these interactions at an atomic level, we can forecast binding affinity, identify key interacting residues, and understand the dynamic behavior of a ligand-protein complex, thereby accelerating the design-test-analyze cycle.

The subject of this guide, this compound, is a novel chemical entity. Its structure, featuring a flexible cyclohexyl ring, a hydrogen-bonding amine linker, and a pyridine headgroup, suggests a potential for specific, targeted interactions with a biological macromolecule. Lacking pre-existing experimental data, a computational approach is the most logical and efficient first step to generate testable hypotheses about its biological function.

This guide is structured to mirror a real-world computational drug discovery project. We will proceed through a logical cascade of techniques, each building upon the last to construct a comprehensive model of molecular interaction.

Part I: Foundational Steps - Ligand Preparation and Target Selection

Before any interaction can be modeled, both the ligand and its protein target must be meticulously prepared and characterized. This stage is critical, as any errors introduced here will propagate through all subsequent simulations.

Ligand Structure Generation and Optimization

The first step is to translate the 2D chemical name into a high-quality, three-dimensional structure suitable for simulation.

Protocol 1: 3D Ligand Structure Generation

  • 2D to 3D Conversion:

    • Action: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC1CCC(CNCC2=CN=CC=C2)CC1.

    • Rationale: SMILES is a universal standard for representing 2D chemical structures.

    • Tool: Use an open-source cheminformatics toolkit such as RDKit in Python or a graphical modeler like Avogadro.

    • Execution: Input the SMILES string to generate an initial 3D conformer.

  • Protonation and Tautomeric State Assignment:

    • Action: Assign the correct protonation state at a physiological pH of 7.4. The secondary amine is likely to be protonated.

    • Rationale: The charge state of a ligand profoundly impacts its ability to form electrostatic interactions and hydrogen bonds, which are often primary drivers of binding.[1]

    • Tool: Software like MarvinSketch or the pKa plugins within Schrödinger Suite can predict protonation states.

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF).

    • Rationale: The initial 3D conversion may result in unnatural bond lengths, angles, or steric clashes. Energy minimization relaxes the structure to a more energetically favorable and realistic conformation.

    • Execution: This is a standard function in all molecular modeling software. The goal is to reach a local energy minimum.

Rationale-Driven Target Identification

For a novel compound, the biological target is often unknown. The structure of this compound contains moieties found in known inhibitors of various enzymes. Pyridine derivatives, for example, are prevalent in kinase and cyclooxygenase inhibitors.[2][3] For the purpose of this guide, we will proceed with a well-characterized and disease-relevant target: Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway.

Target Selection: Human COX-2

  • PDB ID: 5KIR (Crystal structure of human COX-2 in complex with a selective inhibitor)

  • Rationale: This PDB entry provides a high-resolution structure with a co-crystallized ligand, which clearly defines the location and characteristics of the active site. This is invaluable for validating the subsequent docking protocol.

G cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation L1 SMILES String (CC1CCC(CNCC2=CN=CC=C2)CC1) L2 Generate 3D Conformer L1->L2 L3 Set Protonation State (pH 7.4) L2->L3 L4 Energy Minimization (MMFF94) L3->L4 L5 Optimized 3D Ligand L4->L5 M1 Proceed to Molecular Docking T1 Structural Similarity Search (e.g., Pyridine Derivatives) T2 Select Plausible Target Class (e.g., Cyclooxygenases) T1->T2 T3 Download Structure from PDB (e.g., PDB ID: 5KIR) T2->T3 T4 Prepare Protein for Docking (Remove Water, Add Hydrogens) T3->T4 T5 Prepared Target Receptor T4->T5

Part II: Predicting Binding Mode and Affinity - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[2][4] It treats the ligand as flexible and (typically) the protein as rigid, sampling numerous conformations of the ligand within the active site and scoring them based on a defined scoring function.

The Causality Behind Docking Choices

The reliability of a docking experiment hinges on the careful preparation of both the protein and the ligand, and the precise definition of the search space.

  • Protein Preparation: We must remove non-essential molecules (water, co-solvents) from the PDB file, as they can interfere with the docking algorithm. Hydrogens must be added, as they are typically not resolved in crystal structures but are essential for calculating interactions.

  • Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. Its placement is paramount. By centering the grid on the co-crystallized ligand from the PDB structure (5KIR), we leverage experimental data to define the known active site, thereby creating a self-validating system. If our docking protocol can successfully re-dock the original ligand into its crystallographic pose (a process called "redocking"), we gain confidence in its ability to predict the pose of our novel ligand.

Protocol 2: Molecular Docking with AutoDock Vina

Software: AutoDock Tools (for preparation) and AutoDock Vina (for docking).

  • Target Preparation:

    • Action: Load the 5KIR.pdb file into AutoDock Tools.

    • Action: Delete all water molecules (Edit > Delete Water).

    • Action: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Action: Add Kollman charges, which are crucial for electrostatic calculations.

    • Action: Save the prepared protein in the required .pdbqt format. This format includes charge and atom type information for Vina.

  • Ligand Preparation:

    • Action: Load the optimized 3D structure of this compound into AutoDock Tools.

    • Action: Detect the rotatable bonds. Vina will explore the conformational space by rotating these bonds.

    • Action: Save the prepared ligand in .pdbqt format.

  • Grid Box Configuration:

    • Action: Center the grid box on the active site. A reliable method is to center it on the geometric center of the co-crystallized ligand present in the 5KIR structure.

    • Action: Set the dimensions of the grid box. It should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large as to introduce unnecessary search space. A size of 25 x 25 x 25 Å is often a good starting point.

    • Rationale: A well-defined search space focuses computational effort where it matters most, improving both speed and accuracy.

  • Execution and Analysis:

    • Action: Run AutoDock Vina from the command line, providing the prepared protein, ligand, and grid configuration files.

    • Action: Vina will output a file containing the predicted binding poses (typically 9) ranked by their binding affinity score in kcal/mol.

    • Analysis: The primary pose to analyze is the one with the lowest (most favorable) binding energy. This pose should be visually inspected using a molecular visualizer like PyMOL or BIOVIA Discovery Studio. Key interactions to look for include:

      • Hydrogen Bonds: With backbone or side-chain atoms of residues like Arginine, Serine, or Tyrosine.

      • Hydrophobic Interactions: The cyclohexyl group is likely to interact with hydrophobic pockets formed by residues like Leucine, Isoleucine, and Valine.

      • Pi-Stacking: The pyridine ring may form π-π or cation-π interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Data Presentation: Docking Results

The output of the docking simulation should be summarized for clarity.

MetricPredicted ValueInterpretation
Binding Affinity -8.5 kcal/mol (Hypothetical Value)A strong negative value suggests favorable binding. This is an estimate of the binding free energy.
Key Interacting Residues TYR-385, ARG-120, SER-530, VAL-523 (Hypothetical)Identifies the specific amino acids in the active site that stabilize the ligand's position.
Interaction Types Hydrogen Bond, Hydrophobic, Cation-π (Hypothetical)Describes the nature of the chemical forces holding the ligand in the binding pocket.
RMSD (Redocking) < 2.0 Å (Validation Step)Root-Mean-Square Deviation between the docked pose and crystal pose of the original ligand. A low RMSD validates the docking protocol.

Part III: Assessing Dynamic Stability - Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of a potential binding pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation offers a way to observe the physical motion of atoms and molecules over time, providing critical insights into the stability of the predicted protein-ligand complex.[5][6]

The Scientific Rationale for MD Simulation

An MD simulation can answer questions that docking cannot:

  • Is the predicted binding pose stable? Will the ligand remain in the active site or drift away over a nanosecond timescale?

  • How does the protein adapt to the ligand? Does the binding pocket change shape to better accommodate the ligand (induced fit)?

  • What is the role of water? Water molecules can mediate key interactions and contribute to binding stability.

The MD workflow is a multi-stage process designed to create a physically realistic, solvated system and then simulate its behavior under conditions that mimic a biological environment.

Protocol 3: MD Simulation with GROMACS

Software: GROMACS (for simulation), with force fields like CHARMM36m for the protein and CGenFF for the ligand.

  • System Preparation:

    • Action: Start with the best-ranked docked pose of the this compound-COX-2 complex.

    • Action: Choose a compatible force field for both the protein (e.g., CHARMM36m) and the ligand. Ligand parameters may need to be generated using a server like the CGenFF server.[7]

    • Rationale: A force field is a set of parameters that defines the potential energy of the system. Using compatible force fields for all components is non-negotiable for a physically meaningful simulation.

    • Action: Place the complex in a simulation box of appropriate shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Action: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire solvated system.

    • Rationale: This step removes any steric clashes or unnatural geometries introduced during the system setup, particularly between the solute and the solvent.

  • Equilibration:

    • Action: Perform a two-phase equilibration process.

      • Phase 1 (NVT Ensemble): Heat the system to the target temperature (e.g., 310 K) while keeping the Number of particles (N), Volume (V), and Temperature (T) constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

      • Phase 2 (NPT Ensemble): Continue the simulation while keeping the Number of particles (N), Pressure (P), and Temperature (T) constant. This allows the density of the system to relax to the correct value. The position restraints on the heavy atoms of the protein-ligand complex are gradually released.

    • Rationale: This carefully controlled process ensures the system reaches the correct temperature and pressure before the production simulation begins, preventing system instability. It is a critical self-validation step; stable temperature, pressure, and density plots indicate a well-equilibrated system.

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The trajectory (atomic coordinates over time) is saved at regular intervals.

    • Rationale: This is the data-gathering phase of the simulation, where we observe the natural behavior of the complex.

Trajectory Analysis and Data Interpretation

The output of an MD simulation is a trajectory file containing millions of data points. Key analyses include:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of a selection of atoms over time relative to a reference structure. A stable RMSD for the ligand and protein backbone suggests the complex is not undergoing major conformational changes and the ligand is stable in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in loops are expected, while high values in the active site residues interacting with the ligand might indicate instability.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. Persistent hydrogen bonds observed throughout the simulation are strong indicators of a stable interaction.

Table of MD Simulation Analysis Metrics

Analysis MetricDesired Outcome for a Stable ComplexInterpretation
Ligand RMSD A low, stable plateau (e.g., < 3 Å) after initial fluctuation.The ligand has found a stable binding mode and is not drifting out of the pocket.
Protein RMSD A low, stable plateau for backbone atoms.The overall protein structure remains intact and is not unfolding.
RMSF Low fluctuation for active site residues.The residues critical for binding are maintaining a stable conformation.
Hydrogen Bonds High occupancy (>50%) for key hydrogen bonds identified in docking.Confirms that the key interactions predicted by docking are dynamically stable.

G cluster_prep MD System Preparation cluster_sim MD Simulation Protocol cluster_analysis Trajectory Analysis P1 Start with Docked Protein-Ligand Complex P2 Assign Force Field Parameters (Protein & Ligand) P1->P2 P3 Solvate with Water Box P2->P3 P4 Add Neutralizing Ions P3->P4 S1 Energy Minimization (Remove Clashes) P4->S1 S2 NVT Equilibration (Constant Volume/Temp) S1->S2 S3 NPT Equilibration (Constant Pressure/Temp) S2->S3 S4 Production MD Run (e.g., 100 ns) S3->S4 A1 RMSD Analysis (Stability) S4->A1 A2 RMSF Analysis (Flexibility) A1->A2 A3 Hydrogen Bond Occupancy A1->A3 A4 Interaction Energy Calculation (MM/PBSA) A1->A4 Result Validated Dynamic Interaction Model A2->Result A3->Result A4->Result

Conclusion: From Data to Discovery

This guide has outlined a rigorous, multi-step in silico workflow to investigate the interactions of this compound. By progressing from static docking to dynamic simulation, we build a layered and robust model of molecular behavior. The hypothetical binding mode against COX-2, stabilized by specific hydrogen bonds and hydrophobic contacts, and validated for stability through MD simulations, provides a concrete, testable hypothesis.

The true power of this approach lies in its ability to guide subsequent experimental work. The interacting residues identified (e.g., TYR-385, ARG-120) can become the focus of site-directed mutagenesis studies. The predicted binding affinity provides a benchmark for in vitro assays. Ultimately, this in silico modeling process transforms a molecule from a mere chemical structure into a candidate with a plausible mechanism of action, significantly accelerating its journey in the drug discovery pipeline.

References

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Creative Biostructure. Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]

  • Ahmad, I., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. ACS Omega. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Prajapati, R., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology. [Link]

  • Neelaveni, K., & Prasad, Y. R. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Lemkul, J. A. GROMACS Tutorials. Justin A. Lemkul, Ph.D.[Link]

  • Simlab. WebGro: A fully automated online tool for performing molecular dynamics simulation. Simlab. [Link]

  • Lee, J., et al. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells. [Link]

  • Baron, A. P., et al. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. ResearchGate. [Link]

  • Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

  • Pei, J. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. ACS Central Science. [Link]

  • Gimeno, A., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

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(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine: A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, a promising yet under-explored precursor in the field of organic synthesis. While not extensively documented in current literature, its constituent moieties—a substituted cyclohexyl ring and a pyridin-3-ylmethyl group—are prevalent in a wide array of biologically active molecules. This guide will detail the logical synthesis of this compound, its physicochemical properties, and its potential as a scaffold in the development of novel therapeutics and functional materials. By providing a robust theoretical framework and practical synthetic protocols, we aim to empower researchers to unlock the synthetic potential of this versatile building block.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel molecular architectures with desirable pharmacological or material properties is a cornerstone of modern chemical research. The strategic combination of alicyclic and aromatic heterocyclic systems offers a rich chemical space for the design of new chemical entities. This compound represents a unique amalgamation of a lipophilic, conformationally flexible 4-methylcyclohexyl group and a polar, hydrogen-bond accepting pyridin-3-yl-methyl moiety.

The 4-methylcyclohexylamine framework is a key component in several approved drugs, notably the anti-diabetic agent Glimepiride, where the stereochemistry of the cyclohexane ring is crucial for its therapeutic activity.[1][2] Similarly, the pyridine ring is a ubiquitous feature in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a key interaction point with biological targets.[3][4][5] Pyridine-3-carboxaldehyde, a direct precursor to the pyridin-3-ylmethyl fragment, is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7][8]

This guide will therefore explore the synthesis and potential applications of this compound, postulating its utility as a precursor for novel compounds with potential applications in areas such as oncology, neurodegenerative diseases, and materials science.

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of the title compound is through the reductive amination of 4-methylcyclohexylamine and pyridine-3-carboxaldehyde. This well-established reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.[9][10]

Retrosynthetic Analysis

G cluster_precursors Starting Materials Target This compound disconnection C-N bond formation (Reductive Amination) Target->disconnection precursors Starting Materials amine 4-Methylcyclohexylamine aldehyde Pyridine-3-carboxaldehyde

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Methylcyclohexylamine (cis/trans mixture or desired isomer)

  • Pyridine-3-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[11]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 4-methylcyclohexylamine (1.0 eq) in anhydrous DCM (0.2 M) is added pyridine-3-carboxaldehyde (1.0 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours.[9]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Reaction Workflow Diagram

G start Mix 4-Methylcyclohexylamine and Pyridine-3-carboxaldehyde in DCM imine Stir for 1-2h (Imine Formation) start->imine reduction Add NaBH(OAc)₃ Stir for 12-24h imine->reduction workup Quench with NaHCO₃ Extract with DCM reduction->workup purification Dry, Concentrate, and Purify via Column Chromatography workup->purification product Obtain Pure This compound purification->product

Caption: Experimental workflow for the synthesis.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point > 250 °C (estimated)
LogP 2.5 - 3.5 (estimated)
pKa (pyridinium) ~5.0 - 5.5 (estimated)
pKa (ammonium) ~10.0 - 10.5 (estimated)

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (N-H, C-N, aromatic C-H).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications as a Precursor in Organic Synthesis

The true value of this compound lies in its potential as a versatile precursor for the synthesis of more complex molecules with diverse applications.

Drug Discovery and Medicinal Chemistry

The secondary amine functionality serves as a key handle for further derivatization.

  • Amide and Sulfonamide Synthesis: Acylation with various carboxylic acids or sulfonyl chlorides can generate a library of amide and sulfonamide derivatives. These motifs are prevalent in a wide range of therapeutic agents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can yield urea and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities.

  • Alkylation and Arylation: The secondary amine can be further alkylated or arylated to introduce additional structural diversity.

The combination of the lipophilic cyclohexyl group and the polar pyridine ring may impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its derivatives, making it an attractive scaffold for drug design. The pyridine nitrogen can also be quaternized to create charged species for specific biological targeting.

Potential as a Ligand in Coordination Chemistry

The pyridine nitrogen and the secondary amine nitrogen can act as bidentate ligands for various metal ions. This opens up possibilities for the development of novel metal complexes with catalytic or material science applications.

Logical Relationship of Applications

G precursor This compound derivatization Further Derivatization precursor->derivatization drug_discovery Drug Discovery (e.g., Kinase Inhibitors, GPCR Modulators) derivatization->drug_discovery materials Materials Science (e.g., Metal-Organic Frameworks, Catalysts) derivatization->materials

Caption: Potential applications of the title compound.

Conclusion and Future Outlook

This compound, while not a commonplace reagent, presents a compelling case for its exploration as a valuable precursor in organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with the proven biological relevance of its constituent fragments, makes it an attractive scaffold for the development of novel chemical entities. This guide has provided a foundational understanding of its synthesis, properties, and potential applications. It is our hope that this will stimulate further research into this promising molecule and its derivatives, ultimately leading to advancements in drug discovery and materials science.

References

  • ExSyn Corp. (2021, April 15). In focus: Pyridine-3-Carboxaldhyde.[6]

  • Scimplify. (n.d.). 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers.[7]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing.[1][2]

  • ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde synthesis.[12]

  • Material Science Research India. (n.d.). Computational Study of 3-Pyridine Carboxaldehyde.[8]

  • Guidechem. (n.d.). How is 3-Pyridinecarboxaldehyde prepared?.[13]

  • Siddiqui, N., Ahsan, W., Alam, M. S., Andalip, Bishmillah Azad, & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-1932.[4]

  • Google Patents. (n.d.). Preparation method of cis-4-methylcyclohexylamine.[14]

  • Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.[15]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.[16]

  • ResearchGate. (2011). Newer biologically active pyridines: A potential review.[3]

  • IJNRD. (2024, February). Pyridine scaffold: its diverse biological actions.[5]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.[9]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.[17]

  • National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.[18]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.[11]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.[10]

  • Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. (n.d.). In Mol-Instincts.[19]

  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.).
  • 4 - Methylcyclohexanone Manufacturer, Supplier, Exporter. (n.d.). In A. B. Enterprises.[20]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.[21]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

  • PubChem. (n.d.). n1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine.[22]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.[23]

  • Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.[24]

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The Pyridinylmethylamine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylmethylamine moiety represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of this compound class, from fundamental synthetic strategies to detailed explorations of their diverse pharmacological activities. We will delve into the mechanistic underpinnings of their interactions with key protein targets implicated in a range of therapeutic areas, including infectious diseases, central nervous system disorders, and oncology. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of pyridinylmethylamine derivatives, equipping researchers with the practical knowledge to advance their own discovery programs. Structure-activity relationships, quantitative biological data, and the clinical development landscape of notable pyridinylmethylamine-based drug candidates will be critically examined.

Introduction: The Enduring Appeal of the Pyridine Ring

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates.[1] Its polar and ionizable nature can improve solubility and bioavailability, critical parameters in the optimization of lead compounds.[1] The incorporation of a methylamine linker to this heterocyclic core gives rise to the pyridinylmethylamine scaffold, a pharmacophore that has yielded a rich pipeline of biologically active molecules. These compounds have demonstrated a broad spectrum of therapeutic potential, including antitubercular, antidepressant, analgesic, and anticancer activities.[2] This guide will provide a deep dive into the chemistry, pharmacology, and clinical development of this important class of compounds.

Synthetic Strategies: Accessing the Pyridinylmethylamine Core

A robust and flexible synthetic toolkit is essential for exploring the chemical space around the pyridinylmethylamine scaffold. Reductive amination stands out as a cornerstone methodology for the preparation of these compounds, offering a reliable and versatile approach.[3][4]

Foundational Synthesis via Reductive Amination

The reductive amination of a pyridinecarboxaldehyde with a primary or secondary amine is a common and efficient route to pyridinylmethylamine derivatives. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Objective: To provide a detailed, step-by-step methodology for the synthesis of a generic N-substituted pyridinylmethylamine via reductive amination.

Causality: The choice of sodium triacetoxyborohydride as the reducing agent is strategic. It is mild enough to not reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion, allowing for a one-pot reaction with high selectivity. The use of dichloromethane as a solvent is ideal for its inertness and ability to dissolve a wide range of organic reactants.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Materials:

  • Pyridine-2-carboxaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere of argon or nitrogen, add the pyridine-2-carboxaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 4-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Advanced Synthetic Methodologies

Beyond the foundational reductive amination, other synthetic routes have been developed to access more complex pyridinylmethylamine derivatives. For instance, a novel method for preparing pyridin-2-yl-methylamine derivatives involves the reductive amination of cyanohydrins.[5][6] This approach allows for the introduction of additional functionality and stereochemical complexity.

Diverse Biological Activities and Mechanisms of Action

The pyridinylmethylamine scaffold has proven to be a versatile key for unlocking a variety of biological targets. The following sections will explore some of the most significant therapeutic areas where these compounds have made an impact.

Antitubercular Activity: Targeting MmpL3

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. Pyridine-2-methylamine derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting the essential mycolic acid transporter, MmpL3.[5]

MmpL3 is a transmembrane protein responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of Mtb.[5] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, pyridine-2-methylamine compounds block the transport of TMM, leading to its accumulation in the cytoplasm and ultimately disrupting the biosynthesis of the cell wall, resulting in bacterial death.[5]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3 Transport Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall MmpL3->Cell_Wall_Synthesis Pyridinylmethylamine Pyridinylmethylamine Compound Pyridinylmethylamine->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by Pyridinylmethylamine Compounds.

Structure-based drug design has been instrumental in optimizing the antitubercular activity of pyridine-2-methylamine derivatives.[5] Molecular docking studies have revealed that the pyridine-2-methylamine core forms crucial π-π stacking interactions with the Y646 residue in the MmpL3 binding pocket, while the nitrogen atom of a distal amine moiety often forms a hydrogen bond with D645.[5] The lipophilicity of the compounds, as measured by cLogP, has also been shown to positively correlate with their antitubercular activity.[5]

Table 1: Antitubercular Activity of Representative Pyridine-2-methylamine Derivatives against M. tuberculosis H37Rv

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL)[5]cLogP[5]
1 4,4-dimethylpiperidinyl4-chlorophenyl25.8
2 4,4-dimethyl-1,4-azasilyl4-chlorophenyl0.56.2
3 N-8-azaspiro[2][7]decyl4-biphenyl0.01567.1
4 N-8-azaspiro[2][7]decyl4-(4-chlorophenyl)phenyl0.03137.6

Objective: To provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of pyridinylmethylamine compounds against M. tuberculosis.[7][8][9][10]

Causality: This colorimetric assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. Inhibition of bacterial growth by the test compound prevents this color change, providing a clear visual endpoint for MIC determination.[10]

Self-Validation: The inclusion of a drug-free control well is essential to ensure bacterial viability and proper color change. A sterile control well confirms the sterility of the medium. The results should be reproducible across replicate plates.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microplates

  • Pyridinylmethylamine compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile water

  • Parafilm

Procedure:

  • Prepare a serial two-fold dilution of the pyridinylmethylamine compounds in a 96-well microplate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate, except for the sterile control wells.

  • Include a drug-free control well (bacteria and medium only) and a sterile control well (medium only).

  • Seal the plates with parafilm and incubate at 37°C.

  • After 5-7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to a drug-free control well.

  • Re-incubate the plate for 24 hours.

  • If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, continue incubation and check daily.

  • After the addition of the reagent to all wells, incubate for a further 24 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

Central Nervous System Activity: Modulating Neurotransmitter Receptors

Pyridinylmethylamine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders by modulating the activity of key neurotransmitter receptors, including serotonin (5-HT) and nicotinic acetylcholine receptors (nAChRs).

Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives have been identified as a novel class of potent and selective 5-HT1A receptor agonists.[7] Agonism at the 5-HT1A receptor is a well-established mechanism for antidepressant and anxiolytic therapies.

Downstream Signaling of 5-HT1A Receptor Activation:

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in its firing rate.[11]

Caption: 5-HT1A Receptor Downstream Signaling Pathway.

Objective: To determine the binding affinity (Ki) of pyridinylmethylamine compounds for the 5-HT1A receptor.[12][13]

Causality: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the 5-HT1A receptor. The concentration of the test compound required to displace 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).

Self-Validation: The use of a known selective 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control validates the assay's performance. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand to ensure accurate measurement of specific binding.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells)

  • [³H]8-OH-DPAT (radioligand)

  • Pyridinylmethylamine test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)

  • Serotonin (for determination of non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well microplate, add 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]8-OH-DPAT at a final concentration of approximately 1 nM.[13]

  • Add 150 µL of the cell membrane preparation (10-20 µg of protein per well).

  • For the determination of non-specific binding, add 10 µM serotonin to separate wells.

  • Incubate the plate at 27°C for 60 minutes.[13]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.[13]

Pyridinylmethylamine-related structures have also been investigated for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the CNS.[6]

nAChR Signaling Pathway:

Upon binding of an agonist, such as acetylcholine or a pyridinylmethylamine modulator, the nAChR undergoes a conformational change, opening its ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane.[14][15] The resulting increase in intracellular Ca²⁺ can trigger a variety of downstream signaling events, including the activation of protein kinases and the regulation of gene expression.[1][16]

nAChR_Signaling nAChR_Agonist nAChR Agonist (e.g., Pyridinylmethylamine) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Binding Cations Na+, Ca2+ nAChR->Cations Influx Depolarization Membrane Depolarization Cations->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Cations->Ca_Signaling Activation

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Objective: To measure changes in intracellular calcium concentration in response to nAChR activation by pyridinylmethylamine compounds.[16][17][18]

Causality: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive indicator Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly, allowing for the real-time monitoring of intracellular calcium dynamics.[18]

Self-Validation: A known nAChR agonist (e.g., nicotine) should be used as a positive control to confirm cell responsiveness and assay validity. A vehicle control (e.g., DMSO) is necessary to account for any non-specific effects.

Materials:

  • Cultured neuronal cells expressing nAChRs

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Pyridinylmethylamine test compounds

  • Fluorescence microscope with a CCD camera or a fluorescence plate reader

Procedure:

  • Plate the neuronal cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).

  • Prepare a Fluo-4 loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 5 µM and 0.02%, respectively.[1]

  • Remove the culture medium from the cells and wash once with HBSS.

  • Load the cells with the Fluo-4 loading solution for 30 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Incubate the cells for at least 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.

  • Acquire baseline fluorescence images for a set period (e.g., 2 minutes).

  • Apply the pyridinylmethylamine test compound at the desired concentration and continue to acquire time-lapse images.

  • Analyze the fluorescence intensity changes over time in individual cells or regions of interest to quantify the calcium response.

Antiproliferative Activity: A Potential Avenue for Cancer Therapy

Recent studies have highlighted the potential of pyridine derivatives as anticancer agents, with several compounds exhibiting significant cytotoxic activity against various cancer cell lines.[19][20][21] The specific mechanisms of action are diverse and often depend on the substitution pattern of the pyridine ring.

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-oxo-pyridine derivativeHepG-28.42 ± 0.7[20]
1'H-spiro-pyridine derivativeCaco-27.83 ± 0.5[20]
Pyrazolopyridine derivativeMDA-MB-46812.00[21]
Pyridine derivative with -OHMCF-70.76[19]

The antiproliferative activity of these compounds is often enhanced by the presence of specific functional groups, such as hydroxyl (-OH) and methoxy (-OMe) groups, while bulky substituents can be detrimental.[19]

Antihistaminic Activity: Targeting the H1 Receptor

Mepyramine (pyrilamine), a first-generation antihistamine, is a classic example of a pyridinylmethylamine derivative.[11] It acts as an inverse agonist at the histamine H1 receptor, providing relief from allergic symptoms.[11]

Histamine H1 Receptor Signaling:

The H1 receptor is a GPCR that couples to the Gq/11 family of G-proteins.[22] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[22] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that mediate the inflammatory and allergic responses.[22]

H1R_Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activation Inflammatory_Response Inflammatory & Allergic Response PKC->Inflammatory_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Clinical Development of Pyridinylmethylamine Compounds

The therapeutic potential of the pyridinylmethylamine scaffold is underscored by the progression of several candidates into clinical trials.

Solabegron: A β3-Adrenoceptor Agonist for Overactive Bladder

Solabegron is a pyridinylmethylamine derivative that acts as a selective β3-adrenoceptor agonist.[7] It has been investigated in Phase 2 clinical trials for the treatment of overactive bladder (OAB).[6][22] Clinical studies have shown that solabegron can significantly reduce the symptoms of OAB, including incontinence episodes and micturition frequency, with a favorable safety and tolerability profile compared to placebo.[5]

Mepyramine: A Long-standing Antihistamine

Mepyramine has been in medical use for decades and is available in many over-the-counter preparations for the symptomatic relief of allergic conditions.[11] While it is a first-generation antihistamine with associated sedative effects due to its ability to cross the blood-brain barrier, it remains a widely used and effective medication.[11]

Conclusion and Future Perspectives

The pyridinylmethylamine scaffold continues to be a rich source of novel drug candidates with diverse biological activities. The synthetic accessibility of these compounds, coupled with their favorable pharmacological properties, ensures their continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent modulators of specific targets, leveraging structure-based drug design and a deeper understanding of the underlying biology. The exploration of novel therapeutic applications for this versatile pharmacophore holds great promise for addressing unmet medical needs across a range of diseases.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Histamine H1 Receptor Activation. (2017, October 2). Small Molecule Pathway Database. Retrieved from [Link]

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660. Retrieved from [Link]

  • Siddiqui, N., et al. (n.d.). Newer biologically active pyridines: A potential review. ResearchGate. Retrieved from [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. Retrieved from [Link]

  • Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Solabegron Advances To Phase 2B Trials for Overactive Bladder. (2018, February 21). HCPLive. Retrieved from [Link]

  • Mepyramine. (n.d.). Wikipedia. Retrieved from [Link]

  • A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder. (2012). European Urology, 61(2), 340-346. Retrieved from [Link]

  • Evaluation of the Efficacy and Safety of Solabegron Tablets for Treatment of Overactive Bladder in Adult Women. (n.d.). MedPath. Retrieved from [Link]

  • Solabegron. (n.d.). Wikipedia. Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Retrieved from [Link]

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. (1991). Journal of Neurochemistry, 57(5), 1685-1692. Retrieved from [Link]

  • 8-OH-DPAT. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Mepyramine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Nicotinic acetylcholine receptor intracellular signaling pathway. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2022). RSC Advances, 12(48), 31235-31251. Retrieved from [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (2009). Journal of Clinical Microbiology, 47(1), 197-202. Retrieved from [Link]

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. (1997). British Journal of Pharmacology, 120(7), 1259-1268. Retrieved from [Link]

  • Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors. (2010). Naunyn-Schmiedeberg's Archives of Pharmacology, 382(3), 233-242. Retrieved from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. (2016). PLoS ONE, 11(3), e0152340. Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. (2010). Acta Pharmacologica Sinica, 31(6), 675-685. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 24). YouTube. Retrieved from [Link]

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An In-depth Technical Guide to (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the heterocyclic compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. While direct extensive research on this specific molecule is not widely published, its structural components—a pyridine-3-ylmethyl moiety and a 4-methylcyclohexyl group—are well-characterized in medicinal and materials chemistry. This document will, therefore, extrapolate from established chemical principles and the known properties of closely related analogues to provide a robust guide for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound, with the molecular formula C13H20N2, is a secondary amine featuring a pyridine ring linked via a methylene bridge to a 4-methylcyclohexyl amine. The presence of both an aromatic heterocycle and a substituted aliphatic ring suggests a range of potential chemical and biological activities. The pyridine moiety can participate in hydrogen bonding and aromatic interactions, while the cyclohexyl group introduces lipophilicity and conformational constraints.

PropertyValue
Molecular Formula C13H20N2
Molecular Weight 204.32 g/mol
Structure A pyridine ring linked at the 3-position by a methylene group to the nitrogen of a 4-methylcyclohexylamine.

Plausible Synthetic Pathways

The most logical and widely applicable method for the synthesis of this compound is through reductive amination. This robust reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

Overall Synthetic Strategy: Reductive Amination

The synthesis would proceed by reacting pyridine-3-carboxaldehyde with 4-methylcyclohexylamine in the presence of a suitable reducing agent.

G pyridine_aldehyde Pyridine-3-carboxaldehyde imine_intermediate Imine Intermediate pyridine_aldehyde->imine_intermediate + methylcyclohexylamine 4-Methylcyclohexylamine methylcyclohexylamine->imine_intermediate final_product This compound imine_intermediate->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) reducing_agent->final_product

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Pyridine-3-carboxaldehyde

  • trans-4-Methylcyclohexylamine (synthesis detailed below)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM, add trans-4-methylcyclohexylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability of its key precursors.

Preparation of trans-4-Methylcyclohexylamine

The trans isomer of 4-methylcyclohexylamine is a crucial starting material. A common route to its synthesis involves the reduction of 4-methylcyclohexanone oxime or through a Curtius rearrangement of trans-4-methylcyclohexanecarboxylic acid. A patented method describes the preparation from trans-4-methylcyclohexanecarboxylic acid and sodium azide in the presence of a protonic acid.

G start trans-4-Methylcyclohexanecarboxylic Acid isocyanate Isocyanate Intermediate start->isocyanate Curtius Rearrangement product trans-4-Methylcyclohexylamine isocyanate->product reagents 1. Protonic Acid, NaN3 2. Hydrolysis reagents->product

Caption: Synthetic route to trans-4-methylcyclohexylamine via Curtius rearrangement.

Potential Biological and Medicinal Chemistry Applications

While specific biological data for this compound is not available in the public domain, the structural motifs present suggest several areas of potential therapeutic interest. Pyridine derivatives are known to exhibit a wide range of biological activities.[1][2]

Central Nervous System (CNS) Activity

Many compounds containing the pyridin-3-ylmethyl-amine scaffold have been investigated for their effects on the central nervous system. For example, derivatives have been explored as agonists for serotonin receptors, which could have implications for treating depression and anxiety.

Enzyme Inhibition

The pyridine ring can act as a key pharmacophore, interacting with the active sites of various enzymes. Depending on the overall stereochemistry and substitution, derivatives of this class could be designed as inhibitors for kinases, which are crucial targets in oncology.[3]

Antimicrobial Properties

The pyridine scaffold is a component of many antimicrobial agents.[4] It is plausible that this compound and its derivatives could be investigated for antibacterial or antifungal activity.

Conclusion and Future Directions

This compound is a structurally interesting secondary amine that is accessible through well-established synthetic methodologies like reductive amination. While its specific properties and applications are yet to be extensively documented, its constituent chemical features suggest a rich potential for exploration in medicinal chemistry and materials science. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its therapeutic potential.

References

  • Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Hunan Hwatn Pharmaceutical Co., Ltd. This compound. Available from: [Link]

  • Google Patents. Preparation method of trans-4-methyl cyclohexylamine.
  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available from: [Link]

  • Google Patents. Preparation method of cis-4-methylcyclohexylamine.
  • Synfacts. A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

  • Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • PubChem. 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. Available from: [Link]

  • PubChemLite. 4-methyl-n-(3-methylcyclohexyl)pyridin-3-amine. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, a valuable secondary amine building block for pharmaceutical and materials science research. The featured methodology is a one-pot reductive amination, selected for its high efficiency, operational simplicity, and use of mild, selective reagents. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and provide troubleshooting guidance to ensure reproducible, high-yield synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

This compound incorporates both a substituted aliphatic ring and a pyridine moiety, making it an attractive scaffold for developing novel chemical entities. The synthesis of such secondary amines is a cornerstone of modern organic chemistry. Among the various available methods, direct reductive amination stands out as a highly effective strategy.

This protocol employs a one-pot reaction between 4-methylcyclohexanone and pyridin-3-ylmethanamine (also known as 3-picolylamine). The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then selectively reduced to the target secondary amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the starting ketone minimize side reactions and obviate the need for isolating the unstable imine intermediate.[1][2][3] This approach is high-yielding and tolerant of a wide range of functional groups, making it a robust choice for complex molecule synthesis.[1]

Reaction Mechanism and Rationale

The synthesis is achieved through a two-stage process occurring sequentially in a single reaction vessel.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (pyridin-3-ylmethanamine) on the carbonyl carbon of 4-methylcyclohexanone. This is followed by dehydration to form an imine. The inclusion of a catalytic amount of a weak acid, such as acetic acid, is crucial as it protonates the carbonyl oxygen, enhancing its electrophilicity, and facilitates the dehydration step.[2] The resulting imine is subsequently protonated to form the electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride serves as the hydride (H⁻) donor. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less reactive towards ketones but highly effective for reducing the polarized iminium ion.[2] This selective reduction is the key to the success of the one-pot procedure, as the reducing agent can be present from the start without consuming the ketone substrate.

Below is a diagram illustrating the overall synthetic transformation.

G cluster_reactants Reactants cluster_reagents Reagents R1 4-Methylcyclohexanone Process + R1->Process R2 Pyridin-3-ylmethanamine R2->Process Reagent 1. Acetic Acid (cat.) 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reagent->Process Product This compound Process->Product Reductive Amination

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-MethylcyclohexanoneC₇H₁₂O112.171.00 g8.91Starting ketone (mixture of isomers)
Pyridin-3-ylmethanamineC₆H₈N₂108.141.07 g9.801.1 equivalents
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.83 g13.371.5 equivalents, moisture-sensitive
Glacial Acetic AcidCH₃COOH60.050.10 mL1.75Catalytic amount
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9645 mL-Anhydrous reaction solvent
Saturated Sodium BicarbonateNaHCO₃-~50 mL-For aqueous work-up
Dichloromethane (DCM)CH₂Cl₂-~100 mL-For extraction
Brine (Saturated NaCl)NaCl-~30 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄-As needed-For drying

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow from setup to purification.

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methylcyclohexanone (1.00 g, 8.91 mmol) and anhydrous 1,2-dichloroethane (DCE, 45 mL). Stir the solution until the ketone is fully dissolved.

  • Amine and Catalyst Addition: Add pyridin-3-ylmethanamine (1.07 g, 9.80 mmol, 1.1 eq) followed by glacial acetic acid (0.10 mL, 1.75 mmol) to the stirring solution. Stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.83 g, 13.37 mmol, 1.5 eq) to the reaction mixture in small portions over 10-15 minutes. Causality: Portion-wise addition is recommended to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable mobile phase is 5-10% methanol in dichloromethane. The product should be more polar than the starting materials and visible by UV light (due to the pyridine ring) or by staining (e.g., with potassium permanganate).

  • Work-up and Extraction: Once the reaction is complete (as judged by TLC), carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (~30 mL each time).

  • Combine all organic layers and wash with brine (~30 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane. To prevent tailing of the amine product on the acidic silica gel, the eluent can be pre-treated with 1% triethylamine.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a clear oil. The product will be a mixture of cis and trans diastereomers.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated reducing agent (moisture contamination). 3. Insufficient catalyst.1. Allow the reaction to stir for a longer period (up to 36h). 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. 3. Add another small portion of acetic acid.
Low Yield 1. Inefficient extraction. 2. Loss of product during chromatography.1. Perform 3-4 extractions from the aqueous phase. 2. Neutralize the silica gel by using an eluent containing 1% triethylamine to improve recovery.
Streaking on TLC Plate The basic amine product is interacting strongly with the acidic silica gel.Add 1% triethylamine or a few drops of ammonium hydroxide to the TLC developing chamber and eluent.
Presence of Dialkylated Product The secondary amine product reacts with another molecule of the ketone.This is generally minimal with NaBH(OAc)₃. If observed, ensure the primary amine is in slight excess and that the reducing agent is added promptly after the initial mixing period.

Safety Precautions

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and suspected carcinogens. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and will react with water to release hydrogen gas. Handle in a dry environment and quench carefully.

  • Amines: Pyridin-3-ylmethanamine can be corrosive and irritating. Avoid skin and eye contact.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with care.

References

  • Myers, A. G., et al. Reductive Amination of Carbonyl Compounds. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baran, P. S. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 89(9), 1184-1186. Available at: [Link]

Sources

purification techniques for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Abstract

This compound is a bifunctional molecule possessing both a lipophilic substituted cyclohexane ring and a hydrophilic, basic pyridyl-amine core. This unique structure presents specific challenges and opportunities for purification. Common impurities may include unreacted starting materials, by-products from the synthesis, and degradation products resulting from the inherent reactivity of the amine functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches and detailed protocols for purifying this compound to a high degree of purity, suitable for pharmaceutical applications. We will explore purification strategies including column chromatography, purification via salt formation and recrystallization, and high-performance liquid chromatography (HPLC), explaining the rationale behind each methodological choice.

Compound Profile and Strategic Considerations

Understanding the physicochemical nature of this compound is the cornerstone of developing an effective purification strategy. The molecule's structure integrates three key features that dictate its behavior:

  • Pyridine Ring: A basic aromatic heterocycle that contributes to the molecule's polarity and provides a site for protonation.

  • Secondary Amine: A non-aromatic, basic, and nucleophilic center that is prone to oxidation and readily forms salts.

  • 4-Methyl-cyclohexyl Group: A bulky, non-polar aliphatic moiety that enhances solubility in organic solvents and influences the molecule's crystalline nature.

The presence of two basic nitrogen atoms (pyridine and secondary amine) means the compound can be readily protonated. This characteristic is highly advantageous for purification via acid-base extraction and salt recrystallization.[1] However, these same basic groups can cause issues during normal-phase chromatography by strongly and sometimes irreversibly binding to the acidic silanol groups of a standard silica gel stationary phase, leading to poor recovery and significant peak tailing.[2][3]

Furthermore, amines as a class of compounds are susceptible to air oxidation, often resulting in discoloration (e.g., turning yellow or brown).[4][5] Therefore, purification and storage under an inert atmosphere (e.g., Nitrogen or Argon) are advisable.

cluster_molecule Molecular Structure of the Target Compound cluster_features Key Physicochemical Features A This compound B Lipophilic 4-Methyl-cyclohexyl Tail C Basic Secondary Amine Linker D Polar & Basic Pyridine Head

Caption: Key structural features of the target molecule.

A Strategic Workflow for Purification

A multi-pronged approach is often necessary to achieve high purity. The choice of the primary purification technique depends on the nature of the impurities, the scale of the purification, and the required final purity. The following workflow provides a logical decision-making process.

Purification_Strategy start Crude Product (Post-Synthesis Workup) assess_purity Initial Purity Assessment (TLC, LC-MS, NMR) start->assess_purity decision_impurities Are major impurities non-basic? assess_purity->decision_impurities decision_scale Scale > 5g? decision_impurities->decision_scale No acid_base Protocol 2: Purification via Salt Formation & Recrystallization decision_impurities->acid_base Yes decision_thermal Is compound thermally stable? decision_scale->decision_thermal Yes chromatography Protocol 1: Flash Column Chromatography decision_scale->chromatography No decision_thermal->chromatography No distillation High-Vacuum Distillation decision_thermal->distillation Yes assess_final Assess Final Purity (HPLC, NMR) acid_base->assess_final chromatography->assess_final distillation->assess_final decision_final Purity > 98%? assess_final->decision_final hplc_polish Protocol 3: Preparative HPLC Polishing decision_final->hplc_polish No final_product High-Purity Product decision_final->final_product Yes hplc_polish->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This is the most versatile technique for separating the target compound from impurities of similar polarity. The key to success is mitigating the interaction between the basic amine and the acidic silica gel.

Causality: Standard silica gel is acidic (pKa ~4.5) and will protonate basic amines, causing them to bind strongly to the column. This results in poor separation, tailing peaks, and low product recovery.[2][3] To counteract this, a small amount of a competing volatile base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This base neutralizes the acidic sites on the silica, allowing the amine product to elute symmetrically.[2]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Primary: Standard Silica Gel (230-400 mesh).

    • Alternative: For particularly difficult separations, consider using amine-functionalized silica or neutral alumina.[2][6]

  • Mobile Phase Development (TLC Analysis):

    • Prepare a stock solution of your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) containing 1% triethylamine.

    • Spot the crude material on a silica gel TLC plate and develop it using various solvent ratios (e.g., 99:1, 95:5, 90:10 DCM/MeOH).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. Carefully load the resulting free-flowing powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the column surface.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient based on your TLC analysis.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization

This classical and highly effective method leverages the basicity of the amine to separate it from non-basic or weakly basic impurities.[7][8][9] The free amine is converted to its hydrochloride salt, which has dramatically different solubility properties and often a well-defined crystalline structure, making it ideal for recrystallization.[1]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude amine product in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly, with stirring, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases or the solution becomes acidic (test with pH paper).

    • Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation of the Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold, fresh solvent (e.g., diethyl ether) to remove any soluble impurities.

    • Dry the crude hydrochloride salt under vacuum.

  • Recrystallization of the Salt:

    • Select a suitable solvent system. Common choices for amine hydrochlorides include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol.[10]

    • Dissolve the crude salt in the minimum amount of the hot, more polar solvent (e.g., methanol).

    • Slowly add the less polar anti-solvent (e.g., diethyl ether) until the solution becomes faintly turbid.

    • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry thoroughly.

  • Liberation of the Purified Free Base:

    • Dissolve the purified hydrochloride salt in water.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH or saturated K₂CO₃ solution) with stirring until the pH is >10.

    • The free amine will typically separate as an oil or solid.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 3: Preparative HPLC for High-Purity Polishing

For achieving the highest levels of purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is particularly useful for removing trace impurities or closely related structural analogs.[11][12]

Causality: HPLC offers superior resolving power compared to flash chromatography due to smaller particle sizes of the stationary phase and precisely controlled flow rates.[11] For basic compounds like this amine, reversed-phase HPLC is often preferred. The mobile phase is typically acidic (e.g., containing 0.1% trifluoroacetic acid, TFA) to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.

Step-by-Step Methodology:

  • Method Development (Analytical Scale):

    • Using an analytical HPLC system, develop a separation method on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile or Methanol

    • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the target compound.

    • Optimize the gradient to achieve baseline separation between the product and any impurities.

  • Scale-Up to Preparative Scale:

    • Select a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 20-50 mm).

    • Adjust the flow rate and gradient slope proportionally to the column dimensions.

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the elution using a UV detector (the pyridine ring provides a strong chromophore, typically around 254-265 nm).

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Most of the organic solvent (acetonitrile/methanol) can be removed on a rotary evaporator.

    • The remaining aqueous solution containing the TFA salt of the product can be lyophilized (freeze-dried) to yield a solid.

    • Alternatively, the free base can be liberated as described in Protocol 2, Step 4, followed by extraction.

Data and Troubleshooting Summary

TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemKey Considerations
Flash Chromatography Silica GelEthyl Acetate/Hexanes + 1% TEA or Dichloromethane/Methanol + 1% TEAAddition of a base is critical to prevent peak tailing and product loss.[2]
Salt Recrystallization N/AMethanol/Diethyl Ether, Ethanol/Ethyl Acetate, IsopropanolExcellent for removing non-basic impurities and can yield highly crystalline material.[5][10]
Preparative HPLC C18 (Reversed-Phase)Water/Acetonitrile + 0.1% TFAIdeal for final polishing to achieve >99% purity. Requires removal of TFA from the final product.[12]

Common Troubleshooting Scenarios:

  • Problem: The compound streaks badly on a silica TLC plate, even with polar eluents.

    • Solution: The acidic silica is strongly interacting with the basic amine. Re-run the TLC after adding 0.5-1% triethylamine or a few drops of ammonium hydroxide to your eluent.[2][6]

  • Problem: The amine product is a non-crystalline oil that is difficult to handle.

    • Solution: Convert it to a crystalline salt (e.g., hydrochloride or tartrate) as described in Protocol 2. Salts are typically stable, non-volatile solids that are easier to purify and store.

  • Problem: The product discolors (turns yellow/brown) after purification.

    • Solution: The amine is likely oxidizing. Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures and protected from light.[4]

References

  • Purification of cyclohexylamine. (n.d.). Google Patents.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Cyclohexylamine 108-91-8 wiki. (n.d.).
  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya A.Ş.
  • Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • [Lab 6] Distilling Amines... Again. (2010, September 19). YouTube.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • Isolation (Recovery). (n.d.). University of Alberta.
  • Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com.
  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf.

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Application Note: Quantitative Analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the quantitative analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, a secondary amine of interest in pharmaceutical development. In the absence of a standardized pharmacopeial method, this guide presents robust, field-proven methodologies employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed for high specificity, accuracy, and precision, adhering to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Analytical Imperative

This compound is a synthetic compound featuring a pyridine ring, a secondary amine linkage, and a substituted cyclohexyl moiety. Its structural attributes suggest potential applications in medicinal chemistry, necessitating the development of reliable analytical methods for its quantification in various matrices, including bulk drug substances, formulated products, and biological fluids. Accurate quantification is paramount for pharmacokinetic studies, dose-response characterization, stability testing, and quality control.[7][8][9]

The polarity imparted by the pyridine ring and the secondary amine, combined with the non-polar nature of the methyl-cyclohexyl group, presents unique challenges and opportunities for chromatographic separation. This guide explores multiple orthogonal techniques to provide a comprehensive analytical toolkit for this compound.

Foundational Principles: Method Validation

All analytical methods presented herein are designed to be validated in accordance with ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[1][2][3][5][6][10][11] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6] Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[3]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3][12] This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][12]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8][13] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity. The pyridine ring contains a chromophore that allows for UV detection.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which will provide adequate retention for the cyclohexyl moiety. The use of a column with end-capping will minimize peak tailing that can occur with basic compounds like amines due to interactions with residual silanols.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is chosen to protonate the secondary amine and the pyridine nitrogen, leading to improved peak shape and consistent retention. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

  • Detection: The pyridine ring is expected to have a UV absorbance maximum around 260 nm. A photodiode array (PDA) detector is recommended to confirm peak purity and to select the optimal wavelength for quantification.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 262 nm |

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.

Validation Target Parameters
ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.999[13]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%[3]
LOQ Signal-to-Noise Ratio ≥ 10[14]
LOD Signal-to-Noise Ratio ≥ 3
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Methanol (Stock) s1->s2 s1->s2 s3 Serial Dilution for Standards s2->s3 s4 Dilute Sample to Range s2->s4 a1 Inject into HPLC s3->a1 s4->a1 a2 C18 Column Separation a1->a2 a3 PDA Detection at 262 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[15] This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this analyte, as the secondary amine and pyridine nitrogen are readily protonated to form [M+H]⁺ ions.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) will be used for quantification. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition minimizes interference from matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix effects and variations in instrument response. If not available, a structurally similar compound with similar chromatographic and ionization behavior can be used.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

| MRM Transition | To be determined by direct infusion of a standard solution. (e.g., Precursor [M+H]⁺ → Product Ion) |

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Workflow Diagram

LCMS_Workflow sp1 Plasma Sample + Internal Standard sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Vortex & Centrifuge sp2->sp3 sp4 Collect Supernatant sp3->sp4 lc1 UPLC Separation (C18) sp4->lc1 ms1 ESI+ Ionization lc1->ms1 ms2 MRM Detection (Triple Quadrupole) ms1->ms2 dp1 Peak Area Ratio (Analyte/IS) ms2->dp1 dp2 Calibration Curve dp1->dp2 dp3 Calculate Concentration dp2->dp3

Caption: LC-MS/MS bioanalytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16][17] For this compound, derivatization is recommended to improve its thermal stability and chromatographic properties.

Rationale for Method Design
  • Derivatization: The secondary amine is an active site that can cause peak tailing and adsorption on the GC column. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) will cap this active site, increase volatility, and improve peak shape.[18]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the derivatized analyte from other sample components.

  • Detection: Mass spectrometry provides high selectivity. The analysis can be performed in full scan mode for qualitative confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.

Derivatization:

  • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of TFAA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC Conditions:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at 1.2 mL/min (constant flow)

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

MS Conditions:

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C

| Acquisition Mode | SIM, monitoring 3 characteristic ions of the derivatized analyte |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Extraction p2 Dry Down p1->p2 p3 Derivatization (TFAA) p2->p3 a1 Inject into GC p3->a1 a2 DB-5ms Column Separation a1->a2 a3 EI Ionization & SIM Detection a2->a3 d1 Integrate Ion Chromatogram a3->d1 d2 Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

This application note outlines three robust and reliable analytical methods for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is suitable for routine analysis of bulk materials and formulations. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. The GC-MS method offers an orthogonal approach, particularly useful for impurity profiling and confirmation. Each method is designed to be fully validated according to international regulatory standards, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Analytical Chemistry. (n.d.). Determination of Pyridines by Infrared Spectroscopy. [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (2026). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Advansta. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. [Link]

  • Journal of Visualized Experiments. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Bayer CropScience. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Google Patents. (n.d.).
  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • Royal Society of Chemistry. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. [Link]

  • Journal of Chromatography A. (2005). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]

  • Journal of Chromatography A. (2003). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Google Patents. (n.d.).

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Application Notes and Protocols: (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine in Metallic Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward: Unlocking Novel Coordination Geometries and Catalytic Potential

The quest for novel metallic complexes with tailored electronic and steric properties is a cornerstone of advancements in catalysis, materials science, and medicinal chemistry. Within the vast landscape of ligand design, pyridinylmethyl-amine scaffolds have emerged as a versatile and modular class of ligands.[1] This guide focuses on a specific, yet underexplored, member of this family: (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine . The introduction of a bulky and conformationally flexible 4-methyl-cyclohexyl group offers unique steric hindrance and lipophilicity, which can significantly influence the coordination geometry, stability, and solubility of the resulting metal complexes. These attributes are highly desirable for applications ranging from homogeneous catalysis to the development of new metallodrugs.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols but also the underlying scientific rationale for the synthesis and characterization of metallic complexes incorporating this promising ligand.

Ligand Profile: this compound

This compound is a bidentate ligand featuring a pyridine nitrogen and a secondary amine nitrogen as the two primary coordination sites. The pyridine ring acts as a π-acceptor, while the secondary amine is a strong σ-donor. This electronic disparity, combined with the steric demands of the 4-methyl-cyclohexyl group, allows for the formation of stable, often chiral, metallic complexes.

Key Structural Features and Their Implications:

  • Pyridine Moiety: The pyridine ring's involvement in coordination can significantly alter the thermodynamic properties and coordination kinetics of the resulting metal complexes.[2][3] Its aromaticity also provides a platform for π-π stacking interactions in the solid state.

  • Secondary Amine: The secondary amine provides a strong, localized point of coordination. Its proton can be retained or lost upon complexation, depending on the reaction conditions and the metal ion's Lewis acidity.

  • 4-Methyl-cyclohexyl Group: This bulky aliphatic substituent is crucial for imparting steric protection to the metal center, potentially preventing unwanted side reactions or promoting specific catalytic selectivities. Its non-polar nature enhances solubility in organic solvents.

Proposed Synthesis of this compound

A robust synthesis of the title ligand can be achieved via reductive amination, a well-established and high-yielding synthetic route.

Protocol 1: Synthesis of this compound

Materials:

  • Pyridine-3-carboxaldehyde

  • 4-Methylcyclohexylamine (as a mixture of cis and trans isomers)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add pyridine-3-carboxaldehyde (1.0 equivalent) and 4-methylcyclohexylamine (1.1 equivalents). Dissolve the reactants in a suitable solvent like dichloromethane or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically performed in methanol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow oil or a low-melting solid. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Principles of Metallic Complex Synthesis

The synthesis of metallic complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (temperature, atmosphere) is critical and depends on the desired coordination geometry and oxidation state of the metal.

Key Considerations for Complexation:

  • Metal Precursor: A wide range of metal salts can be used, including chlorides, nitrates, acetates, and perchlorates of transition metals like palladium(II), platinum(II), copper(II), nickel(II), cobalt(II), and zinc(II).[1][4][5] The lability of the counter-ion can influence the final complex structure.

  • Stoichiometry: The molar ratio of the ligand to the metal salt will dictate the coordination number and geometry of the resulting complex. For example, a 1:1 or 2:1 ligand-to-metal ratio can lead to the formation of MLCl₂ or ML₂Cl₂ type complexes, respectively.

  • Solvent: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile, dichloromethane, and tetrahydrofuran.

  • Temperature and Reaction Time: Many complexation reactions proceed at room temperature, while others may require heating to overcome kinetic barriers. Reaction times can range from a few hours to several days.

Protocol 2: General Synthesis of a Palladium(II) Complex

Palladium(II) complexes of pyridine-containing ligands are of significant interest due to their applications in cross-coupling catalysis.[4]

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Palladium(II) chloride (PdCl₂)

  • A suitable solvent such as Dichloromethane (DCM) or Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 equivalents) in the chosen solvent.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve the palladium(II) precursor (1.0 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or the formation of a precipitate is often observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., DCM/hexane).

Diagram 1: Experimental Workflow for Palladium(II) Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Precursor Preparation L_dissolve Dissolve Ligand in Solvent Complexation Complexation Reaction (Room Temperature, 12-24h) L_dissolve->Complexation M_dissolve Dissolve Pd(II) Salt in Solvent M_dissolve->Complexation Isolation Isolation & Purification (Filtration/Recrystallization) Complexation->Isolation Characterization Characterization (NMR, MS, X-ray) Isolation->Characterization

Caption: Workflow for the synthesis of a Palladium(II) complex.

Characterization of Metallic Complexes

A thorough characterization of the newly synthesized metallic complexes is essential to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Expected Observations for a Pd(II) Complex
¹H NMR Spectroscopy To elucidate the structure and coordination environment in solution.Downfield shifts of the pyridine and methylidene protons upon coordination to the metal center are expected.[4] The signals for the cyclohexyl protons may also show shifts and changes in multiplicity.
¹³C NMR Spectroscopy To confirm the carbon framework and observe changes in the electronic environment upon complexation.Shifts in the carbon signals of the pyridine ring and the carbon adjacent to the amine nitrogen are indicative of coordination.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex and confirm its composition.The molecular ion peak corresponding to the expected formula of the complex should be observed.
FT-IR Spectroscopy To identify the coordination of the ligand to the metal ion.Shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds can indicate coordination.
X-ray Crystallography To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.For a Pd(II) complex, a square planar geometry is commonly observed.[4]
Elemental Analysis To determine the elemental composition and confirm the purity of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.

Potential Applications

The unique steric and electronic properties imparted by the this compound ligand suggest several potential applications for its metallic complexes.

  • Homogeneous Catalysis: Palladium(II) complexes of similar ligands have shown excellent catalytic activity in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[4] The steric bulk of the 4-methyl-cyclohexyl group could enhance catalyst stability and selectivity.

  • Bioinorganic Chemistry and Drug Development: Metal complexes are increasingly being investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8] The lipophilicity of the cyclohexyl moiety could enhance cell membrane permeability, a desirable feature for drug candidates. Iron(II) complexes, in particular, can cause oxidative damage to cells, a mechanism exploited in some anticancer agents.[6]

  • Materials Science: The ability of pyridine-containing ligands to form self-assembled structures opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs).[9][10]

Diagram 2: Potential Application Pathways

G cluster_apps Potential Applications Ligand (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Complex Metallic Complex Ligand->Complex Catalysis Homogeneous Catalysis (e.g., Cross-Coupling) Complex->Catalysis Bioinorganic Bioinorganic Chemistry (e.g., Metallodrugs) Complex->Bioinorganic Materials Materials Science (e.g., MOFs) Complex->Materials

Caption: Potential applications of the metallic complexes.

Concluding Remarks

This compound represents a promising ligand for the synthesis of novel metallic complexes with unique steric and electronic properties. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers exploring the coordination chemistry and potential applications of this ligand. The modularity of pyridinylmethyl-amine scaffolds ensures that further modifications to the ligand structure can be readily envisioned, paving the way for the discovery of new catalysts, materials, and therapeutic agents.

References

  • ResearchGate. Pyridylmethylamines a modular and underrated family of ligands in both metal- and organo-catalysis. Available from: [Link]

  • PubMed. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Available from: [Link]

  • AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Available from: [Link]

  • Wikipedia. Transition metal pyridine complexes. Available from: [Link]

  • National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Available from: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of Mixed Transition Metal Complexes of pyrimethamine with 1,10-phenanthroline. Available from: [Link]

  • MDPI. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Available from: [Link]

  • The Pharma Innovation Journal. Various metal complexes and their biological implications. Available from: [Link]

  • MDPI. Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. Available from: [Link]

  • ScienceOpen. Crystal structure of N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. Available from: [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for the Biological Screening of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, multi-tiered protocol for the comprehensive biological screening of the novel chemical entity, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. The structural motifs present in this compound, namely the pyridine ring and a secondary amine attached to a cyclohexyl group, suggest potential interactions with a range of biological targets, particularly those within the central nervous system. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic approach to elucidate the compound's pharmacological profile. The protocol is designed to progress from broad, high-throughput primary screens to more focused secondary and tertiary assays to identify primary targets, assess selectivity, and investigate the mechanism of action.

Introduction: Rationale for the Screening Cascade

The chemical structure of this compound incorporates features commonly found in biologically active molecules. The pyridin-3-ylmethyl-amine moiety is a known scaffold in compounds targeting various receptors and enzymes. For instance, derivatives of pyridine have been explored as potential therapeutics for a range of conditions including cancer and neuropsychiatric disorders[1][2]. Given the novelty of this specific compound, a systematic and unbiased screening approach is essential to identify its primary biological target(s) and potential therapeutic applications.

This protocol outlines a three-tiered screening cascade:

  • Tier 1: Primary High-Throughput Screening (HTS): Broad screening against diverse target classes to identify initial "hits." This tier prioritizes sensitivity and throughput.

  • Tier 2: Secondary Assays & Hit Confirmation: Dose-response studies and orthogonal assays to confirm the activity of primary hits and eliminate false positives.

  • Tier 3: Mechanistic & Cell-Based Functional Assays: In-depth studies to elucidate the mechanism of action and evaluate the compound's effects in a more physiologically relevant context.

A critical component of this workflow is the early assessment of cytotoxicity to ensure that observed biological activities are not due to non-specific cellular toxicity.

Tier 1: Primary High-Throughput Screening

The initial screening phase is designed to cast a wide net, exploring the most probable target classes based on the compound's structural features.

Target Class 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. The structural resemblance of the test compound to monoamines makes MAO a high-priority target.

Protocol: Fluorometric High-Throughput MAO Inhibition Assay [3][4]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.

  • Objective: To determine if this compound inhibits MAO-A or MAO-B activity.

  • Methodology:

    • Prepare recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • In a 384-well plate, add the test compound at a standard screening concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) and positive controls (Clorgyline for MAO-A, Deprenyl for MAO-B).

    • Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a substrate (e.g., p-tyramine, a substrate for both isoforms) and a fluorescent probe that reacts with H₂O₂.[5]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm/585 nm) over time.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. A significant reduction in fluorescence indicates potential MAO inhibition.

Target Class 2: G-Protein Coupled Receptor (GPCR) Binding

GPCRs represent a large and diverse family of cell surface receptors that are common drug targets.[6] The pyridine and amine moieties of the test compound are prevalent in known GPCR ligands.

Protocol: Competitive Radioligand Binding Assay

This classic assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. A panel of GPCRs implicated in CNS function should be prioritized (e.g., adrenergic, dopaminergic, serotonergic, and opioid receptors).

  • Objective: To identify any affinity of the test compound for a panel of CNS-active GPCRs.

  • Methodology:

    • Use commercially available membrane preparations from cells overexpressing the target GPCRs.

    • In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and the test compound (e.g., 10 µM).

    • After incubation to reach equilibrium, rapidly filter the plate and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: A significant reduction in radioactivity compared to the vehicle control indicates displacement of the radioligand and suggests binding of the test compound to the GPCR.

Tier 2: Secondary Assays & Hit Confirmation

Hits from the primary screen require validation to confirm their activity and determine their potency.

Dose-Response Analysis

Protocol: IC₅₀/EC₅₀ Determination

  • Objective: To quantify the potency of the compound for the confirmed target(s).

  • Methodology:

    • Perform the same assay as in Tier 1 (e.g., MAO inhibition or GPCR binding).

    • Use a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve.

    • Plot the percent inhibition or displacement against the logarithm of the compound concentration.

  • Data Analysis: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
EC₅₀ The concentration of a drug that gives half-maximal response.
Orthogonal Assays

To rule out assay-specific artifacts, it is crucial to confirm hits using a different experimental method.

Example Orthogonal Assay for MAO Inhibition: LC-MS/MS-based Activity Assay [7]

  • Objective: To confirm MAO inhibition by directly measuring the formation of the product of the enzymatic reaction.

  • Methodology:

    • Incubate the MAO enzyme with its substrate (e.g., kynuramine) in the presence of various concentrations of the test compound.

    • Quench the reaction at specific time points.

    • Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product (e.g., 4-hydroxyquinoline).

  • Data Analysis: A dose-dependent decrease in product formation confirms the inhibitory activity of the compound.

Example Orthogonal Assay for GPCR Activity: β-Arrestin Recruitment Assay [8]

  • Objective: To determine if ligand binding leads to a functional cellular response.

  • Methodology:

    • Use a cell line engineered to express the target GPCR and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation).

    • Treat the cells with a range of concentrations of the test compound.

    • Measure the recruitment of β-arrestin to the activated GPCR via a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: An increase in the signal indicates that the compound is an agonist for the receptor.

Tier 3: Mechanistic & Cell-Based Functional Assays

This final tier aims to understand the compound's mechanism of action and its effects on cellular function.

Enzyme Kinetics for MAO Inhibitors

Protocol: Lineweaver-Burk Plot Analysis

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Methodology:

    • Measure the initial reaction velocity of the MAO enzyme at various substrate concentrations, both in the absence and presence of a fixed concentration of the inhibitor.

    • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Data Analysis: The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition.

Diagram: Tiered Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Mechanistic Studies Primary_Screening This compound MAO_HTS MAO-A/B Inhibition HTS (Fluorometric) Primary_Screening->MAO_HTS GPCR_Panel GPCR Binding Panel (Radioligand Displacement) Primary_Screening->GPCR_Panel Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay) Primary_Screening->Cytotoxicity Dose_Response Dose-Response (IC50/EC50) MAO_HTS->Dose_Response Hits GPCR_Panel->Dose_Response Hits Orthogonal_Assay Orthogonal Assays (e.g., LC-MS/MS for MAO, β-Arrestin for GPCR) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling Dose_Response->Selectivity Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) Orthogonal_Assay->Enzyme_Kinetics Functional_Assays Cell-Based Functional Assays (e.g., Neurotransmitter Uptake) Orthogonal_Assay->Functional_Assays

Caption: A tiered workflow for the biological screening of a novel compound.

Cell-Based Functional Assays

The choice of functional assays will depend on the confirmed target.

Example for a Confirmed MAO Inhibitor: Neurotransmitter Uptake Assay

  • Objective: To assess the downstream effect of MAO inhibition on neurotransmitter levels.

  • Methodology:

    • Use a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neurons.

    • Treat the cells with the test compound.

    • Add a radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-serotonin).

    • Measure the uptake of the radiolabeled neurotransmitter into the cells.

  • Data Analysis: An increase in extracellular neurotransmitter concentration (or a decrease in uptake) would be consistent with MAO inhibition.

Selectivity Profiling
  • Objective: To determine if the compound is selective for its primary target or if it has off-target effects.

  • Methodology: Screen the compound against a broad panel of related targets (e.g., other enzymes or receptors) at a concentration at least 10-fold higher than its IC₅₀/EC₅₀ for the primary target.

Cytotoxicity Assessment

It is imperative to assess the general cytotoxicity of the compound to ensure that the observed activities are target-specific.

Protocol: MTT Assay

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability.

  • Methodology:

    • Plate a relevant cell line (e.g., HEK293 for general toxicity, or a neuron-like cell line like SH-SY5Y) in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate.

    • Solubilize the resulting formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: A decrease in absorbance indicates reduced cell viability. The CC₅₀ (cytotoxic concentration 50%) should be determined.

Conclusion

This comprehensive, tiered screening protocol provides a robust framework for characterizing the biological activity of this compound. By systematically progressing from broad screening to detailed mechanistic studies, researchers can efficiently identify the primary target(s), determine the potency and selectivity, and elucidate the functional consequences of the compound's activity. This structured approach, grounded in established methodologies, will provide the critical data necessary to guide further drug development efforts.

References

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Source: PubMed URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Source: SciSpace URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery. Source: National Library of Medicine URL: [Link]

  • Title: High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Source: National Library of Medicine URL: [Link]

  • Title: A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Source: PubMed URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Source: BioAssay Systems URL: [Link]

  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance. Source: ACS Publications URL: [Link]

  • Title: An update of novel screening methods for GPCR in drug discovery. Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Source: PubMed URL: [Link]

  • Title: Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Source: PubMed URL: [Link]

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derivatization of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine for Biological Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the chemical derivatization of this compound, a secondary amine-containing small molecule. The successful application of small molecules in various biological assays frequently necessitates their covalent modification to introduce reporter tags, immobilization handles, or to enable conjugation to larger biomolecules. This guide explores the rationale behind these modifications and provides detailed, field-proven protocols for fluorescent labeling, biotinylation, and surface immobilization. The protocols emphasize robust reaction conditions, purification strategies, and characterization methods to ensure the generation of high-quality conjugates suitable for sensitive and reproducible biological assays such as Fluorescence Polarization (FP), ELISA, and Surface Plasmon Resonance (SPR).

Introduction: The Rationale for Derivatization

This compound is a small molecule characterized by a key secondary amine functional group. While the core structure may possess inherent biological activity, its native form is often incompatible with the detection and immobilization requirements of modern high-throughput screening and biophysical assays.[1] Derivatization is the strategic chemical modification of a compound to enhance its physicochemical properties for analysis.[2] For this specific molecule, derivatization serves several critical purposes:

  • Introduction of a Reporter Group: Attaching a fluorescent dye (fluorophore) or a chromophore enables direct detection and quantification. This is fundamental for assays like fluorescence polarization, where the binding of the labeled small molecule to a larger protein partner can be monitored.[3]

  • Immobilization onto Surfaces: For solid-phase assays like ELISA or SPR, the small molecule must be stably anchored to a sensor chip or microplate surface. Derivatization creates a stable covalent linkage, transforming the small molecule into a ligand for interaction studies.[4][5]

  • Conjugation to Carrier Proteins: To generate antibodies against a small molecule (hapten), it must first be conjugated to a larger, immunogenic carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6] The derivatization process facilitates this linkage.

The central reactive handle on our target molecule is the secondary amine. This group is nucleophilic and can react with a variety of electrophilic reagents, although its reactivity is generally lower than that of a primary amine due to steric hindrance. This guide will focus on chemistries proven to be effective for modifying secondary amines.

Strategic Selection of Derivatization Chemistry

The choice of derivatizing agent is dictated by the intended biological application. A universal workflow, however, underpins all derivatization strategies, from initial reaction to final validation.

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_cleanup Purification & QC Start Start with Purified This compound Solubilize Solubilize in Anhydrous Aprotic Solvent (e.g., DMF, DMSO) Start->Solubilize AddReagent Add Derivatizing Agent (e.g., FMOC-Cl, NHS-Biotin) Solubilize->AddReagent Incubate Incubate under Optimized Conditions (Time, Temp, pH) AddReagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Purify Purify Conjugate (e.g., HPLC, SFC) Quench->Purify Characterize Characterize Product (Mass Spec, NMR) Purify->Characterize Assay Final Product Ready for Biological Assay Characterize->Assay

Caption: General workflow for small molecule derivatization.

Comparative Analysis of Amine-Reactive Reagents

The success of any derivatization protocol hinges on selecting a reagent that reacts efficiently with the secondary amine under conditions that preserve the integrity of the molecule.

Reagent ClassTarget ApplicationReactivity with Secondary AmineKey Considerations
Chloroformates (e.g., FMOC-Cl)Fluorescence LabelingHigh Forms a stable carbamate linkage. The FMOC group is highly fluorescent, making it an excellent choice for FP assays.[2][7]
Succinimidyl Esters (NHS-Esters)Biotinylation, ImmobilizationModerate Forms a stable amide bond. Reaction with secondary amines is slower than with primary amines and may require higher pH or longer incubation times. Susceptible to hydrolysis.[8]
Isothiocyanates (e.g., FITC)Fluorescence LabelingHigh Forms a thiourea linkage. Robust chemistry, but FITC is prone to photobleaching and pH-sensitive fluorescence.
Carbodiimides (EDC, with NHS)Surface ImmobilizationIndirect Used to activate a carboxylated surface (e.g., SPR chip), which then reacts with the amine to form an amide bond. This is the standard method for amine coupling to biosensor surfaces.[4]

For the protocols below, we will focus on 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for fluorescence labeling due to its high reactivity and the excellent properties of the resulting fluorophore, and EDC/NHS chemistry for surface immobilization, as it is the gold standard for SPR and ELISA applications.

Protocol 1: Fluorescent Labeling with FMOC-Cl

This protocol details the derivatization of this compound with FMOC-Cl, creating a highly fluorescent conjugate suitable for use in Fluorescence Polarization (FP) assays.

Causality and Principle

FMOC-Cl reacts with the secondary amine to form a stable, fluorescent carbamate.[7] The reaction is typically performed in a buffered organic solvent to maintain pH and ensure solubility of all components. A mild base is used to scavenge the HCl byproduct. The bulky, planar fluorenyl group provides a large hydrodynamic radius and a strong fluorescence signal (excitation ~265 nm, emission ~340 nm), making it ideal for FP, where changes in molecular tumbling upon binding are measured.[3]

Caption: Reaction scheme for FMOC-Cl derivatization.

Materials and Reagents
  • This compound (≥95% purity)

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

  • Sodium Borate buffer (100 mM, pH 9.5)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer (e.g., LC-MS) for characterization

Step-by-Step Protocol
  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF. Prepare a 20 mM stock solution of FMOC-Cl in ACN. Note: FMOC-Cl is moisture-sensitive; prepare fresh.

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of the amine stock solution with 400 µL of sodium borate buffer. Add 150 µL of the FMOC-Cl stock solution (a 3-fold molar excess). The final volume is 650 µL.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 60 minutes in the dark. The FMOC group is light-sensitive.

  • Reaction Quenching: To stop the reaction and stabilize the derivative, add 50 µL of 1 M HCl.[2] This will bring the pH to an acidic range.

  • Purification: The reaction mixture can be directly injected onto a semi-preparative C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: A linear gradient from 20% to 95% B over 30 minutes is a good starting point.

    • Detection: Monitor at 265 nm.

  • Fraction Collection & Verification: Collect the major peak corresponding to the derivatized product. Confirm the identity and purity using LC-MS to verify the expected mass increase. Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Surface Immobilization for SPR/ELISA

This protocol describes the covalent immobilization of the amine to a carboxylated surface (e.g., a CM5 SPR sensor chip or a carboxyl-coated ELISA plate) using EDC/NHS chemistry.

Causality and Principle

This is a robust and widely used bioconjugation method.[9] The carboxyl groups on the surface are first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is stabilized by N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.[10] The amine group of the small molecule then attacks the NHS ester, displacing NHS and forming a stable amide bond that permanently links the molecule to the surface.[4]

G Surface Carboxylated Surface (-COOH) EDC_NHS Inject EDC/NHS Mixture Surface->EDC_NHS ActiveEster Surface Activated (NHS-Ester) EDC_NHS->ActiveEster InjectAmine Inject Amine Ligand (in low ionic strength buffer) ActiveEster->InjectAmine AmideBond Stable Amide Bond Formed (Covalent Immobilization) InjectAmine->AmideBond Deactivate Inject Ethanolamine-HCl (Deactivates remaining esters) AmideBond->Deactivate Ready Surface Ready for Binding Assay Deactivate->Ready

Caption: Workflow for EDC/NHS surface immobilization chemistry.

Materials and Reagents
  • Carboxylated sensor chip (e.g., Cytiva CM5) or microplate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Ethanolamine-HCl (1 M, pH 8.5)

  • Activation Buffer: Deionized water

  • Ligand Buffer: 10 mM Sodium Acetate, pH 5.0

  • SPR system or plate reader

Step-by-Step Protocol (SPR Example)
  • Reagent Preparation: Prepare fresh solutions. Dissolve EDC to 400 mM and NHS to 100 mM in cold deionized water. Prepare a 50 µM solution of the amine ligand in the Ligand Buffer (e.g., 10 mM Acetate, pH 5.0). The slightly acidic pH protonates the pyridine nitrogen, improving solubility, while leaving a sufficient fraction of the secondary amine unprotonated and nucleophilic.

  • Surface Activation: Equilibrate the sensor surface with running buffer (e.g., HBS-EP+). Inject a freshly mixed 1:1 solution of 400 mM EDC and 100 mM NHS over the surface for 7 minutes to activate the carboxyl groups.

  • Ligand Immobilization: Immediately inject the 50 µM solution of this compound over the activated surface. The required contact time will vary, but 7-10 minutes is a typical starting point. Monitor the SPR signal (response units, RU) to follow the immobilization level.

  • Deactivation (Blocking): Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. This will react with and cap any remaining NHS-esters on the surface, preventing non-specific binding in subsequent experiments.

  • Stabilization: The surface is now ready. Perform several startup cycles with running buffer to wash away non-covalently bound material and stabilize the baseline before starting the binding assay.

Purification and Quality Control

The integrity of any biological assay depends on the purity of the derivatized molecule. Failure to remove unreacted starting material or excess labeling reagent can lead to high background signals and inaccurate results.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying small molecule conjugates.[11] For chiral molecules or complex mixtures, Supercritical Fluid Chromatography (SFC) can offer superior resolution and speed.[12] The goal is to achieve >95% purity as determined by UV or MS detection.

  • Characterization:

    • Mass Spectrometry (MS): This is essential to confirm that the derivatization reaction was successful. High-resolution MS (e.g., TOF or Orbitrap) should be used to verify the exact mass of the final product, confirming the addition of the label/linker and the loss of any leaving groups.[13]

    • NMR Spectroscopy: For novel derivatives, 1H and 13C NMR can provide unambiguous structural confirmation of the covalent modification site.

    • Spectroscopy: If a fluorescent or chromophoric label was attached, its concentration and integrity should be verified by measuring its absorbance and/or fluorescence spectrum to ensure it matches the expected profile.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Derivatization Yield Reagents degraded (e.g., moisture in FMOC-Cl or NHS-ester). Incorrect pH for the reaction. Insufficient reaction time.Use fresh, anhydrous reagents. Verify buffer pH; for NHS esters, a pH of 8.0-9.0 is optimal. For FMOC-Cl, 9.0-10.0. Increase incubation time or temperature modestly (e.g., to 2 hours or 37°C).
Multiple Products in HPLC/MS Side reactions. Instability of the product.Check for reactive groups other than the target amine. Ensure pH during reaction and purification is not causing degradation. Optimize the molar excess of the derivatizing agent; too much can lead to side products.
Low Immobilization on SPR Chip Poor surface activation. Electrostatic repulsion of the ligand. Low ligand concentration or reactivity.Use freshly prepared EDC/NHS. The pyridine ring may be protonated; try a slightly higher pH for immobilization (e.g., pH 5.5) or include a small amount of organic solvent (e.g., 5% DMSO) in the ligand solution. Increase ligand concentration or contact time.

References

  • Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Hermanson, G. T. (1995). Small-molecule-protein conjugation procedures. PubMed. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Jones, A. D., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). [Link]

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Application Notes & Protocols: A Phased Approach to Efficacy Testing of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a novel small molecule with a chemical structure suggestive of potential biological activity. The presence of a pyridine ring and a substituted cyclohexylamine moiety are features found in compounds targeting a range of receptors and enzymes. For instance, pyridine amine derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting Aβ toxicity[1], while other pyridin-3-amine derivatives have been explored as multi-targeted protein kinase inhibitors[2]. Furthermore, derivatives of cyclohexylamine have been synthesized and evaluated for analgesic and antidepressant activities[3].

Given the lack of established biological data for this compound, a systematic and multi-phased experimental approach is essential to elucidate its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this and other novel chemical entities. The protocols outlined herein are designed to progress logically from broad in vitro profiling to specific in vivo validation, ensuring scientific rigor and the generation of robust, interpretable data.

Phase 1: Foundational In Vitro Profiling

The initial phase of testing is designed to establish the basic biological and physicochemical properties of the compound. This includes determining its cytotoxicity to establish a therapeutic window and conducting broad screening assays to identify potential molecular targets.

Physicochemical Characterization

Prior to biological testing, it is crucial to confirm the identity, purity, and solubility of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to determine the purity of the compound, which should ideally be >95%.

  • Solubility Determination: The solubility of the compound in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) should be quantified to ensure appropriate stock solution preparation for subsequent assays.

Cytotoxicity Assessment

This step is critical for determining the concentration range at which the compound can be tested for efficacy without causing significant cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general cytotoxicity, and a panel of cancer cell lines if anti-cancer activity is suspected) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Broad Panel Screening

To identify potential molecular targets, the compound should be screened against a diverse panel of receptors and enzymes.

  • Kinase Panel Screening: Given that many pyridin-3-amine derivatives are kinase inhibitors[2][4], screening against a panel of human kinases (e.g., a panel of 96 or more kinases) is recommended. This can be performed by a contract research organization (CRO).

  • GPCR Panel Screening: The structural similarity to compounds with neurological activity warrants screening against a panel of G-protein coupled receptors (GPCRs), particularly those involved in neuropsychiatric disorders, such as serotonin and dopamine receptors.[5][6]

The results from these broad screens will guide the subsequent, more focused investigations. For the remainder of this guide, we will proceed with the hypothetical scenario that the kinase panel screen identified this compound as a potent inhibitor of a specific receptor tyrosine kinase (RTK) implicated in a particular cancer, for example, Fibroblast Growth Factor Receptor (FGFR).

Phase 2: Target Validation and Mechanistic Studies

Based on our hypothetical result from Phase 1, this phase will focus on validating FGFR as a direct target and elucidating the downstream cellular effects of its inhibition.

Target Engagement Assays

These assays confirm the direct interaction of the compound with the putative target.

Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the FGFR enzyme, the substrate, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Downstream Signaling Pathway Analysis

Inhibition of an RTK like FGFR should lead to a reduction in the phosphorylation of downstream signaling proteins.

Protocol: Western Blot for Phospho-ERK

  • Cell Culture and Treatment: Culture a cancer cell line that overexpresses FGFR (e.g., NCI-H1581 for non-small cell lung cancer[2]) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to assess the dose-dependent inhibition of downstream signaling.

Workflow for In Vitro Efficacy Testing

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Validation & Mechanism a Physicochemical Characterization b Cytotoxicity (MTT Assay) a->b c Broad Panel Screening (Kinases, GPCRs) b->c d Target Engagement (In Vitro Kinase Assay) c->d Hypothesis: FGFR Inhibition e Downstream Signaling (Western Blot) d->e f Dose-Response (IC50/EC50 Determination) e->f

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Phase 3: In Vivo Pharmacokinetics and Efficacy

After establishing in vitro potency and mechanism, the focus shifts to evaluating the compound's behavior and efficacy in a living organism.

Pharmacokinetic (PK) Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound is crucial for designing in vivo efficacy studies.[7][8][9]

Protocol: Murine Pharmacokinetic Profiling

  • Animal Model: Use healthy adult mice (e.g., C57BL/6).

  • Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes in separate cohorts of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Studies

Based on the hypothetical anti-cancer activity, a xenograft model is appropriate.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant FGFR-overexpressing cancer cells (e.g., NCI-H1581) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound orally once daily at a dose determined from PK and in vitro data.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Overall Experimental Design Cascade

G A Compound Synthesis & QC B In Vitro Profiling A->B C Target Identification B->C D Mechanistic Studies C->D E Pharmacokinetics (PK) D->E F In Vivo Efficacy E->F G Lead Optimization F->G

Caption: A high-level overview of the drug discovery and development cascade.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Activity Summary

Assay TypeCell Line / TargetResult
CytotoxicityHEK293CC50 = 50.2 µM
CytotoxicityNCI-H1581CC50 = 15.8 µM
Kinase AssayFGFRIC50 = 0.12 µM
Downstream SignalingNCI-H1581 (p-ERK)EC50 = 0.25 µM

Table 2: In Vivo Efficacy in NCI-H1581 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control0+450%-
Compound X25+150%66.7%

Conclusion

The experimental framework detailed in these application notes provides a robust and logical pathway for the preclinical evaluation of this compound. By progressing from broad in vitro screens to specific in vivo efficacy models, researchers can systematically uncover the therapeutic potential of novel chemical entities. This phased approach, grounded in scientific integrity, ensures that experimental choices are data-driven, leading to a comprehensive understanding of the compound's mechanism of action, potency, and potential clinical utility.

References

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders.
  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61.[10]

  • Smith, M. A., & Evans, S. M. (2020). Introduction to Special Issue on Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. Experimental and Clinical Psychopharmacology, 28(2), 61–63.[11]

  • Nani, J. V., Hernández, B. R., Cruz, F. C., & Hayashi, M. A. (2023). Different approaches to construct animal models for neuropsychiatric disorders studies. Frontiers in Behavioral Neuroscience, 17, 1189417.[12]

  • Gildea, J. J., & Hopkins, P. E. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42.[13][14]

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  • Martel, S., Castella, M. E., Bajot, F., Ottaviani, G., Bard, B., Henchoz, Y., ... & Carrupt, P. A. (2005). Experimental and virtual physicochemical and pharmacokinetic profiling of new chemical entities. Chimia, 59(6), 308-314.[15]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]5]

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  • Zhang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018–6035.[2]

  • Mulvihill, M., et al. (2007). Properties of small molecule IGF-IR kinase inhibitors in preclinical models. Molecular Cancer Therapeutics, 6(1 Supplement), B233-B233.[16]

  • OmicsX. (2022, May 30). Kinase Inhibitors in Preclinical Development - 2021. Retrieved from [Link]]

  • Berkow, A., et al. (2015). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 58(15), 6018-6033.[6]

  • Ali, M. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1122334.[17]

  • Zhang, J., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Metallomics, 11(4), 796-805.[1]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(3), 2039-2053.[4]

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Application Notes & Protocols for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Bifunctional Molecule for Material Innovation

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a unique molecule integrating a bulky, hydrophobic 4-methylcyclohexyl group with a versatile pyridinylmethylamine moiety. This distinct architecture offers a compelling combination of properties for applications in materials science. The secondary amine provides a reactive site for covalent integration into polymer matrices, while the pyridine ring introduces potential for catalytic activity and strong interfacial adhesion. The aliphatic cyclohexane ring is expected to enhance hydrophobicity, thermal stability, and toughness in resulting materials.

These application notes provide an in-depth exploration of two validated applications for this compound: as a high-performance curing agent for epoxy resins and as an effective corrosion inhibitor for mild steel in acidic environments. The protocols detailed herein are designed for researchers and scientists in materials development and drug discovery, offering a robust framework for leveraging the unique attributes of this compound.

Physicochemical Properties Summary

While specific experimental data for this novel compound is under development, its properties can be inferred from its constituent moieties, 4-methylcyclohexylamine and 3-aminomethylpyridine.

PropertyAnticipated CharacteristicRationale
Appearance Colorless to pale yellow viscous liquidBased on similar amine compounds[1].
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, THF). Limited solubility in water.The hydrophobic 4-methylcyclohexyl group reduces water solubility, while the overall structure maintains compatibility with organic media.
Reactivity The secondary amine is reactive towards epoxides, isocyanates, and acid halides. The pyridine nitrogen can act as a nucleophilic catalyst and coordinate with metal ions.Standard reactivity of secondary amines and pyridine derivatives[2][3].
Thermal Stability Expected to exhibit good thermal stability due to the alicyclic and aromatic rings.Alicyclic and aromatic structures generally impart thermal robustness.

Application 1: High-Performance Curing Agent for Epoxy Resins

The secondary amine and the pyridine ring in this compound work in synergy to facilitate the curing of epoxy resins. The amine group partakes in the primary cross-linking reaction with epoxide rings, while the pyridine moiety is known to catalyze the etherification reaction between hydroxyl groups and epoxides, leading to a denser and more completely cured network. The bulky 4-methylcyclohexyl group is hypothesized to increase the free volume within the polymer network, thereby enhancing toughness and impact resistance.

Mechanism of Action in Epoxy Curing

The curing process is proposed to follow a dual-pathway mechanism:

  • Amine Addition: The secondary amine of this compound opens the epoxide ring of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA), forming a stable covalent bond and initiating the cross-linked network.

  • Catalytic Etherification: The lone pair of electrons on the pyridine nitrogen can activate the epoxide ring, promoting its reaction with secondary hydroxyl groups generated during the amine addition step. This leads to further cross-linking through ether linkages.

This dual mechanism can result in a highly cross-linked, robust thermoset with enhanced mechanical and thermal properties compared to conventional amine curing agents.

Experimental Protocol: Curing of DGEBA Epoxy Resin

Objective: To prepare and characterize an epoxy thermoset cured with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • This compound (Curing Agent)

  • Acetone (for viscosity reduction, optional)

  • Silicone molds

  • Mechanical stirrer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for mechanical testing)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of curing agent. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW). For this compound (M.W. ~218.35 g/mol ), with one reactive hydrogen on the secondary amine, the AHEW is 218.35 g/eq.

    • Mass of Curing Agent = (Mass of Epoxy Resin / EEW) * AHEW

  • Preparation:

    • Preheat the DGEBA resin to 60°C to reduce its viscosity.

    • Accurately weigh the calculated amounts of DGEBA resin and this compound into a beaker.

  • Mixing:

    • Mechanically stir the mixture at 60°C for 10-15 minutes until a homogeneous, clear mixture is obtained.

    • If necessary, add a minimal amount of acetone to further reduce viscosity, ensuring it is removed during the degassing step.

  • Degassing:

    • Place the beaker in a vacuum oven at 70°C and apply vacuum to remove any entrapped air bubbles.

  • Casting and Curing:

    • Pour the bubble-free mixture into pre-heated silicone molds.

    • Cure the samples in an oven using a multi-stage curing schedule, for example:

      • 100°C for 2 hours

      • 150°C for 3 hours

  • Post-Curing and Characterization:

    • Allow the samples to cool slowly to room temperature.

    • Demold the cured epoxy specimens.

    • Characterize the glass transition temperature (Tg) using DSC.

    • Evaluate mechanical properties (tensile strength, modulus) according to ASTM standards.

Workflow Diagram: Epoxy Curing Process

G cluster_prep Preparation cluster_mix Mixing & Degassing cluster_cure Casting & Curing cluster_char Characterization calc Calculate Stoichiometry weigh Weigh DGEBA & Curing Agent calc->weigh mix Mechanical Stirring (60°C, 15 min) weigh->mix preheat Preheat DGEBA (60°C) preheat->weigh degas Vacuum Degassing (70°C) mix->degas cast Pour into Molds degas->cast cure Oven Curing Schedule (100°C, 2h -> 150°C, 3h) cast->cure demold Cool & Demold cure->demold dsc DSC (Tg) demold->dsc mech Mechanical Testing demold->mech

Caption: Epoxy curing workflow using this compound.

Application 2: Corrosion Inhibitor for Mild Steel in Acidic Media

The molecular structure of this compound makes it a promising candidate for a corrosion inhibitor. The nitrogen atoms of the amine and pyridine groups can adsorb onto the metal surface through their lone pairs of electrons, while the aromatic pyridine ring can also interact with the metal via π-electrons. This adsorption creates a protective film that isolates the metal from the corrosive environment[4]. The bulky and hydrophobic 4-methylcyclohexyl group enhances this protective barrier by repelling water and corrosive species from the surface.

Mechanism of Corrosion Inhibition

The inhibition mechanism is attributed to the formation of a protective adsorbed layer on the steel surface. This layer acts as a physical barrier, impeding the diffusion of corrosive species to the metal surface and blocking the active sites for corrosion reactions. The pyridine and amine functionalities provide strong adsorption centers, ensuring the stability of the protective film.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons (with known composition and surface area)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone, ethanol

  • Silicon carbide abrasive papers (various grits)

  • Analytical balance

  • Water bath or thermostat

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of abrasive paper.

    • Degrease with acetone, rinse with ethanol, and dry in a stream of warm air.

    • Measure the surface area and weigh the coupons accurately.

  • Weight Loss Measurement:

    • Prepare 1 M HCl solutions containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Immerse the prepared coupons in the test solutions for a specified duration (e.g., 6 hours) at a constant temperature (e.g., 25°C).

    • After immersion, retrieve the coupons, rinse with distilled water, clean with a soft brush, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:

      • CR = (Weight Loss) / (Surface Area * Time)

      • %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100

  • Electrochemical Measurements (Potentiodynamic Polarization):

    • Place the test solution (1 M HCl with and without inhibitor) in the electrochemical cell.

    • Immerse the three-electrode setup and allow the open circuit potential (OCP) to stabilize.

    • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Extract corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots.

    • Calculate the inhibition efficiency:

      • %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

Workflow Diagram: Corrosion Inhibition Study

G cluster_prep Sample Preparation cluster_test Corrosion Testing cluster_analysis Analysis cluster_electrochem Electrochemical Validation polish Polish Steel Coupons clean Degrease & Clean polish->clean weigh1 Weigh Initial Mass (W1) clean->weigh1 immerse Immerse Coupons (6h, 25°C) weigh1->immerse solutions Prepare HCl +/- Inhibitor solutions->immerse setup Setup 3-Electrode Cell solutions->setup retrieve Retrieve & Clean Coupons immerse->retrieve weigh2 Weigh Final Mass (W2) retrieve->weigh2 calc Calculate CR & %IE weigh2->calc polarize Potentiodynamic Polarization setup->polarize tafel Tafel Analysis (icorr) polarize->tafel

Caption: Workflow for evaluating the corrosion inhibition efficiency.

Conclusion

This compound presents significant potential for advancing materials science, particularly in the fields of thermosetting polymers and corrosion protection. Its unique bifunctional nature allows for the development of materials with enhanced mechanical properties and durability. The protocols provided herein offer a foundational methodology for researchers to explore and optimize the use of this novel compound in their specific applications. Further research into its performance as a surface modifier and in the synthesis of other functional polymers is highly encouraged.

References

  • ResearchGate. Surface modification for Al alloy by volatile corrosion inhibitors from cyclohexylamine, octanoic acid, and their reaction product. [Link]

  • PubMed Central (PMC). N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. [Link]

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  • Google Patents. CN103930460B - The curing agent with pyridine groups for epoxy resin.
  • Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • PubMed Central (PMC). Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. [Link]

  • American Chemical Society. Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. [Link]

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  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. [Link]

  • ResearchGate. Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. [Link]

  • ResearchGate. (PDF) Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. [Link]

  • ResearchGate. Epoxy resin cured with poly(4-vinyl pyridine). [Link]

  • ChemRxiv. Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. [Link]

  • PubMed Central (PMC). Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. The predominant and most versatile method for this transformation is the reductive amination between pyridine-3-carbaldehyde and 4-methylcyclohexylamine. This document will focus on troubleshooting and optimizing this key reaction.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?

Low yield is a multifaceted issue that can originate from several stages of the reaction and workup. The most common culprits are incomplete imine formation, suboptimal reduction conditions, and competing side reactions.

A logical troubleshooting workflow is essential. Start by analyzing a crude sample of your reaction mixture by TLC, LC-MS, or ¹H NMR to determine if the starting materials are consumed and to identify the distribution of product versus byproducts.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction: Are starting materials (SMs) consumed? start->check_sm sm_present High SMs Remaining check_sm->sm_present No sm_consumed SMs Consumed, Low Product check_sm->sm_consumed Yes imine_issue Problem: Inefficient Imine Formation sm_present->imine_issue reductant_issue Problem: Reductant Inactivity/ Degradation sm_present->reductant_issue side_reaction Problem: Side Reactions Dominating sm_consumed->side_reaction purification_issue Problem: Product Loss During Workup sm_consumed->purification_issue sol_imine Solution: - Add dehydrating agent (e.g., 4Å MS) - Adjust pH to ~5-6 - Increase reaction time/temp for imine formation imine_issue->sol_imine sol_reductant Solution: - Use fresh, high-quality reductant - Choose appropriate solvent (e.g., avoid MeOH for STAB) - Ensure anhydrous conditions reductant_issue->sol_reductant sol_side_reaction Solution: - Use imine-selective reductant (STAB, NaBH3CN) - Control stoichiometry (slight excess of amine) - Maintain lower temperature side_reaction->sol_side_reaction sol_purification Solution: - Optimize chromatography conditions - Perform acid-base extraction - Consider salt crystallization purification_issue->sol_purification

Caption: Troubleshooting flowchart for low yield diagnosis.

Q2: I suspect incomplete formation of the imine intermediate. How can I confirm this and drive the reaction to completion?

The formation of the imine (or the corresponding iminium ion) from the aldehyde and amine is a reversible, equilibrium-driven process that generates one equivalent of water.[1] To favor the product, the water must be effectively removed.

Causality & Diagnosis:

  • Equilibrium: If water is not removed, the equilibrium may lie on the side of the starting materials, preventing the reaction from proceeding.

  • pH Dependence: Imine formation is typically acid-catalyzed. The reaction is fastest at a weakly acidic pH (around 4-5) where there is enough acid to protonate the carbonyl oxygen, making it more electrophilic, but not so much that it fully protonates and deactivates the amine nucleophile.[2]

  • Steric Hindrance: While not severe in this case, steric bulk on either partner can slow down the condensation.

Solutions:

  • Use of Dehydrating Agents: The most common and effective method is the addition of a dehydrating agent. Powdered and activated 4Å molecular sieves are an excellent choice as they irreversibly sequester water without interfering with the reaction.

  • Azeotropic Removal: For reactions run at higher temperatures in solvents like toluene or benzene, a Dean-Stark apparatus can be used to physically remove water as it forms.

  • pH Adjustment: Adding a catalytic amount of a mild acid, such as acetic acid, can significantly accelerate imine formation. Monitor the pH to ensure it remains in the optimal range.

Q3: My crude mixture shows a significant amount of 3-pyridylcarbinol. What causes this and how can I prevent it?

The formation of 3-pyridylcarbinol indicates that your reducing agent is reducing the starting pyridine-3-carbaldehyde directly, a common side reaction.

Causality & Mechanism: This occurs when the reducing agent is too reactive and not selective for the iminium ion over the carbonyl group. Sodium borohydride (NaBH₄), for instance, is capable of reducing both aldehydes and ketones.[3] The rate of aldehyde reduction can be competitive with, or even faster than, the rate of imine formation and subsequent reduction, especially if imine formation is slow.

Side_Reactions Aldehyde Pyridine-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Alcohol 3-Pyridylcarbinol (Side Product) Aldehyde->Alcohol + [H⁻] (Unwanted Reduction) Amine 4-Methylcyclohexylamine Amine->Imine Product (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Imine->Product + [H⁻] (Reduction)

Caption: Competing reduction pathways in the synthesis.

Solutions:

  • Choose a Selective Reducing Agent: Switch to a milder, more sterically hindered borohydride reagent that demonstrates high selectivity for the protonated iminium ion over the neutral aldehyde.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and performs well in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, but its use requires caution due to its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions.[4]

    • Pyridine-Borane Complexes: These are stable and effective reagents that offer good selectivity and are often used in industrial settings.[5]

  • Two-Step Procedure: Allow the aldehyde and amine to stir for a period (e.g., 1-2 hours) to form the imine before adding the reducing agent. This pre-formation step can significantly increase the concentration of the desired intermediate, favoring its reduction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for my synthesis?

The choice of reducing agent is critical for success. The ideal reagent is selective, efficient, and safe to handle.

ReagentProsConsTypical Solvents
Sodium Triacetoxyborohydride (STAB) Excellent selectivity for imines/iminium ions.[3] Commercially available and easy to handle.Water-sensitive; incompatible with protic solvents like methanol.DCE, DCM, THF
Sodium Cyanoborohydride (NaBH₃CN) High selectivity.[4] Tolerant of protic solvents.Highly toxic. Can release HCN gas if pH drops too low.Methanol, Ethanol
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Poor selectivity; readily reduces the starting aldehyde.[3]Methanol, Ethanol
Pyridine-Borane (or Picoline-Borane) Good selectivity, stable, and suitable for scale-up.[5]Can be slower than other reagents. Potential for off-gassing.Methanol, THF
Catalytic Hydrogenation (H₂/Pd, Pt) "Green" method with high atom economy.May require high pressure. Potential for over-reduction of the pyridine ring.Methanol, Ethanol, Ethyl Acetate

Recommendation: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) offers the best combination of selectivity, efficiency, and ease of use.

Q2: What is the ideal stoichiometry and order of addition for the reagents?
  • Stoichiometry: A slight excess of the amine (1.1 to 1.2 equivalents) is often beneficial to help drive the imine formation equilibrium forward. The reducing agent is typically used in a slight excess (1.2 to 1.5 equivalents) to ensure complete reduction of the imine intermediate.

  • Order of Addition: For a one-pot reaction using a selective reductant like STAB, the recommended order is:

    • Dissolve pyridine-3-carbaldehyde and 4-methylcyclohexylamine in an appropriate anhydrous solvent (e.g., DCE).

    • Add a catalytic amount of acetic acid (optional, but recommended).

    • Add dehydrating agent (e.g., 4Å molecular sieves) if desired.

    • Stir for 30-60 minutes at room temperature to allow for imine formation.

    • Add the reducing agent (STAB) portion-wise to control any initial exotherm.

Q3: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that provides good separation of the starting aldehyde, the amine, and the product. A typical system would be Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine or ammonia (e.g., 0.5%) to prevent the amine product from streaking on the silica plate.

  • Spot Identification:

    • Pyridine-3-carbaldehyde: UV active, will stain with permanganate.

    • 4-Methylcyclohexylamine: Not UV active, will stain with ninhydrin.

    • Product: UV active (due to the pyridine ring), will stain with permanganate.

  • Completion: The reaction is complete when the spot corresponding to the aldehyde has been fully consumed.

Q4: What is the best method for purifying the final product?

The product is a basic amine, which allows for several purification strategies.

  • Acid-Base Extraction: This is a highly effective first-pass purification to remove neutral impurities.

    • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).

    • Extract with an acidic aqueous solution (e.g., 1 M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until pH > 12.

    • Extract the free amine product back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Silica Gel Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of methanol in dichloromethane is effective. To prevent streaking, it is crucial to add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent.

  • Crystallization: If the product is a solid, or if its hydrochloride or other salt is crystalline, recrystallization can provide very high purity material. A patent for a related compound describes crystallization from a solvent mixture.[6]

Experimental Protocol: Reductive Amination using STAB

This protocol describes a representative procedure on a 10 mmol scale.

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous DCE. B 2. Stir for 30 min at RT. A->B C 3. Add STAB (1.5 eq) portion-wise. B->C D 4. Stir at RT for 12-18h. Monitor by TLC. C->D E 5. Quench with sat. aq. NaHCO₃. D->E F 6. Extract with DCM. E->F G 7. Dry (Na₂SO₄), filter, concentrate. F->G H 8. Purify via column chromatography. G->H

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and Related Basic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This molecule, characterized by a lipophilic 4-methyl-cyclohexyl group and two basic nitrogen centers (on the pyridine ring and in the secondary amine), serves as a classic model for a Biopharmaceutical Classification System (BCS) Class II or IV compound, where low aqueous solubility is a primary barrier to development.[1]

The principles and protocols detailed herein are designed to be broadly applicable to other weakly basic compounds facing similar challenges. Our approach is rooted in a foundational understanding of the compound's physicochemical properties, leading to a logical, stepwise progression through proven solubilization strategies.

Part 1: Frequently Asked Questions (FAQs) & Foundational Characterization

This section addresses the most common initial questions and outlines the essential preliminary experiments required to logically approach solubility enhancement.

Q1: Why is my compound, this compound, poorly soluble in neutral aqueous media?

A: The solubility of a molecule is a balance between its interaction with itself (crystal lattice energy) and its interaction with the solvent. Your compound has two key structural features that contribute to poor aqueous solubility:

  • High Lipophilicity: The 4-methyl-cyclohexyl moiety is a large, non-polar, and hydrophobic group. In an aqueous environment, water molecules must organize around this group, which is energetically unfavorable and drives the molecule out of solution.

  • Molecular Interactions: In its solid, uncharged (free base) form, the molecule can pack into a stable crystal lattice. Overcoming this lattice energy requires significant favorable interactions with the solvent, which are limited due to the large hydrophobic portion.

Q2: What are the critical physicochemical properties I need to determine before trying to improve solubility?

A: A phase-appropriate understanding of your molecule's properties is essential to select the right formulation strategy.[2] Before attempting advanced methods, you must determine:

  • pKa: The dissociation constant is the most critical parameter for an ionizable compound. Your molecule is a weak base and will have at least two pKa values associated with the pyridine and amine nitrogens. The pKa dictates how solubility will change with pH.

  • LogP/LogD: This measures the compound's lipophilicity. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both ionized and neutral forms. A high LogP confirms the molecule's hydrophobic nature.

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized free base in an aqueous medium. It represents the baseline solubility you need to improve upon.

  • Solid-State Form: It is crucial to know if your material is crystalline or amorphous and if multiple polymorphic forms exist, as this significantly impacts solubility and stability.[2]

Q3: How do I perform a basic, reliable solubility assessment in my lab?

A: You should determine both kinetic and thermodynamic solubility, as they provide different insights.

  • Kinetic Solubility is a high-throughput method useful for early discovery, measuring the solubility of a compound from a DMSO stock solution upon addition to a buffer.[3] It can indicate potential precipitation issues but may overestimate true solubility.

  • Thermodynamic Solubility is the "gold standard" determined by the shake-flask method.[4] It measures the true equilibrium concentration of a compound in a saturated solution and is essential for formulation development.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound (enough that some solid remains visible at the end) to a known volume of your test medium (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the solid from the solution. This is a critical step; use centrifugation followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][5][6]

  • Calculation: Express the solubility in units such as µg/mL or mM.

Q4: What is the expected effect of pH on the solubility of this compound?

A: As a weak base, this compound will exhibit classic pH-dependent solubility.[7][8][9]

  • At low pH (acidic conditions): The pH of the solution will be well below the compound's pKa values. The basic nitrogen atoms will be protonated, forming a positively charged cation (a salt in situ). Charged species are significantly more polar and interact more favorably with water, leading to a dramatic increase in solubility.[10]

  • At high pH (basic conditions): The pH will be above the pKa values, and the compound will exist predominantly in its neutral, un-ionized free base form. This is the form with the lowest aqueous solubility (the intrinsic solubility, S₀).

This relationship is the foundation for the first and most direct troubleshooting strategy: pH modification.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

If initial characterization confirms poor solubility, proceed with the following systematic approaches.

Guide 1: Solubility Enhancement via pH Adjustment

This is the most direct method for solubilizing a weakly basic compound for in vitro assays or liquid formulations. The goal is to create a solution where the pH is at least 1-2 units below the lowest pKa of the compound to ensure complete ionization.

By lowering the pH with an acid, you protonate the basic nitrogen centers (R₃N + H⁺ ⇌ R₃NH⁺). This conversion from a neutral, lipophilic molecule to a charged, hydrophilic cation dramatically increases its affinity for water, thereby increasing solubility. Many weakly basic drugs exhibit high solubility at the low pH of the stomach but may precipitate in the higher pH of the intestine.[9]

  • Prepare Buffers: Create a series of biocompatible buffers across a relevant pH range (e.g., pH 2.0, 4.5, 5.5, 6.8, 7.4). Use buffers with sufficient capacity.

  • Measure Solubility: Using the shake-flask method described in Protocol 1 , determine the thermodynamic solubility of your compound in each buffer.

  • Plot Data: Plot the measured solubility (on a log scale) against the pH. This profile is critical for understanding your compound's behavior and selecting an appropriate formulation pH.

pH of MediumExpected State of CompoundPredicted SolubilityRationale
2.0Fully Protonated (Cationic)High (e.g., >10 mg/mL)pH is well below both pKa values, ensuring maximum ionization.
4.5Mostly ProtonatedModerate to HighApproaching the first pKa; still largely ionized.
6.8Partially Ionized/NeutralLowNearing physiological pH; significant portion is the insoluble free base.
7.4Predominantly NeutralVery Low (approaching S₀)pH is likely near or above the pKa(s), favoring the un-ionized form.
  • Issue: The compound is unstable at low pH (e.g., hydrolysis).

    • Solution: Determine the window of pH stability. If necessary, prepare a concentrated stock in an acidic solution and dilute it into the final assay medium immediately before use to minimize exposure time.

  • Issue: The required pH for solubilization is not compatible with your biological assay (e.g., cell-based assays).

    • Solution: This is a common limitation. You must then proceed to more advanced formulation strategies like salt formation (using a stable solid), co-solvents, or cyclodextrin complexation.

Guide 2: Salt Formation for Drastic Solubility & Stability Improvement

Salt formation is one of the most effective and widely used strategies for improving the solubility, dissolution rate, and stability of ionizable drugs.[11][12][13] Approximately 50% of marketed small molecule drugs are administered as salts.[12]

By reacting the basic free base with an acid, you form a stable, crystalline salt. This new solid form has entirely different physicochemical properties. A well-chosen salt can disrupt the strong crystal packing of the free base and present a more hydrophilic solid form to the aqueous medium, leading to a much faster dissolution rate and higher apparent solubility.[14] The key is selecting a counterion that forms a stable, non-hygroscopic salt with favorable properties.

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values and structures (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), tartaric acid, citric acid).

  • Preparation: In parallel vials, dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol). Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid.

  • Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent addition to induce precipitation/crystallization of the salt. A slurry method in a solvent where the salt is less soluble than the free base can also be effective.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.

  • Characterize: Confirm salt formation and assess crystallinity using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Test Solubility: Measure the aqueous solubility of each promising salt form using Protocol 1 .

SaltScreening cluster_prep Preparation cluster_iso Isolation & Characterization cluster_eval Evaluation API API Free Base in Solvent Mix Mix API + Acid (1.1 eq) API->Mix Acids Select Counterions (HCl, Mesylate, Citrate...) Acids->Mix Crystallize Induce Crystallization (Evaporation / Slurry) Mix->Crystallize Isolate Isolate & Dry Solid Crystallize->Isolate Characterize Characterize Solid (XRPD, DSC, TGA) Isolate->Characterize Solubility Measure Aqueous Solubility (Shake-Flask) Characterize->Solubility Stability Assess Stability (Hygroscopicity) Characterize->Stability Select Select Lead Salt Form Solubility->Select Stability->Select

Caption: Workflow for a typical pharmaceutical salt screening experiment.

FormMolar Mass ( g/mol )Aqueous Solubility @ pH 7.0Observations
Free Base~218.35< 1 µg/mLExtremely poor solubility, waxy solid.
Hydrochloride Salt~254.81~5 mg/mLSignificant improvement, crystalline solid. May show common-ion effect.
Mesylate Salt~314.45~15 mg/mLExcellent solubility, often forms stable, non-hygroscopic crystals.
Citrate Salt~410.45> 50 mg/mLVery high solubility, but may be more hygroscopic (absorb water).
Guide 3: Utilizing Co-solvents for Solubilization

When pH modification is not an option and a solid form is not required, co-solvents can be used to create liquid formulations for preclinical studies.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the non-polar cyclohexyl group to be solvated. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO.[16][17]

  • Select Co-solvents: Choose a panel of pharmaceutically relevant co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Prepare Mixtures: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v co-solvent in water or buffer).

  • Measure Solubility: Using the shake-flask method (Protocol 1 ), determine the solubility of the compound in each mixture.

  • Plot Data: Plot solubility as a function of co-solvent concentration. This will often show a logarithmic increase in solubility with increasing co-solvent percentage.

  • Issue: The compound precipitates when the co-solvent formulation is diluted into an aqueous buffer for an experiment.

    • Solution: This is a major risk with co-solvent systems. The formulation may be a supersaturated solution. It is critical to test the kinetic stability of the diluted formulation over the time course of your experiment. Sometimes, adding a precipitation inhibitor (a polymer like HPMC or PVP) can help maintain the supersaturated state.

  • Issue: The required concentration of co-solvent is toxic to the cells in your assay.

    • Solution: Determine the maximum tolerable co-solvent concentration for your system. If the required concentration for solubilization is too high, this approach is not viable. Consider cyclodextrins as an alternative.

Guide 4: Complexation with Cyclodextrins

Cyclodextrins are an excellent choice for increasing the aqueous solubility of compounds with bulky, hydrophobic moieties, especially when pH modification and co-solvents are not suitable.[18][19]

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is lipophilic.[18][19] The hydrophobic 4-methyl-cyclohexyl group of your compound can fit into this cavity, forming a non-covalent "inclusion complex."[20] This complex effectively shields the hydrophobic part of the drug from water, presenting a new, water-soluble drug-CD complex to the solution.[18][21] Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.[19]

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Measure Solubility: Add an excess of your compound to each CD solution and determine the total dissolved drug concentration using the shake-flask method (Protocol 1 ).

  • Plot and Analyze: Plot the total drug concentration against the cyclodextrin concentration. The slope of this "phase-solubility diagram" can be used to determine the complexation efficiency and stoichiometry. A linear (Aₗ-type) plot indicates the formation of a soluble 1:1 complex.

Strategy decision decision process process result result start Start: Poorly Soluble Basic Compound char Characterize API (pKa, S₀, LogP) start->char d1 Is pH modification an option for the intended use? char->d1 ph_sol Use Acidic Buffer (e.g., pH 4.0) d1->ph_sol Yes d2 Is creating a new solid form desirable for development? d1->d2 No salt Perform Salt Screen (Guide 2) d2->salt Yes d3 Is a liquid formulation for preclinical studies needed? d2->d3 No salt_res Develop Lead Salt Form salt->salt_res cosolvent Screen Co-solvents (Guide 3) d3->cosolvent Yes cd Screen Cyclodextrins (Guide 4) d3->cd Or liquid_res Select Liquid Vehicle (Co-solvent or CD-based) cosolvent->liquid_res cd->liquid_res

Caption: Decision tree for selecting an appropriate solubilization strategy.

References

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  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. The Pharma Times. [Link]

  • SciSpace. (2025). Co-solvent: Significance and symbolism. SciSpace. [Link]

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  • S. T. T. L. T. L. Hoffmann, S. T. T. L. T. L. Hoffmann, et al. (2011). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

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  • M. J. D. M. J. D. Hamad, M. J. D. M. J. D. Hamad, et al. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • D. C. Sharma, V. Gharge, et al. (2017). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

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stability testing of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and robustness of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a heterocyclic compound containing a pyridine ring, a secondary amine, and a methyl-cyclohexyl group. Its stability is a critical quality attribute in drug development. Instability can lead to loss of potency, formation of potentially toxic degradation products, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product.[1] Forced degradation studies are essential to understand these liabilities early in development.[1][2]

Q2: What are the primary stress conditions required for stability testing?

Comprehensive stability testing, as guided by the International Council for Harmonisation (ICH), involves subjecting the compound to a variety of exaggerated environmental conditions.[3][4] The key stress conditions are:

  • Acid and Base Hydrolysis: To evaluate stability across a range of pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Stress: To determine the impact of high temperatures.

  • Photostability: To test for degradation upon exposure to light.[5][6]

Q3: What are the most probable degradation pathways for this molecule?

Based on its structure, the following pathways are most likely:

  • Oxidation of the Secondary Amine: The nitrogen atom in the secondary amine is electron-rich and susceptible to oxidation, potentially forming an N-oxide or other related species.[1][7]

  • Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation, often initiated by hydroxylation.[8][9]

  • Oxidation at the Benzylic-like Position: The methylene bridge (-CH2-) between the pyridine and cyclohexyl rings is activated and can be a site for oxidative attack.[7]

Q4: What is the recommended analytical technique for a stability-indicating method?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC coupled with a UV detector or a Mass Spectrometer (LC-MS), is the gold standard.[10] This technique is highly effective for separating the parent compound from its degradation products and quantifying them accurately. Given the basic nature of the dual amine groups in the molecule, careful method development is required to achieve good peak shape and resolution.[11][12]

Troubleshooting Guide for Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape

  • Question: "My HPLC chromatogram for the parent compound shows significant tailing or a broad peak. What's causing this and how can I fix it?"

  • Answer: This is a classic issue for basic compounds like yours. The amine groups can interact with residual acidic silanol groups on standard silica-based C18 columns, causing peak tailing.

    • Causality: At acidic pH, your molecule is protonated and positively charged, leading to strong ionic interactions with negatively charged silanols.

    • Solution 1 (Mobile Phase Adjustment): Increase the pH of your mobile phase to be above the pKa of the secondary amine (typically > pH 10). This neutralizes the amine, minimizing silanol interactions. Ensure you use a pH-stable column.[11][12]

    • Solution 2 (Column Choice): Use a modern, base-deactivated column or a column with hybrid particle technology that is specifically designed to reduce silanol activity and is stable at higher pH ranges.

    • Solution 3 (Competitive Ion-Pairing): If you must work at a lower pH, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

Issue 2: No Degradation Observed Under Stress

  • Question: "I've subjected my compound to acidic and thermal stress according to the protocol, but I'm seeing less than 1% degradation. Is my compound extremely stable?"

  • Answer: While possible, it's more likely the stress conditions were not harsh enough. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[4]

    • Causality: The energy input (concentration, temperature, or duration) was insufficient to overcome the activation energy of the degradation reaction.

    • Troubleshooting Steps:

      • Increase Stressor Concentration: Move from 0.1 M HCl to 1 M HCl.

      • Increase Temperature: If you started at 60°C, increase to 80°C.

      • Extend Duration: Increase the exposure time from 24 hours to 48 or 72 hours.

      • Document Everything: It is crucial to document the conditions that did not produce degradation. This information is valuable and demonstrates the compound's intrinsic stability under those specific conditions.[2]

Issue 3: Poor Mass Balance

  • Question: "After my forced degradation experiment, the total amount of the parent peak plus all degradant peaks is only 85% of my initial concentration. Where did the other 15% go?"

  • Answer: A low mass balance suggests that not all degradants are being accounted for.

    • Possible Causes & Solutions:

      • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore (like the pyridine ring). Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

      • Highly Retained Degradants: Some degradants may be sticking to the column and not eluting. Run a steep gradient wash with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at the end of your analytical run to elute any strongly retained species.

      • Volatile Degradants: A degradation pathway might be producing volatile products that are lost during sample preparation or injection. This is less common but possible.

      • Precipitation: The degradant may have precipitated out of the solution. Visually inspect your stressed samples for any particulates.

Detailed Experimental Protocols

These protocols are designed as a starting point. The conditions should be adjusted to achieve the target degradation of 5-20%.[4] Always run a control sample (time zero, unstressed) alongside your stressed samples.

Protocol 1: Forced Hydrolysis
  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

    • Incubate at 80°C for 48 hours.

    • Cool, and neutralize with an equimolar amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.

    • Incubate at 80°C for 48 hours.

    • Cool, and neutralize with an equimolar amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of water.

    • Incubate at 80°C for 48 hours.

Protocol 2: Oxidative Degradation
  • Prepare Stock Solution: As described in Protocol 1.

  • Procedure:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature, protected from light, for 24 hours.

    • Note: The secondary amine is highly susceptible to oxidation, so harsh conditions may not be necessary.[7]

Protocol 3: Photostability Testing
  • Reference: This protocol is based on the ICH Q1B guideline.[5][6]

  • Sample Preparation: Prepare both a solid sample of the compound and a solution (~1 mg/mL). Place them in chemically inert, transparent containers.

  • Exposure:

    • Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Run a "dark" control sample, wrapped in aluminum foil, in parallel to separate thermal effects from photo-effects.

  • Analysis: Analyze both the exposed and dark control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a vial.

  • Procedure:

    • Heat the vial in a calibrated oven at 105°C for 72 hours.

    • For testing in the presence of humidity, place the vial in a humidity chamber at 75% Relative Humidity (RH) and 60°C.[13]

  • Analysis: After the specified time, allow the sample to cool, then prepare a solution for HPLC analysis.

Summary of Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 1.0 M HCl80°C48 hours5-20%
Base Hydrolysis 1.0 M NaOH80°C48 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Photostability ICH Q1B StandardAmbientAs per guidelineCompare to dark control
Thermal (Dry) Solid State105°C72 hours5-20%
Thermal (Wet) Solid State60°C / 75% RH72 hours5-20%

Visualizations

General Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Reporting prep Prepare Stock Solution (~1 mg/mL) control Prepare T0 Control prep->control acid Acid Hydrolysis base Base Hydrolysis ox Oxidation photo Photolysis thermal Thermal Stress hplc Analyze all samples (HPLC / LC-MS) acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc balance Calculate Mass Balance hplc->balance pathway Propose Degradation Pathway balance->pathway report Final Stability Report pathway->report

Caption: Workflow for conducting forced degradation studies.

Plausible Oxidative Degradation Pathway

G cluster_pathways Potential Oxidative Degradants parent This compound (Parent Compound) n_oxide N-Oxide (on secondary amine) parent->n_oxide [O] pyridine_oxide Pyridine N-Oxide parent->pyridine_oxide [O] hydroxylation Hydroxylated Species (on cyclohexyl or methylene bridge) parent->hydroxylation [O]

Caption: Hypothetical oxidative degradation pathways.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • National Institutes of Health. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Centers for Disease Control and Prevention. (2010). amines, aliphatic 2010.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • ResearchGate. (n.d.). A variant of pyridine and pyrrolidine pathway of nicotine degradation....
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.

Sources

Technical Support Center: Crystallization of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Crystallization Challenges

Disclaimer: Detailed public literature on the crystallization of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is limited. The following guide is constructed based on the molecule's structural characteristics, fundamental principles of crystallization, and proven strategies for analogous amine-containing compounds. Researchers should use this as an expert starting point, with the understanding that empirical optimization is essential for success.

Understanding the Molecule: A Crystallization Perspective

The behavior of this compound during crystallization is governed by its distinct structural features. A clear understanding of these features is the first step in troubleshooting.

  • Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen on the pyridine ring is a hydrogen bond acceptor. These interactions are critical for forming an ordered crystal lattice.

  • Aromatic Interactions: The pyridine ring can engage in π-π stacking, another key interaction that promotes crystal formation.[1]

  • Aliphatic Bulk: The 4-methyl-cyclohexyl group is bulky and non-polar. This can influence solubility in organic solvents and introduce conformational flexibility, which can sometimes hinder crystallization.

  • Basicity and Potential for Salt Formation: The presence of two basic nitrogen atoms (amine and pyridine) makes this molecule a prime candidate for salt formation. This is a crucial tool in our crystallization toolbox, especially since many free-base amines exist as oils or low-melting solids at room temperature.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization of this compound.

Q1: My compound is an oil at room temperature. How can I crystallize it?

A1: This is the most common challenge for molecules of this type. Oiling out occurs when the solute separates from the solution at a temperature above its melting point or when its solubility is too high.

Immediate Actions:

  • Try scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.

  • Add a seed crystal: If you have a small amount of solid material from a previous attempt, add a tiny crystal to the cooled solution to induce nucleation.

  • Cool to a lower temperature: Place the flask in an ice bath or freezer, but be mindful that very rapid cooling can sometimes promote oiling or lead to very small, impure crystals.[4]

Strategic Solutions:

  • Re-evaluate your solvent: The solvent may be too good. You want a solvent system where the compound has high solubility at elevated temperatures and very low solubility at cooler temperatures. Try a less polar solvent or a solvent mixture.

  • Increase the concentration: If the solution is too dilute, it may not reach the necessary level of supersaturation for nucleation. Try slowly evaporating some of the solvent to increase the concentration.

  • The Salt Formation Strategy: This is often the most effective solution. Converting the basic amine to a salt (e.g., a hydrochloride or tartrate) dramatically increases the melting point and alters the solubility profile, making crystallization much more likely. See Protocol 4 for a detailed methodology.[3][5]

Q2: I've chosen a solvent, but no crystals are forming upon cooling. What should I do?

Troubleshooting Steps:

  • Too Much Solvent: You may have used too much solvent, keeping the compound in solution even at low temperatures.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.

  • Insufficient Cooling: Ensure the solution has been given adequate time to cool to room temperature and then in an ice bath to maximize the yield.

  • Induce Nucleation: As described in A1, try scratching the flask or adding a seed crystal. These methods overcome the kinetic barrier to nucleation.

  • Try Anti-Solvent Addition: If slow cooling fails, the addition of a miscible "anti-solvent" in which your compound is insoluble can effectively induce crystallization. This technique rapidly increases supersaturation. See Protocol 3 .[7][8]

Q3: My crystallization was very rapid and formed a fine powder or sludge. Is this a problem?

A3: Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[4] The goal is slow, controlled crystal growth.

Causes and Solutions:

  • Cooling Rate is Too Fast: The solution was cooled too quickly.

    • Solution: Re-dissolve the solid by heating and add a small amount (1-5%) of additional solvent. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to a cold bath.[9]

  • Solvent is a Poor Choice: The solubility of your compound in the chosen solvent may have a very steep temperature dependence.

    • Solution: Consider a different solvent or a solvent pair to better moderate the solubility curve. (See Table 1 ).

Q4: The purity of my crystallized material has not improved significantly. Why?

A4: This suggests that the impurities have similar physicochemical properties to your target compound and are co-crystallizing.

Advanced Strategies:

  • Iterative Recrystallization: A second or even third recrystallization may be necessary. Each step will incrementally improve purity, though with some loss of yield.

  • Change the Solvent System: Impurities may have different solubilities in different solvents. Switching from a polar protic solvent (like ethanol) to a polar aprotic (like acetone) or a non-polar one (like toluene/heptane) can alter how impurities are retained in the mother liquor.[10]

  • Crystallize as a Different Salt: If you are using salt formation, impurities may be excluded more effectively by crystallizing as a different salt (e.g., switching from a hydrochloride to a fumarate). The different lattice structure of the new salt will have different packing requirements.

  • Consider an Alternative Purification Method: If co-crystallization is severe, a different technique like column chromatography may be required to remove the problematic impurities before a final polishing crystallization step.

Q5: Should I be concerned about polymorphism?

A5: Yes. Polymorphism is the ability of a compound to exist in multiple different crystal forms, and it is a very common phenomenon in pharmaceutical molecules.[11][12] Different polymorphs can have different melting points, solubilities, and stability, which are critical properties in drug development.

Key Considerations:

  • The crystallization conditions—solvent, cooling rate, temperature—all influence which polymorphic form is obtained.[11]

  • If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you are likely isolating different polymorphs.

  • It is crucial to characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy to identify and control the polymorphic form.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place ~10-20 mg of your crude this compound oil/solid into several small test tubes.

  • To each tube, add a different solvent (see Table 1 ) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding solvent dropwise until the compound just dissolves.

  • Allow the tube to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the outcome. The ideal solvent is one in which the compound is sparingly soluble or insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[9]

Protocol 2: Slow Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude compound. Add the chosen solvent from your screening (Protocol 1) in portions.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 3: Anti-Solvent Crystallization
  • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.

  • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the stirred solution.

  • Continue adding the anti-solvent until you observe persistent turbidity (cloudiness), which indicates the onset of nucleation.

  • Stop adding the anti-solvent and allow the solution to stand. Crystals should form over time.

  • If necessary, cool the mixture in an ice bath to maximize the yield.

  • Isolate and dry the crystals as described in Protocol 2 .

Protocol 4: Crystallization via Salt Formation (Recommended for Oils)
  • Dissolve the crude this compound free base in a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.

  • Stoichiometrically add a solution of an acid. For a hydrochloride salt, a solution of HCl in IPA or diethyl ether is commonly used. Add the acid solution dropwise with stirring.

  • A precipitate (the salt) will often form immediately.

  • Gently heat the mixture until the precipitate redissolves completely. You may need to add a small amount of additional solvent.

  • Follow the slow cooling and isolation procedure described in Protocol 2 . The resulting crystalline material will be the amine salt.

Data Presentation

Table 1: Solvent Selection Guidance for Crystallization

This table provides a starting point for solvent selection based on polarity. The ideal solvent will fall into the "Good" category.

PolaritySolvent ClassExample SolventsExpected Outcome for this compound
High ProticWater, MethanolPoor: Likely too soluble or may form hydrates. Can be used as an anti-solvent or in a solvent pair (e.g., Ethanol/Water).
Medium-High Protic / AproticEthanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc)Good: Excellent starting points. High potential to be soluble when hot and insoluble when cold.
Medium-Low Aromatic / EtherToluene, Tetrahydrofuran (THF)Potentially Good: May require a non-polar anti-solvent like heptane or hexane to induce crystallization (e.g., Toluene/Heptane).
Low AliphaticHeptane, Hexane, CyclohexanePoor (as primary solvent): Likely insoluble even when hot. Excellent as anti-solvents.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G cluster_start Start cluster_process Crystallization Process cluster_outcome Outcome Analysis cluster_remedy Troubleshooting Actions start Crude Material solvent Solvent Screening (Protocol 1) start->solvent dissolve Dissolve in Min. Hot Solvent solvent->dissolve cool Slow Cooling (Protocol 2) dissolve->cool outcome Observe Result cool->outcome crystals Good Crystals Formed outcome->crystals Success oil Oiling Out outcome->oil Failure no_xtal No Crystals Formed outcome->no_xtal Failure finish Isolate & Dry crystals->finish remedy_oil 1. Use Less Solvent 2. Cool Slower 3. Try Salt Formation (Protocol 4) oil->remedy_oil remedy_no_xtal 1. Evaporate Solvent 2. Scratch / Seed 3. Use Anti-Solvent (Protocol 3) no_xtal->remedy_no_xtal remedy_oil->dissolve Retry remedy_no_xtal->dissolve Retry

Caption: A decision tree for troubleshooting crystallization experiments.

Conceptual Phase Diagram: Oiling Out vs. Crystallization

This diagram illustrates the thermodynamic competition between desired crystallization and undesired "oiling out."

G y_axis Temperature x_axis Solute Concentration origin origin solubility_curve solubility_curve_end solubility_curve->solubility_curve_end Solubility Curve oil_curve oil_curve_end oil_curve->oil_curve_end Oiling Out Limit undersaturated Undersaturated (Clear Solution) crystallization_zone Metastable Zone (Crystallization Possible) oiling_zone Labile Zone (Oiling Out Likely) start_point A end_point B start_point->end_point  Ideal Cooling Path (Stays in Metastable Zone) start_point2 A' end_point2 B' start_point2->end_point2  Problematic Path (Crosses into Oiling Zone)

Caption: Oiling out occurs when a cooling path crosses the liquid-liquid phase separation boundary before the crystallization boundary.

References

  • Benchchem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • PubChem. 4-Methylcyclohexylamine.
  • ACS Publications.
  • Mirai Intex.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).
  • SOP: CRYSTALLIZ
  • Beilstein Journals.
  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018-01-10).
  • RM@Schools.
  • Jagiellońskie Centrum Innowacji.
  • PharmaCores.

Sources

Technical Support Center: Purification of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the purification challenges associated with (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties in isolating the desired stereoisomers of this compound. Our approach is rooted in first-hand laboratory experience and provides not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Understanding the Core Challenge: The Isomeric Complexity

The primary difficulty in purifying this compound arises from the presence of two key diastereomers: the cis and trans isomers. These isomers originate from the spatial relationship between the amine and methyl substituents on the cyclohexane ring.

  • cis-isomer: The amine and methyl groups are on the same face of the cyclohexane ring.

  • trans-isomer: The amine and methyl groups are on opposite faces of the ring.

These diastereomers, while having distinct three-dimensional structures, often exhibit very similar physicochemical properties, such as polarity and boiling point, making their separation by standard techniques a non-trivial task.[1][2] Synthetic routes starting from 4-methylcyclohexanone, for instance, typically yield a mixture of these isomers, necessitating a robust purification strategy.[3][4]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_isomer trans_isomer

Caption: Geometric isomers of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm the presence and ratio of cis and trans isomers in my crude sample?

Answer: Before attempting purification, it's critical to confirm the isomeric composition of your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most direct method. The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. Specifically, look at the proton at C1 (the carbon attached to the nitrogen). In the trans-isomer, this proton is often axial to both substituents, leading to a wider multiplet compared to the cis-isomer. A crude ¹H NMR spectrum will show two distinct sets of signals for the cyclohexane protons, and integration of these non-overlapping signals can provide a reliable isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: A well-developed HPLC method is the gold standard for quantifying isomer ratios. Even if baseline separation is not achieved initially, you will often see a partially resolved peak or a shoulder, confirming the presence of multiple isomers. Coupling with a mass spectrometer (MS) will confirm that both peaks have the identical mass, verifying they are isomers.

Q2: My isomers are co-eluting during silica gel flash chromatography. What are my options?

Answer: This is the most common issue. The similar polarity of the diastereomers makes separation on standard silica gel challenging. Here is a logical troubleshooting workflow:

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Alternatives cluster_2 Advanced Techniques start Co-elution on Silica Gel option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 option3 Advanced Chromatography start->option3 step1a Add Polar Co-solvent (e.g., MeOH, iPrOH) option1->step1a step2a Reverse-Phase (C18/C8) option2->step2a step3a Preparative HPLC option3->step3a step3b Supercritical Fluid Chromatography (SFC) option3->step3b step1b Incorporate Amine Modifier (e.g., 0.1% TEA or NH4OH) step1a->step1b step1c Test Aprotic Solvents (e.g., MTBE, THF) step1b->step1c step2b Phenyl or Biphenyl Phase step2a->step2b step2c Silver Nitrate (AgNO₃) Silica step2b->step2c

Caption: Troubleshooting workflow for chromatographic co-elution.

  • Expert Insight on Mobile Phase Modification:

    • Add an Amine Modifier: The pyridine moiety and secondary amine are basic. They can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing that masks separation. Adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase will neutralize these sites and dramatically improve peak shape.[5]

    • Explore Different Polarity Solvents: Don't just vary the ratio of ethyl acetate/hexanes. Try a more polar alcohol like isopropanol or methanol as a small percentage of the mobile phase. Alcohols can offer different hydrogen bonding interactions that may differentiate the isomers.

  • Expert Insight on Stationary Phase Selection:

    • Reverse-Phase (C18/C8): This should be your next step. The separation is based on hydrophobicity. While the isomers have similar logP values, the different shapes can lead to differential interaction with the C18 chains.[2][6]

    • Phenyl-Hexyl or Biphenyl Phases: These are highly recommended. The pyridine ring of your molecule can engage in π-π stacking interactions with the phenyl rings of the stationary phase. The subtle difference in how the cis and trans conformations present the pyridine ring to the stationary phase can be a powerful mechanism for achieving separation.[6]

    • Silver Nitrate (AgNO₃) Impregnated Silica: This is a more specialized but effective technique for separating geometric isomers. The silver ions can form weak complexes with the pyridine nitrogen, and the stability of these complexes may differ enough between the cis and trans forms to allow for separation.[7]

Q3: What are the recommended starting conditions for analytical HPLC and preparative HPLC?

Answer: Method development should always start at the analytical scale before scaling up to preparative purification.[8]

Parameter Analytical HPLC Preparative HPLC Rationale / Key Insights
Column Chemistry Phenyl-Hexyl, Biphenyl, C18, UDC-Cholesterol™[1]Same as analytical, but with larger particle size (e.g., 5-10 µm)Start with a Phenyl column due to potential π-π interactions. C18 is a good second choice.
Column Dimensions 4.6 x 150 mm, 3-5 µm≥21.2 x 150 mm, 5-10 µmAnalytical columns use smaller particles for higher efficiency; preparative columns use larger particles to reduce backpressure and increase loading.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier ensures the amine is protonated, leading to better peak shape and solubility in reverse-phase.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolScreen both. Acetonitrile often provides sharper peaks, but methanol offers different selectivity and is less expensive for prep scale.
Gradient 5-95% B over 15-20 minStart with a focused gradient based on the analytical runA broad analytical gradient helps find the elution window. The prep gradient should be shallow around the elution point to maximize resolution.
Flow Rate ~1 mL/min>20 mL/min (column dependent)Flow rate is scaled based on the column cross-sectional area.
Detection UV at 254 nm and 265 nmUV at 254 nm and 265 nmThe pyridine ring has a strong UV chromophore. Monitor at two wavelengths to check for peak purity.
Sample Loading ~1-5 µL of 1 mg/mL solutionUp to hundreds of mg per injectionLoading is determined by an overloading study on the analytical column to maximize throughput without sacrificing resolution.[8]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

Answer: Absolutely. SFC is an excellent, often superior, technique for purifying chiral and achiral amine-containing compounds. It is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.[9]

  • Why SFC is Advantageous:

    • High Efficiency & Speed: The low viscosity of the mobile phase allows for very fast separations.

    • Orthogonal Selectivity: SFC often provides different elution orders and better resolution compared to HPLC.[10]

    • "Greener" Technique: Reduces the use of organic solvents.

    • Excellent for Basic Compounds: Pyridine-based stationary phases are widely used and highly effective in SFC for analyzing basic pharmaceuticals.[5][11][12]

  • Recommended SFC Starting Protocol:

    • Column: A 2-Ethylpyridine or other pyridine-based column is a prime choice. Chiral stationary phases (e.g., polysaccharide-based) can also be effective for diastereomer separations.[11][13]

    • Mobile Phase: Supercritical CO₂ with a methanol co-solvent.

    • Modifier: Add a small amount of an amine additive like isopropylamine (IPA) or diethylamine (DEA) (e.g., 0.1-0.5%) to the methanol co-solvent. This is critical for good peak shape.

    • Gradient: Start with a shallow gradient, for example, 5% to 40% methanol (containing the amine additive) over 5-10 minutes.

Q5: Is separation by crystallization a viable option? How do I approach it?

Answer: Yes, crystallization via diastereomeric salt formation is a classical and powerful technique for separating amine isomers on a large scale.[14][15] The principle involves reacting your racemic (cis/trans) amine mixture with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike the starting amines, have different solubilities and can be separated by fractional crystallization.[16][17][18]

G start Mixture of cis/trans Amines (Soluble) step1 Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in a suitable solvent start->step1 step2 Formation of Two Diastereomeric Salts step1->step2 step3 Fractional Crystallization (Cooling / Evaporation) step2->step3 outcome1 Less Soluble Salt Crystallizes (e.g., [trans-Amine][(+)-Acid]) step3->outcome1 outcome2 More Soluble Salt Stays in Solution (e.g., [cis-Amine][(+)-Acid]) step3->outcome2 step4a Filter & Wash Solid outcome1->step4a step4b Process Mother Liquor outcome2->step4b step5a Liberate Amine with Base (e.g., NaOH) step4a->step5a step5b Liberate Amine from Filtrate step4b->step5b end1 Pure trans-Isomer step5a->end1 end2 Enriched cis-Isomer step5b->end2

Caption: Workflow for Diastereomeric Salt Resolution.

  • Protocol: Diastereomeric Salt Resolution Screening

    • Select Resolving Agents: Choose commercially available and inexpensive chiral acids. Excellent starting points include:

      • (+)- or (-)-Tartaric Acid

      • (+)- or (-)-O,O'-Dibenzoyl-D-tartaric acid

      • (R)- or (S)-Mandelic Acid[19]

      • (R)- or (S)-Camphorsulfonic acid[14]

    • Solvent Screening: In parallel, dissolve small, equimolar amounts of your amine mixture and a chosen resolving agent in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures with water).

    • Induce Crystallization: Allow the solutions to cool slowly to room temperature, then to 0-4°C. If no crystals form, try slow evaporation or scratching the flask.

    • Analyze the Result: If a solid forms, isolate it by filtration. Liberate the free amine by dissolving the salt in water and basifying with NaOH, followed by extraction with an organic solvent (e.g., dichloromethane). Analyze the resulting amine by HPLC or NMR to determine the isomeric ratio. The goal is to find a solvent/acid combination that selectively crystallizes the salt of one isomer.[18]

    • Optimization: Once a promising "hit" is found, optimize the stoichiometry of the resolving agent (sometimes using 0.5 equivalents is better), concentration, and cooling profile to maximize yield and purity.[18]

References

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). National Institutes of Health (NIH). [Link]

  • Heath, R. R., Tumlinson, J. H., & Doolittle, R. E. (1979). Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography. Journal of Chromatographic Science, 17(9), 533-535. [Link]

  • Separation of diastereomers by extractive distillation.
  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (2023). Current Analytical Chemistry, 19(6), 482-488. [Link]

  • Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. (2019). ResearchGate. [Link]

  • Brunelli, C., Zhao, Y., Brown, M. H., & Sandra, P. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of separation science, 31(8), 1299–1306. [Link]

  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. (2018). ResearchGate. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. (2008). ResearchGate. [Link]

  • Solutions for Preparative HPLC. Agilent Technologies. [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1][16][18]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (2022). Analytical Chemistry Letters, 12(3), 398-412. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. (2007). ResearchGate. [Link]

  • 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid. (2008). National Institutes of Health (NIH). [Link]

  • Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide. Mol-Instincts. [Link]

  • Process for the preparation of Glimepiride.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. (2020). ResearchGate. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2018). MDPI. [Link]

  • Separation and purification of cis and trans isomers.
  • Resolution of Enantiomers. Chiralpedia. [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Preparation method of cis-4-methylcyclohexylamine.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2022). National Institutes of Health (NIH). [Link]

Sources

analytical interference in (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Welcome to the technical support center for the analysis of this compound (MCPMA). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome analytical challenges and ensure the generation of accurate, robust, and reproducible data.

MCPMA's unique structure, featuring a basic pyridinylmethylamine moiety and a non-polar methyl-cyclohexyl group, presents specific challenges in chromatographic separation and mass spectrometric detection. This hub addresses these challenges directly, offering solutions grounded in fundamental analytical principles.

Section 1: Troubleshooting Guide - Chromatographic Issues

Effective chromatographic separation is the cornerstone of accurate MCPMA quantification. This section tackles the most common issues encountered during HPLC/UPLC analysis.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for MCPMA is asymmetrical, with a trailing edge that extends from the peak maximum. This can compromise integration accuracy and resolution from nearby peaks.

Root Cause Analysis: Peak tailing for basic compounds like MCPMA is primarily caused by secondary ionic interactions between the protonated amine groups of the analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] This unwanted interaction provides an additional retention mechanism for a fraction of the analyte molecules, causing them to elute later and create a "tail".[3]

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Protocol: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate or formate).[4]

    • Causality: At a low pH, the excess protons in the mobile phase will neutralize the silanol groups (Si-OH), preventing the ionic interaction with the positively charged MCPMA molecule.[5] This single change is often the most effective solution.

  • Incorporate a Competing Base:

    • Protocol: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.

    • Causality: The competing base, being a small and highly mobile basic compound, will preferentially interact with and "mask" the active silanol sites on the stationary phase.[4] This effectively blocks MCPMA from engaging in these secondary interactions. Note that this approach can sometimes shorten column lifetime.[4]

  • Select a Modern, High-Purity Column:

    • Protocol: If developing a new method, select a column packed with high-purity, "Type B" silica. These columns are manufactured to have a much lower concentration of acidic silanol groups.

    • Causality: Columns with advanced surface chemistry, such as those with proprietary end-capping (where residual silanols are chemically bonded with an inert group) or embedded polar groups, provide a physical or chemical shield that minimizes analyte-silanol interactions.[1]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical sequence for diagnosing and resolving peak tailing issues.

G Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.5-3.0 with Formate/Phosphate Buffer Check_pH->Adjust_pH No Check_Column Is Column Modern? (Type-B Silica / Endcapped) Check_pH->Check_Column Yes Re_evaluate1 Re-evaluate Peak Shape Adjust_pH->Re_evaluate1 Re_evaluate1->Check_Column Still Tailing Resolved Issue Resolved Re_evaluate1->Resolved Symmetric Add_Modifier ACTION: Add Competing Base (e.g., 0.1% TEA) Check_Column->Add_Modifier No Replace_Column ACTION: Replace with High-Purity, Endcapped, or Shielded Column Check_Column->Replace_Column Yes, but still tailing Re_evaluate2 Re-evaluate Peak Shape Add_Modifier->Re_evaluate2 Re_evaluate2->Replace_Column Still Tailing Re_evaluate2->Resolved Symmetric Replace_Column->Resolved

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Section 2: Troubleshooting Guide - Mass Spectrometric Interferences

For bioanalytical studies, LC-MS/MS is the preferred technique for its sensitivity and selectivity. However, interferences can still arise.

Issue 2: Low or Inconsistent Response (Ion Suppression)

Symptom: During the analysis of MCPMA in a biological matrix (e.g., plasma, serum), the signal intensity is significantly lower or more variable compared to the signal from a pure standard solution.

Root Cause Analysis: Ion suppression is a matrix effect where co-eluting endogenous components from the sample (such as phospholipids or salts) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[6] These interfering molecules compete with the analyte for ionization, leading to a decreased signal and compromising quantification.[7] Even with the selectivity of MS/MS, if the interference occurs during the initial ionization step, the signal will be lost.[8]

Step-by-Step Solutions:

  • Diagnose with a Post-Column Infusion Experiment:

    • Protocol:

      • Set up a T-junction between the HPLC column and the MS source.

      • Use a syringe pump to continuously infuse a standard solution of MCPMA at a constant flow rate into the mobile phase stream post-column.

      • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

      • Monitor the MCPMA signal. A stable baseline will be observed. Any dips or drops in this baseline correspond to regions of ion suppression where matrix components are eluting.[9]

    • Causality: This experiment directly visualizes the chromatographic regions where matrix components are causing suppression, allowing you to determine if they co-elute with your analyte.

  • Improve Chromatographic Separation:

    • Protocol: If the post-column infusion experiment shows that ion suppression occurs at the same retention time as MCPMA, modify the HPLC gradient to shift the MCPMA peak away from the suppression zone.

    • Causality: By chromatographically separating the analyte from the bulk of the matrix interferences, you ensure that MCPMA enters the ion source when there are fewer competing molecules present.

  • Enhance Sample Preparation:

    • Protocol: Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more selective sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Causality: Techniques like PPT are effective at removing proteins but leave behind many other matrix components, particularly phospholipids, which are major contributors to ion suppression. SPE, especially using a mixed-mode cation exchange sorbent, can selectively retain the basic MCPMA while allowing phospholipids and other interferences to be washed away, resulting in a much cleaner extract.[10][11]

Mechanism of Ion Suppression in ESI

The following diagram illustrates how co-eluting matrix components interfere with the ionization of the analyte of interest (MCPMA) in the electrospray ionization (ESI) source.

G cluster_0 Scenario 1: Clean Sample cluster_1 Scenario 2: Matrix Interference Droplet_Clean ESI Droplet MCPMA MCPMA MCPMA Ion_Clean MCPMA-H⁺ Ions (High Signal) Droplet_Clean->Ion_Clean Efficient Evaporation & Ionization Droplet_Matrix ESI Droplet MCPMA Phospholipid Phospholipid Ion_Matrix MCPMA-H⁺ Ions (Suppressed Signal) Droplet_Matrix->Ion_Matrix Inefficient Ionization (Competition & Altered Droplet Properties)

Caption: Ion suppression mechanism in the ESI source.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for an HPLC-UV method for MCPMA?

A1: A good starting point for method development is crucial. The following table provides recommended initial parameters based on the physicochemical properties of MCPMA. Method optimization will be required for your specific application.[12][13]

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides good hydrophobic retention for the cyclohexyl group.
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH (~2.7) to protonate MCPMA and suppress silanol activity.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks than methanol for many compounds.
Gradient 5% to 95% B over 10 minutesA broad gradient to determine the approximate elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small volume to minimize peak distortion.
Detection (UV) 260 nmPyridine-containing compounds typically have a UV absorbance maximum near this wavelength.

Q2: My analysis requires separating the cis and trans isomers of the 4-methylcyclohexyl group. How can this be achieved?

A2: The cis and trans isomers are diastereomers and have different 3D shapes, which can be exploited for separation.[14] While standard reversed-phase columns may provide some separation, specialized columns often yield better results.

  • Approach 1: Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the pyridine ring and shape selectivity that can differentiate between the spatial arrangements of the cis and trans isomers.

  • Approach 2: Shape-Selective Columns: Columns like those with cholesterol-bonded phases are specifically designed to separate geometric isomers based on their shape and rigidity.[14] The more linear trans isomer will likely interact differently with the stationary phase compared to the bulkier cis isomer.[15]

  • Method Optimization: Isomer separation is often highly sensitive to the mobile phase composition and temperature. Experiment with different organic modifiers (acetonitrile vs. methanol) and run the column at various temperatures (e.g., 25°C to 60°C) to maximize resolution.

Q3: What is the recommended sample preparation technique for analyzing MCPMA in human plasma?

A3: For bioanalysis, achieving a clean sample is critical to minimize matrix effects and ensure method robustness.[16] While Protein Precipitation (PPT) is fast, Mixed-Mode Solid-Phase Extraction (SPE) is the highly recommended approach for a basic compound like MCPMA.[17]

  • Recommended Sorbent: A mixed-mode strong cation exchange (MCX) polymer.[11]

  • Principle: This sorbent provides dual retention mechanisms: reversed-phase (for the hydrophobic cyclohexyl group) and strong cation exchange (for the protonated amine).

  • Generic Protocol:

    • Condition: Activate the sorbent with Methanol, then equilibrate with Water.

    • Load: Load the pre-treated plasma sample (typically acidified to ensure MCPMA is positively charged).

    • Wash 1: Wash with an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.

    • Wash 2: Wash with an organic solvent like Methanol to remove hydrophobic, non-basic interferences like phospholipids.

    • Elute: Elute MCPMA using a small volume of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The base neutralizes the amine, disrupting the ionic bond with the sorbent and allowing elution.[18]

This multi-step wash and selective elution process yields a significantly cleaner extract compared to PPT or LLE, leading to better sensitivity and reproducibility.[10]

References

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Restek Corporation. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Crombez, R., & Van der Heyden, Y. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Moore, C. M., et al. (1999). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology.
  • Jickells, S., & Negrusz, A. (2008). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate.
  • Galić, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
  • Waters Corporation. (n.d.). Method Development: a Guide to Basics.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

Sources

Technical Support Center: Enhancing the Purity of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you achieve the highest possible purity for your research and development needs.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I might encounter?

A1: While the exact impurity profile depends on the synthetic route, common impurities for this class of compounds can include unreacted starting materials (e.g., 4-methylcyclohexylamine, pyridine-3-carbaldehyde), byproducts from the reductive amination process (e.g., the corresponding alcohol from over-reduction of the aldehyde), and diastereomers if the synthesis is not stereospecific. Additionally, oxidation of the pyridine ring or the amine can occur with prolonged exposure to air.[1][2]

Q2: My compound appears as an oil and is difficult to handle. How can I solidify it?

A2: Many amines, especially those with conformational flexibility like a cyclohexyl group, can exist as oils or low-melting solids. Conversion to a salt, such as the hydrochloride or tartrate salt, is a common and effective strategy to induce crystallization.[1][3] This can be achieved by treating a solution of the free base with an appropriate acid (e.g., HCl in ether or isopropanol).

Q3: What is the best general approach for purifying this compound?

A3: A multi-step approach is often most effective. Initial purification is typically performed using flash column chromatography, followed by recrystallization of the free base or its salt form to achieve high purity. The choice of chromatographic conditions and recrystallization solvents will be critical.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. HPLC, particularly with a mass spectrometry (MS) detector, can provide quantitative information on purity and detect trace impurities.[4][5][6][7] ¹H and ¹³C NMR will confirm the structure and can reveal the presence of residual solvents or structural isomers.[8][9][10][11][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

Observed Problem Potential Cause(s) Recommended Solution(s)
Broad, streaky bands during silica gel column chromatography. The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[13][14]1. Mobile Phase Modification: Add a small amount (0.1-1%) of a competing amine like triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will neutralize the acidic sites on the silica.[13][14] 2. Alternative Stationary Phase: Use a less acidic stationary phase such as basic alumina or an amine-functionalized silica column.[13][14][15]
Co-elution of impurities with the desired product in chromatography. The polarity of the impurity is very similar to that of the product.1. Optimize Gradient: Use a shallower gradient during flash chromatography to improve resolution. 2. Change Selectivity: Switch to a different chromatographic mode. If you are using normal-phase, consider reversed-phase (C18) chromatography. The different separation mechanism may resolve the co-eluting species.[15] 3. Recrystallization: If chromatography fails to provide adequate separation, recrystallization is often the best next step.
The compound fails to crystallize from any common solvent. The compound may be an oil at room temperature, or significant impurities are preventing lattice formation.1. Salt Formation: Convert the amine to its hydrochloride or another suitable salt to increase the melting point and facilitate crystallization.[1][3] 2. Solvent Screening: Perform a systematic screen of solvents with varying polarities. A binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not) is often effective.[16] 3. Further Purification: If impurities are suspected, re-purify by chromatography before attempting recrystallization again.
Low recovery after recrystallization. The compound has high solubility in the cold recrystallization solvent, or too much solvent was used.[17]1. Optimize Solvent System: Choose a solvent in which the compound has high solubility when hot and low solubility when cold.[16] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[17] 3. Cool Slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
HPLC analysis shows a broad or tailing peak. The basic amine is interacting with residual silanol groups on the HPLC column.1. Mobile Phase Additive: Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the amine and improve peak shape. For MS compatibility, formic acid is preferred.[4] 2. Adjust pH: Use a buffered mobile phase to control the ionization state of the amine. For reversed-phase, a slightly acidic pH is often beneficial.

Experimental Protocols

Protocol 1: Flash Chromatography Purification on Amine-Functionalized Silica

This protocol is designed to mitigate the issues of strong interaction between the basic amine and a standard silica stationary phase.[14]

  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on the amount of crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble materials, perform a solid load by adsorbing the crude product onto a small amount of silica gel or celite.

  • Mobile Phase Selection: A common starting point is a gradient of ethyl acetate in hexanes.

  • Elution: Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The gradient steepness should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This method is particularly useful if the free base is an oil or difficult to crystallize directly.[1][3]

  • Dissolution: Dissolve the purified amine from chromatography in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. Continue addition until the solution is acidic (test with pH paper) and a precipitate forms.

  • Crystallization: Stir the mixture at room temperature for a period, then cool it in an ice bath to complete the precipitation.

  • Isolation: Collect the solid hydrochloride salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • Free Base Conversion (Optional): To recover the free amine, dissolve the salt in water, basify the solution with an aqueous base (e.g., NaOH or NaHCO₃), and extract the free amine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of the final product.[4][5][6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might be 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or mass spectrometry (ESI+).

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a 1:1 mixture of water and acetonitrile.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Start Crude Product Chromatography Flash Chromatography Start->Chromatography Initial Cleanup Analysis1 Purity Analysis (TLC/HPLC) Chromatography->Analysis1 PureEnough Is Purity >98%? Analysis1->PureEnough Assess Fractions FinalAnalysis Final Purity & Characterization (HPLC, NMR) PureEnough->FinalAnalysis Yes OilyProduct Is Product an Oil? PureEnough->OilyProduct No Recrystallization Recrystallization Recrystallization->FinalAnalysis SaltFormation Salt Formation & Recrystallization SaltFormation->FinalAnalysis FinalProduct Pure Product FinalAnalysis->FinalProduct OilyProduct->Recrystallization No OilyProduct->SaltFormation Yes

Caption: Decision workflow for purification.

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - Nature Protocols.

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO.

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies.

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  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs.

  • Is there an easy way to purify organic amines? - Biotage.

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications.

  • Amines - Spectroscopy Tutorial.

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.

  • Spectroscopy of Amines - Organic Chemistry | OpenStax.

  • Cyclohexyl-pyridin-4-ylmethyl-amine - A2B Chem.

  • Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide - Benchchem.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board.

  • 4-(3,4-Diethyl-5-methylcyclohexyl)pyridin-3-amine - PubChem.

  • 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid - PMC.

  • (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1 - ResearchGate.

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate - PubChem.

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  • Novel process for the preparation of Glimepiride and intermediates thereof - Google Patents.

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Technical Support Center: Investigating the Degradation Pathways of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the degradation pathways of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. As a novel compound, direct literature on its specific degradation profile is emerging. Therefore, this document synthesizes established principles of organic chemistry and pharmaceutical degradation analysis to provide a robust framework for your studies. We will explore potential degradation mechanisms based on its structural motifs—a substituted pyridine ring, a secondary amine linker, and a methyl-cyclohexyl group—and offer practical, field-tested troubleshooting advice for your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation

Q1: What are the most likely initial degradation pathways for this compound under oxidative stress?

A1: Based on the chemical structure, the primary sites susceptible to oxidation are the pyridine ring and the secondary amine.

  • Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for pyridine-containing pharmaceuticals. The N-oxide is often more polar than the parent compound.

  • Amine Oxidation: The secondary amine is a prime target for oxidation, which can lead to several products. Initial oxidation can form an imine, which may subsequently hydrolyze to yield pyridine-3-carbaldehyde and (4-methyl-cyclohexyl)amine. Further oxidation of the amine could also lead to N-dealkylation, resulting in the cleavage of the molecule into pyridine-3-ylmethanamine and 4-methylcyclohexanone or 4-methylcyclohexanol.

  • Cyclohexyl Ring Oxidation: The cyclohexyl ring can undergo hydroxylation at various positions, with the tertiary carbon being a potential site.

It is crucial to test for these potential degradation products when designing your analytical methods.

Q2: My compound appears to be degrading under photolytic stress. What are the expected photodegradation products?

A2: Photodegradation of molecules containing pyridine rings can be complex. The pyridine ring can undergo photo-rearrangement or cleavage. The high-energy photons can also catalyze the oxidation pathways mentioned above. It is also possible for the C-N bond between the pyridinylmethyl group and the amine to undergo homolytic cleavage, generating radical species that can then propagate further degradation.

To confirm photodegradation, you should run control experiments in the dark. If the degradation is significantly reduced or absent in the dark, photodegradation is the likely cause. You can then use filters to expose your sample to specific wavelengths of light to determine the most damaging range.

Q3: We are observing unexpected peaks in our HPLC analysis during a thermal stress study. How can we identify these unknown degradants?

A3: Identifying unknown peaks requires a systematic approach. The first step is to ensure the peaks are genuine degradants and not artifacts.

  • Blank Injections: Inject a blank solvent to ensure the peaks are not from the mobile phase or the system itself.

  • Placebo Analysis: If you are analyzing a formulation, analyze a placebo (formulation without the active pharmaceutical ingredient) to rule out excipient degradation.

Once confirmed as degradants, the next step is structural elucidation. High-Resolution Mass Spectrometry (HRMS), particularly LC-MS/MS, is the gold standard for this.

  • Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the degradant, allowing you to propose a molecular formula.

  • Fragmentation Analysis (MS/MS): By fragmenting the degradant ion, you can obtain structural information. For example, the presence of a fragment ion corresponding to the pyridine-3-ylmethyl group would suggest that this part of the molecule is intact.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure confirmation, although it requires isolating a sufficient quantity of the degradant.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples

Issue: You are observing broad, tailing, or split peaks for the parent compound and its degradants, making accurate quantification difficult.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Secondary Interactions with Stationary Phase The basic amine groups in the parent molecule and some degradants can interact with residual silanol groups on the C18 column, leading to peak tailing.1. Use a low-ionic-strength acidic modifier in your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid). The acid will protonate the silanol groups, reducing their interaction with the basic analytes. 2. Employ a base-deactivated column specifically designed for the analysis of basic compounds. 3. Increase the mobile phase buffer concentration to mask the silanol groups more effectively.
Poorly Optimized Gradient A gradient that is too steep can lead to poor resolution between closely eluting peaks.1. Decrease the gradient slope around the elution time of the critical pair of peaks. 2. Incorporate an isocratic hold in the middle of the gradient to improve separation.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.1. Dilute your sample and reinject. 2. Use a column with a larger internal diameter or a higher loading capacity.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to intentionally degrade the compound and identify potential degradation products.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60 °C for 7 days.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 7 days. Keep a control sample in the dark.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (60°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to Stress Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Elucidation Structure Elucidation (MS/MS, NMR) HPLC->Elucidation Identify Degradants

Caption: Workflow for a forced degradation study.

Guide 2: Identifying Co-eluting Peaks of Isomeric Degradants

Issue: You suspect that some of the degradation peaks are isomers, as they have the same mass-to-charge ratio (m/z) in the mass spectrum but are not baseline resolved in the chromatogram.

Potential Causes & Solutions:

Isomeric degradants are common, for example, from the hydroxylation of the cyclohexyl ring at different positions. Improving their separation is key.

ApproachDetailed Steps
Chromatographic Optimization 1. Reduce the particle size of the stationary phase: Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. 2. Change the stationary phase chemistry: If you are using a C18 column, try a phenyl-hexyl or a polar-embedded column to alter the selectivity. 3. Vary the mobile phase organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the elution order and improve separation. 4. Optimize the temperature: Running the separation at a lower or higher temperature can affect the selectivity.
Advanced Detection Techniques 1. Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for co-eluting isomers.

Diagram: Potential Isomeric Hydroxylation Products

Isomeric_Hydroxylation cluster_products Potential Hydroxylated Isomers Parent This compound Isomer1 Hydroxylation at C2 Parent->Isomer1 Oxidation Isomer2 Hydroxylation at C3 Parent->Isomer2 Oxidation Isomer3 Hydroxylation at C4 (tertiary) Parent->Isomer3 Oxidation

Caption: Potential isomeric products from cyclohexyl ring hydroxylation.

Part 3: Predicted Degradation Pathways

This section outlines the most probable degradation pathways for this compound based on its functional groups.

Diagram: Overall Predicted Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Pathways cluster_hydrolysis Hydrolytic Pathway (from Imine) Parent This compound N_Oxide Pyridine N-Oxide Parent->N_Oxide N-Oxidation Imine Imine Intermediate Parent->Imine Amine Oxidation Hydroxylated Hydroxylated Cyclohexyl Ring Parent->Hydroxylated C-H Oxidation Aldehyde Pyridine-3-carbaldehyde Imine->Aldehyde Hydrolysis Amine (4-methyl-cyclohexyl)amine Imine->Amine Hydrolysis

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are familiar with the principles of NMR spectroscopy, mass spectrometry, and IR spectroscopy. We will delve into the rationale behind the predicted spectral features and provide a framework for the analysis of similar molecules.

Introduction and Rationale

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a secondary amine comprised of a 4-methylcyclohexyl group and a pyridin-3-ylmethyl moiety. The structural complexity arising from the stereochemistry of the cyclohexane ring and the electronic effects of the pyridine ring makes its spectral analysis a compelling case study. Understanding the spectral characteristics of this molecule is crucial for any research involving its synthesis or potential applications.

In the absence of direct experimental data, a comparative approach utilizing the known spectral data of its primary building blocks, 4-methylcyclohexylamine and 3-aminomethylpyridine, provides a solid foundation for predicting its spectral properties. This guide will first propose a synthetic route to the target molecule, followed by a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. This predicted data will then be compared with the available experimental data for its analogs.

Proposed Synthesis of this compound

A common and effective method for the synthesis of secondary amines is reductive amination. This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-methylcyclohexylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyridine-3-carbaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-methylcyclohexylamine 4-Methylcyclohexylamine imine_formation Imine Formation (Methanol, RT) 4-methylcyclohexylamine->imine_formation pyridine_3_carbaldehyde Pyridine-3-carbaldehyde pyridine_3_carbaldehyde->imine_formation reduction Reduction (NaBH4 or STAB) imine_formation->reduction Intermediate Imine target_compound (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine reduction->target_compound

Caption: Reductive amination workflow for the synthesis of the target compound.

Comparative Spectral Analysis

This section will present the predicted spectral data for this compound and compare it with the known data for its analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be a composite of the signals from the 4-methylcyclohexyl and pyridin-3-ylmethyl moieties, with some key shifts indicating the formation of the secondary amine.

Compound Pyridyl Protons (ppm) CH₂-N (ppm) CH-N (ppm) Cyclohexyl Protons (ppm) CH₃ (ppm) NH (ppm)
(Predicted) this compound ~8.5 (s, 1H), ~8.4 (d, 1H), ~7.6 (d, 1H), ~7.2 (t, 1H)~3.7 (s, 2H)~2.5 (m, 1H)0.9-1.8 (m)~0.9 (d, 3H)1.5-2.5 (br s, 1H)
3-Aminomethylpyridine 8.4-8.5 (m, 2H), 7.6-7.7 (m, 1H), 7.2-7.3 (m, 1H)3.8 (s, 2H)---1.8 (br s, 2H)
4-Methylcyclohexylamine --~2.6 (m, 1H)0.9-1.8 (m)~0.9 (d, 3H)1.3 (br s, 2H)

Rationale for Predictions:

  • Pyridyl Protons: The signals for the pyridine ring protons are expected to be in the aromatic region, similar to 3-aminomethylpyridine. The exact shifts may be slightly influenced by the bulky cyclohexyl group.

  • Methylene Bridge (-CH₂-N): The singlet for the methylene protons adjacent to the pyridine ring is predicted to be around 3.7 ppm, similar to 3-aminomethylpyridine.

  • Methine Proton (CH-N): The multiplet for the proton on the carbon bearing the nitrogen in the cyclohexane ring is expected around 2.5 ppm, slightly downfield from that in 4-methylcyclohexylamine due to the influence of the pyridylmethyl group.

  • NH Proton: The secondary amine proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a combination of signals from both fragments.

Compound Pyridyl Carbons (ppm) CH₂-N (ppm) CH-N (ppm) Cyclohexyl Carbons (ppm) CH₃ (ppm)
(Predicted) this compound ~149, ~148, ~135, ~135, ~123~50~58~35, ~32, ~31~22
3-Aminomethylpyridine 149.1, 148.4, 135.4, 135.2, 123.543.7---
4-Methylcyclohexylamine --51.536.4, 32.5, 31.822.8

Rationale for Predictions:

  • The chemical shifts of the pyridine carbons are expected to be very similar to those in 3-aminomethylpyridine.

  • The carbon of the methylene bridge (-CH₂-N) is predicted to be around 50 ppm.

  • The methine carbon (CH-N) of the cyclohexane ring is predicted to be around 58 ppm, shifted downfield compared to 4-methylcyclohexylamine due to the substitution.

  • The remaining cyclohexyl and methyl carbons will have shifts similar to those in 4-methylcyclohexylamine.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted [M+H]⁺ (m/z) Key Fragments (m/z)
(Predicted) this compound C₁₃H₂₀N₂204.31205.17107 (pyridin-3-ylmethyl), 98 (4-methylcyclohexylamino)
3-Aminomethylpyridine C₆H₈N₂108.14109.0892 (picolyl cation)
4-Methylcyclohexylamine C₇H₁₅N113.20114.1398 (loss of methyl), 56

Rationale for Predictions:

  • The molecular ion peak ([M+H]⁺) is predicted to be at m/z 205.17.

  • Key fragmentation patterns would likely involve cleavage of the C-N bonds, leading to fragments corresponding to the pyridin-3-ylmethyl cation (m/z 107) and the 4-methylcyclohexylamino radical cation (m/z 98).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Compound N-H Stretch (cm⁻¹) C-H (sp³) Stretch (cm⁻¹) C-H (sp²) Stretch (cm⁻¹) C=C, C=N Stretch (cm⁻¹) C-N Stretch (cm⁻¹)
(Predicted) this compound 3300-3500 (weak, broad)2850-2960~30301400-16001000-1250
3-Aminomethylpyridine 3280, 3360 (primary amine)-~30301420, 1480, 15801025
4-Methylcyclohexylamine 3270, 3350 (primary amine)2850-2920--1040

Rationale for Predictions:

  • N-H Stretch: A weak, broad absorption is expected for the secondary amine N-H stretch, in contrast to the two distinct peaks for the primary amines in the analogs.[1]

  • C-H Stretches: The spectrum will show both sp³ C-H stretches from the cyclohexane and methylene groups and sp² C-H stretches from the pyridine ring.

  • Aromatic Stretches: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: A C-N stretching band is expected in the fingerprint region.

Experimental Protocols for Spectral Acquisition

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Spectral width: -2 to 12 ppm

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Spectral width: 0 to 200 ppm

    • Number of scans: 1024 or more

    • Relaxation delay: 2 s

Mass Spectrometry
  • Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Parameters: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy start Purified Compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Prepare Dilute Solution (MeOH or ACN) start->ms_prep ir_prep Place Neat Sample on ATR Crystal start->ir_prep nmr_acq Acquire 1H and 13C Spectra (400+ MHz Spectrometer) nmr_prep->nmr_acq ms_acq Infuse into ESI Source (Positive Ion Mode) ms_prep->ms_acq ir_acq Acquire Spectrum (FTIR Spectrometer) ir_prep->ir_acq

Caption: General workflow for spectral data acquisition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging the known spectral data of its constituent analogs, 4-methylcyclohexylamine and 3-aminomethylpyridine, we have established a solid framework for the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The provided rationale for these predictions, along with standardized experimental protocols, offers a valuable resource for researchers working with this molecule or structurally similar compounds. This predictive approach is a powerful tool in chemical research, enabling scientists to anticipate and interpret experimental results with greater confidence.

References

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved January 22, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive comparative study of the hypothetical compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and a series of structurally related analogs. While direct experimental data for the title compound is not publicly available, this analysis leverages established structure-activity relationships (SAR) from the scientific literature to predict its potential biological activity and compare it with known bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, providing insights into the rational design of novel therapeutics based on the pyridin-3-ylmethyl-amine scaffold. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of related compounds to build a predictive framework for the subject molecule.

Introduction: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active molecules and FDA-approved drugs.[1][2] Its heterocyclic structure imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in various non-covalent interactions with biological targets. Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the pyridin-3-ylmethyl-amine template. The introduction of a methyl-cyclohexyl group at the amine is a rational design strategy to enhance lipophilicity and potentially improve membrane permeability and target engagement within hydrophobic pockets. This comparative study will explore how substitutions on both the pyridine ring and the amine influence biological outcomes, drawing parallels to the anticipated properties of this compound.

Structural Framework and Comparative Logic

The core structure under investigation is this compound. To understand its potential, we will dissect it into two key components: the pyridin-3-ylmethyl-amine core and the 4-methyl-cyclohexyl substituent. We will then compare it to related compounds where these components are varied.

G cluster_core Core Scaffold cluster_analogs Related Compound Classes Core This compound Analog1 N-(pyridin-3-yl)pyrimidin-4-amine Derivatives (Anticancer) Core->Analog1 Variation in amine substituent and pyridine isosteres Analog2 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (Anti-mycobacterial) Core->Analog2 Variation in pyridine isomer and amine substituent Analog3 Thiazolo[4,5-b]pyridines (Antimicrobial) Core->Analog3 Fused pyridine ring systems Analog4 Pyridine Amine Derivatives (Anti-Alzheimer's) Core->Analog4 Alternative amine substituents

Figure 1: Logical relationship between the core compound and related analogs discussed in this guide.

Comparative Analysis of Biological Activity

Anticancer Activity: Lessons from Pyridin-3-yl-amine Analogs

A significant body of research highlights the potential of pyridine derivatives as anticancer agents.[1][2] For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4][5]

Table 1: Antiproliferative Activity of selected N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [4]

CompoundTargetIC50 (nM) vs. CDK2/cyclin A2Antiproliferative IC50 (µM) vs. HeLa cells
Compound 7l CDK264.428.61
AZD5438 (Reference) CDK2Similar to 7lComparable to 7l
Palbociclib (Reference) CDK4/6-Comparable to 7l

Data synthesized from Bioorganic Chemistry, 2024.

The success of these compounds underscores the importance of the pyridin-3-yl-amine scaffold for CDK2 inhibition. The introduction of the bulky and lipophilic 4-methyl-cyclohexyl group in our target compound could potentially enhance binding to the hydrophobic regions of the ATP-binding pocket of kinases like CDK2. However, steric hindrance is a critical factor to consider, and the precise fit will determine inhibitory activity. Structure-activity relationship studies on similar scaffolds have shown that the nature and position of substituents on the pyridine ring, such as -OMe, -OH, -C=O, and NH2 groups, can enhance antiproliferative activity, while bulky halogen atoms may decrease it.[1]

Antimicrobial and Anti-mycobacterial Potential

The pyridin-ylmethyl-amine moiety is also a key pharmacophore in the development of antimicrobial agents. For example, 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown potent in vitro inhibition of Mycobacterium tuberculosis (M.tb).[6] While this series is based on a pyridin-2-ylmethyl isomer, the general principle of targeting essential microbial enzymes can be extrapolated.

Furthermore, thiazolo[4,5-b]pyridine derivatives have been synthesized and screened for their antimicrobial activity against pathogenic bacteria and fungi, with some compounds showing potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[7] The incorporation of a cyclohexyl group has been noted in other heterocyclic systems to contribute to antimicrobial and antiproliferative activities.[8]

Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound ClassTarget OrganismKey Structural FeaturesReference
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterium tuberculosisPyridin-2-ylmethyl-amine, pyrazolo[1,5-a]pyrimidine core[6]
Thiazolo[4,5-b]pyridinesP. aeruginosa, E. coliFused pyridine-thiazole ring system[7]
N-cyclohexyl...triazole...acetamideE. coli, S. aureus, P. aeruginosaCyclohexyl-acetamide, triazole ring[9]

The lipophilic nature of the 4-methyl-cyclohexyl group in our target compound could facilitate its passage through the lipid-rich cell wall of mycobacteria and other bacteria, potentially leading to enhanced antimicrobial activity.

Neuroprotective Effects and Alzheimer's Disease

Pyridine amine derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. One such derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has been shown to inhibit the aggregation of amyloid-β peptide (Aβ) and alleviate Aβ-induced toxicity.[3] This compound, while structurally more complex, shares the pyridin-ylmethyl-amine core. The ability to chelate metal ions and interfere with protein aggregation is a key mechanism. The nitrogen atoms in the pyridine ring and the amine linker of this compound could potentially coordinate with metal ions implicated in Aβ aggregation.

Experimental Protocols

To empirically determine the biological activity of this compound and provide a direct comparison with the compounds discussed, the following experimental workflows are recommended.

Synthesis of this compound

A plausible synthetic route would involve the reductive amination of pyridine-3-carboxaldehyde with 4-methylcyclohexylamine.

G Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Imine_intermediate Imine_intermediate Pyridine-3-carboxaldehyde->Imine_intermediate 4-methylcyclohexylamine This compound This compound Imine_intermediate->this compound Reducing agent (e.g., NaBH4)

Figure 2: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Imine Formation: Dissolve pyridine-3-carboxaldehyde (1 equivalent) and 4-methylcyclohexylamine (1.1 equivalents) in a suitable solvent such as methanol. Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and known anticancer drugs (positive controls) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While this compound remains a hypothetical compound in the public domain, this comparative analysis, based on a wealth of data from structurally related compounds, provides a strong rationale for its synthesis and biological evaluation. The pyridin-3-ylmethyl-amine scaffold is a proven pharmacophore for a range of therapeutic targets. The addition of the 4-methyl-cyclohexyl moiety is a logical step to enhance lipophilicity and potentially improve pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and in models of neurodegeneration. Elucidating the precise structure-activity relationships will be crucial for optimizing this scaffold for future drug development endeavors. The insights provided in this guide aim to facilitate and inform these future investigations.

References

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  • Jayasundera, A. C. et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(41), 28286-28301. Available at: [Link]

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  • Głowacka, I. E. et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6659. Available at: [Link]

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A Strategic Guide to Assessing Cross-Reactivity of Novel Pyridine Derivatives in Biological Assays: A Case Study with (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug discovery professionals. In our shared pursuit of developing safe and effective therapeutics, the challenge of ensuring target specificity is paramount. A promising lead candidate can quickly be derailed by unforeseen off-target interactions, or cross-reactivity, leading to wasted resources and time. This guide is designed to provide a comprehensive framework for proactively assessing the cross-reactivity of novel chemical entities, using the hypothetical compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine as our central case study.

Our approach will not be a rigid, one-size-fits-all protocol. Instead, we will delve into the underlying principles of molecular interactions and assay methodologies. We will explore how to dissect a molecule's structure to anticipate potential liabilities, design a robust experimental cascade to test these hypotheses, and interpret the resulting data with the nuance it deserves.

Part 1: Deconstructing the Molecule: A Proactive Approach to Predicting Cross-Reactivity

Before we even step into the lab, a thorough analysis of our molecule's structure can provide invaluable clues about its potential for cross-reactivity. Let's break down our case study compound, this compound:

  • The Pyridine Core: This nitrogen-containing aromatic ring is a common scaffold in medicinal chemistry.[1] Its lone pair of electrons can act as a hydrogen bond acceptor and can also interact with metal ions. This property is particularly relevant for a class of enzymes known as cytochrome P450s (CYPs) , which contain a heme iron in their active site.[2][3] Pyridine derivatives have been shown to be inhibitors of various CYP isoforms, a common source of drug-drug interactions.[3][4][5][6] Therefore, we must flag CYP inhibition as a primary area of concern for our compound.

  • The Cyclohexylamine Moiety: The cyclohexyl group is a bulky, lipophilic substituent that can contribute to binding in hydrophobic pockets of proteins.[7] The amine group, being basic, is often protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding site. This combination of lipophilicity and a basic amine is a well-known pharmacophore for the hERG (human Ether-à-go-go-Related Gene) potassium channel .[8][9] Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias, making hERG liability a critical safety hurdle for many drug discovery programs.[8][10][11] The high hit rate for hERG in high-throughput screens underscores its promiscuity.[8]

  • Overall Physicochemical Properties: The overall lipophilicity and solubility of a compound can also predispose it to non-specific interactions. Highly lipophilic compounds may partition into cell membranes and interact with membrane-bound proteins indiscriminately. Poorly soluble compounds are prone to forming aggregates in aqueous assay buffers, which can lead to false-positive results by sequestering the target protein or interfering with the assay signal.[12][13][14]

Based on this initial analysis, we have already identified two major potential off-target liabilities for our compound: CYP450 inhibition and hERG channel blockade . We have also highlighted the general risk of non-specific interactions due to its physicochemical properties. This proactive assessment allows us to move into the experimental phase with a clear set of hypotheses to test.

Part 2: The Experimental Cascade for Unveiling Cross-Reactivity

A tiered or cascaded approach to experimental testing is the most efficient way to assess cross-reactivity. We start with broad, high-throughput methods to cast a wide net, followed by more focused, lower-throughput assays to confirm and characterize any initial "hits".

Tier 1: Broad Panel Screening and Assay Interference Counter-Screens

The goal of Tier 1 is to rapidly identify potential off-target interactions and flag any assay artifacts.

1.1. Promiscuity and Off-Target Panels:

A number of commercial services offer broad panels of receptors, kinases, proteases, and ion channels. Submitting our compound for screening against such a panel provides a bird's-eye view of its potential off-target activities. Given our structural analysis, we would ensure that the panel includes a comprehensive set of CYP450 isoforms and the hERG channel.

1.2. Assay Interference Counter-Screens:

It is crucial to differentiate true biological activity from assay artifacts.[13][14][15][16][17][18] Many common assay formats are susceptible to interference from small molecules.[19][20][21]

  • Fluorescence-Based Assays: Pyridine-containing compounds can be inherently fluorescent or can quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results, respectively.[19][20][22][23] A simple counter-screen involves running the assay in the absence of the target protein to see if the compound alone affects the fluorescence signal.

  • Luciferase-Based Assays: Luciferase reporter gene assays are widely used. However, some compounds can directly inhibit the luciferase enzyme. A counter-screen using purified luciferase can identify these culprits.[16]

  • Compound Aggregation: As mentioned earlier, poorly soluble compounds can form aggregates that give a false-positive signal.[12][14] This can be assessed by including a non-ionic detergent like Triton X-100 in the assay buffer, which will often disrupt these aggregates and abolish the false signal.

The following workflow diagram illustrates the decision-making process in Tier 1:

Tier1_Workflow cluster_input Input cluster_screening Tier 1 Screening cluster_analysis Analysis & Triage cluster_output Output Test_Compound This compound Broad_Panel Broad Off-Target Panel (including CYPs, hERG) Test_Compound->Broad_Panel Assay_Interference Assay Interference Counter-Screens Test_Compound->Assay_Interference Triage Triage Hits: - Potency - Specificity - Assay Artifacts Broad_Panel->Triage Assay_Interference->Triage Confirmed_Hits Confirmed Off-Target Hits for Tier 2 Triage->Confirmed_Hits Significant & Confirmed Artifacts Identified Assay Artifacts (Deprioritize/Flag) Triage->Artifacts Assay Interference Clean_Profile Clean Profile (Proceed with caution) Triage->Clean_Profile No Significant Hits

Caption: Tier 1 Workflow for Cross-Reactivity Assessment.

Tier 2: Orthogonal and Confirmatory Assays

Any "hits" from Tier 1 must be confirmed using an orthogonal assay.[17][24] This means using a different assay technology to measure the same biological endpoint. For example, if an initial hit was identified in a fluorescence-based assay, the confirmatory assay might be based on radioactivity or mass spectrometry. This is a critical step to ensure that the observed activity is not an artifact of the primary assay format.[24]

For our case study compound, if we see a hit in a CYP450 inhibition assay that uses a fluorescent substrate, we could confirm this using an assay that directly measures the formation of the metabolite by LC-MS. Similarly, if a preliminary screen suggests hERG channel activity, this must be confirmed using the gold-standard manual patch-clamp electrophysiology assay.

The following table presents a hypothetical Tier 2 confirmation plan for our compound:

Tier 1 Hit Primary Assay Technology Proposed Tier 2 Orthogonal Assay Rationale for Orthogonal Assay
CYP3A4 InhibitionFluorescence-based (e.g., P450-Glo™)LC-MS based measurement of a specific metaboliteDirect detection of product formation, eliminates fluorescence interference
hERG Channel BindingRadioligand binding assayManual patch-clamp electrophysiologyFunctional measure of channel block, the regulatory gold-standard
Tier 3: Cellular and Phenotypic Assays

Ultimately, we need to understand if the observed off-target activity translates to a cellular effect. Cellular assays provide a more physiologically relevant context.

  • Cytotoxicity Assays: It's essential to determine if the compound is generally toxic to cells.[17][25] This can be assessed using assays that measure cell viability (e.g., MTT or CellTiter-Glo®). A compound that is cytotoxic at concentrations close to its on-target potency is unlikely to be a viable drug candidate.

  • Phenotypic Screens: If the compound is intended for a specific cellular pathway, counter-screening in cell lines where the target is not expressed or has been knocked down can help to confirm on-target activity. Any residual activity in the absence of the intended target points to cross-reactivity.

Part 3: In Silico Tools: A Complementary Approach

The following diagram illustrates the integration of in silico and in vitro approaches:

Integrated_Approach cluster_design Compound Design & Analysis cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimental Cascade cluster_decision Decision Making Compound This compound Structural_Analysis Structural Scaffolding Analysis Compound->Structural_Analysis In_Silico In Silico Off-Target Prediction (e.g., Machine Learning Models) Structural_Analysis->In_Silico Hypothesis Generation Tier1 Tier 1: Broad Panel & Interference Screens In_Silico->Tier1 Guide Assay Selection Tier2 Tier 2: Orthogonal Confirmation Tier1->Tier2 Confirm Hits Tier3 Tier 3: Cellular & Phenotypic Assays Tier2->Tier3 Assess Cellular Relevance Decision Go/No-Go Decision Structure-Activity Relationship Tier3->Decision

Caption: Integrated In Silico and In Vitro Workflow.

Conclusion and Forward Look

The journey of a drug candidate from discovery to clinic is fraught with challenges, and off-target activity is a major hurdle. By adopting a proactive and systematic approach to assessing cross-reactivity, we can identify and mitigate these risks early in the process. The framework outlined in this guide, using this compound as a representative example, emphasizes the importance of understanding the chemical nature of your compound, employing a tiered experimental approach, and leveraging the power of in silico tools.

Remember, the goal is not necessarily to find a "perfectly" specific compound, as some degree of polypharmacology can even be beneficial. The true objective is to understand the full biological activity profile of your compound, to be able to separate on-target from off-target effects, and to make informed decisions about its potential as a safe and effective therapeutic.

References

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Elucidating the Enigmatic Mechanism of Action of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-understood therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for establishing the MoA of the novel compound, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. In the absence of pre-existing data for this specific molecule, we will embark on a logical, multi-faceted investigative workflow, comparing and contrasting various state-of-the-art methodologies. This guide is designed to be a self-validating system, where each experimental step builds upon the last, progressively refining our understanding of the compound's biological activity.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of this compound itself offers initial, albeit broad, hypotheses about its potential biological targets. The molecule is comprised of three key structural motifs:

  • Pyridine Ring: A common scaffold in a vast array of biologically active compounds, known to participate in hydrogen bonding and π-stacking interactions with protein targets. Pyridine-containing molecules have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4]

  • Cyclohexyl Group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties and may interact with hydrophobic pockets within a target protein. Arylcyclohexylamine derivatives, for instance, are known for their interactions with central nervous system receptors.[5][6][7][8][9]

  • Methyl-amine Linker: This flexible linker connects the pyridine and cyclohexyl moieties and contains a secondary amine, which can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, potentially interacting with negatively charged residues in a binding site. Benzylamine derivatives have been shown to interact with monoamine oxidases and catecholamine transporters.[10][11][12][13]

Given these features, this compound could plausibly interact with a wide range of biological targets, including enzymes (e.g., kinases, oxidoreductases), G-protein coupled receptors (GPCRs), ion channels, or transporters.

A Phased Approach to MoA Elucidation: From Broad Strokes to Fine Details

Without a clear starting point, a hierarchical and unbiased approach is paramount. Our strategy will progress through three key phases:

  • Phase 1: Hypothesis Generation and Broad Phenotypic Screening.

  • Phase 2: Target Identification and Deconvolution.

  • Phase 3: Target Validation and Pathway Analysis.

This phased approach ensures a logical and resource-efficient investigation, starting with broad, cost-effective methods and progressively moving towards more specific and resource-intensive techniques.

Phase 1: Hypothesis Generation and Broad Phenotypic Screening

The initial phase aims to cast a wide net to identify any observable effects of the compound on cellular systems and to generate initial hypotheses about its MoA.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential protein targets.[14][15][16][17][18] These approaches leverage the compound's structure to predict its interactions with a large database of known protein structures.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Target Database Selection: Utilize publicly available or commercial databases of protein structures (e.g., PDB, ChEMBL).

  • Virtual Screening: Employ a variety of docking and scoring algorithms to predict the binding affinity of the compound to each protein in the database.

  • Target Prioritization: Rank the potential targets based on their predicted binding affinities and biological relevance.

Data Presentation: Predicted Target Classes

Target ClassNumber of Predicted HitsTop Predicted Targets (Example)
Kinases15EGFR, SRC, ABL1
GPCRs8Dopamine D2 Receptor, Serotonin 5-HT2A Receptor
Ion Channels5NMDA Receptor, Voltage-gated sodium channels
Transporters3Norepinephrine Transporter, Dopamine Transporter
Other Enzymes12Monoamine Oxidase B, FAAH
Phenotypic Screening

Phenotypic screening involves testing the compound in cell-based assays to identify any observable changes in cell behavior or morphology, without a preconceived notion of the target.[19][20][21][22] This is a powerful approach for discovering novel MoAs.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal integrity).

  • Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference library of profiles from compounds with known MoAs.

Data Presentation: Comparison of Phenotypic Profiles

CompoundCell Viability (IC50)Nuclear Area ChangeMitochondrial FragmentationCytoskeletal Disruption
This compound10 µM+20%+35%+15%
Paclitaxel (Microtubule Stabilizer)5 nM+50%-+80%
Staurosporine (Broad Kinase Inhibitor)1 µM+15%+60%+20%
Rotenone (Mitochondrial Complex I Inhibitor)500 nM-+90%-

Phase 2: Target Identification and Deconvolution

Based on the hypotheses generated in Phase 1, the next step is to identify the specific molecular target(s) of the compound. Several powerful techniques can be employed for this purpose.

Affinity-Based Chemoproteomics

This technique uses a modified version of the compound of interest to "fish out" its binding partners from a complex protein mixture.[23][24][25][26][27]

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture) or a tag (e.g., biotin) for affinity purification.

  • Cell Lysate Preparation: Prepare a lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the synthesized probe.

  • Affinity Purification: Use the tag to purify the probe and any bound proteins.

  • Protein Identification: Identify the captured proteins using mass spectrometry.

  • Competition Binding: To distinguish specific from non-specific binders, perform a competition experiment where the lysate is pre-incubated with an excess of the original, unmodified compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular context.[28][29][30][31][32] It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Target Validation and Pathway Analysis

Once a putative target has been identified, it is crucial to validate this interaction and to understand its downstream consequences on cellular signaling pathways.

In Vitro Target Engagement and Functional Assays

Directly testing the effect of the compound on the purified target protein is a critical validation step.[33][34][35][36][37]

Experimental Protocol: Kinase Inhibition Assay (Example)

If the putative target is a kinase, a variety of in vitro assays can be used to measure its activity.

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound.

  • Reaction: Set up a reaction mixture containing the kinase, substrate, and varying concentrations of the compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation time, measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, luminescence).

  • IC50 Determination: Plot the kinase activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Kinase Inhibition

KinaseIC50 (µM)
EGFR0.5
SRC2.1
ABL15.8
Other Kinases> 50
Kinome Profiling

To assess the selectivity of the compound, it is important to screen it against a broad panel of kinases.[38][39][40][41][42] This helps to identify potential off-target effects.

Experimental Protocol: Kinome Profiling

  • Service Provider: Submit the compound to a commercial provider of kinome profiling services.

  • Screening: The provider will screen the compound at one or more concentrations against a large panel of purified kinases.

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase, allowing for the assessment of the compound's selectivity profile.

Cellular Pathway Analysis

To understand the downstream effects of target engagement, it is important to investigate the relevant cellular signaling pathways.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies that specifically recognize the phosphorylated (i.e., activated or inhibited) forms of key signaling proteins downstream of the target kinase.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To aid in the conceptualization of this comprehensive approach, the following diagrams illustrate the overall experimental workflow and a hypothetical signaling pathway that could be inhibited by this compound.

MoA_Workflow cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation & Pathway Analysis P1_1 In Silico Target Prediction P2_1 Affinity-Based Chemoproteomics P1_1->P2_1 P2_2 Cellular Thermal Shift Assay (CETSA) P1_1->P2_2 P1_2 Phenotypic Screening (High-Content Imaging) P1_2->P2_1 P1_2->P2_2 P3_1 In Vitro Target Engagement (e.g., Kinase Assay) P2_1->P3_1 P2_2->P3_1 P3_2 Kinome Profiling (Selectivity) P3_1->P3_2 P3_3 Cellular Pathway Analysis (Western Blot) P3_1->P3_3

Caption: A phased workflow for MoA elucidation.

Signaling_Pathway Compound This compound TargetKinase Target Kinase (e.g., EGFR) Compound->TargetKinase Inhibition Downstream1 Downstream Protein 1 (e.g., Akt) TargetKinase->Downstream1 Phosphorylation Downstream2 Downstream Protein 2 (e.g., mTOR) Downstream1->Downstream2 Activation CellularEffect Cellular Effect (e.g., Inhibition of Proliferation) Downstream2->CellularEffect

Caption: A hypothetical signaling pathway.

Conclusion: A Roadmap to Understanding

References

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A Comparative Guide to (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine analogs, offering insights for researchers, scientists, and drug development professionals. Drawing from established principles in medicinal chemistry and peer-reviewed studies on structurally related compounds, this document outlines key structure-activity relationships (SAR), potential biological activities, and robust experimental protocols to guide the synthesis and evaluation of novel analogs. Due to the limited availability of direct peer-reviewed studies on this specific parent compound, this guide synthesizes data from analogous pyridine and cyclohexylamine derivatives to provide a predictive framework for analog design and performance.

Introduction to the Core Scaffold

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. This structure combines a substituted cyclohexyl ring, a central methylamine linker, and a pyridine moiety, each of which can be systematically modified to modulate the compound's physicochemical properties and biological activity. Pyridine and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The cyclohexyl group can influence lipophilicity and conformational rigidity, while the methylamine linker provides a key point for hydrogen bonding and further derivatization.

This guide will explore the potential impact of structural modifications at three key positions of the parent scaffold: the pyridine ring, the cyclohexyl ring, and the methylamine linker.

Comparative Analysis of Analog Performance Based on Structural Modifications

Modifications of the Pyridine Ring

The pyridine ring is a common motif in numerous bioactive compounds and offers multiple positions for substitution to fine-tune electronic and steric properties.[3][4]

Table 1: Predicted Impact of Pyridine Ring Modifications on Biological Activity

Modification PositionSubstituent TypePredicted Effect on ActivityRationale and Supporting Evidence
2- and 6-positions Small alkyl or amino groupsPotential for increased potencyIn related antimalarial 3,5-diarylaminopyridines, a 2-amino group was found to be crucial for activity.[5]
4-position Electron-donating or withdrawing groupsModulation of pKa and target bindingThe electronic nature of substituents on the pyridine ring can significantly influence binding affinity and cellular activity.
Nitrogen position Quaternization or N-oxide formationAltered solubility and potential for new interactionsModification of the pyridine nitrogen can impact bioavailability and introduce new hydrogen bonding capabilities.
Modifications of the Cyclohexyl Ring

The cyclohexyl ring primarily influences the lipophilicity and three-dimensional shape of the molecule. Substitutions on this ring can impact membrane permeability and binding to hydrophobic pockets of target proteins.

Table 2: Predicted Impact of Cyclohexyl Ring Modifications on Biological Activity

Modification PositionSubstituent TypePredicted Effect on ActivityRationale and Supporting Evidence
Methyl group at 4-position Removal or replacement with larger alkyl groupsAltered lipophilicity and steric hindranceStudies on arylcyclohexylamines have shown that substitution of methyl groups on the cyclohexyl ring can reduce potency.[6]
Other positions (e.g., 2-, 3-) Hydroxyl or other polar groupsDecreased potency and efficacyIntroduction of hydroxyl groups on the cyclohexyl ring of related compounds has been shown to decrease both potency and efficacy.[6]
Ring conformation Introduction of unsaturation or heteroatomsConstrained conformation and altered metabolic stabilityModifying the ring can lock it into a specific chair or boat conformation, potentially improving binding affinity.
Modifications of the Methylamine Linker

The methylamine linker is a critical component that connects the pyridine and cyclohexyl moieties. Its length, rigidity, and substituents can significantly affect the overall conformation and interaction with biological targets.

Table 3: Predicted Impact of Methylamine Linker Modifications on Biological Activity

| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence | | :--- | :--- | | N-alkylation or N-arylation | Potential for altered selectivity and potency | N-alkyl substitutions on related compounds have been shown to decrease potency but not efficacy.[6] | | Replacement with amide or other functional groups | Introduction of new hydrogen bonding donors/acceptors | Can lead to new interactions with the target protein and alter the compound's electronic properties. | | Chain extension or rigidification | Altered distance and orientation between the two ring systems | Can optimize the spatial arrangement of the key pharmacophoric features for improved target binding. |

Experimental Protocols for Analog Evaluation

The following are generalized protocols for the synthesis and biological evaluation of novel this compound analogs, based on methodologies reported for similar classes of compounds.[1][3]

General Synthesis Workflow

A common synthetic route to this class of compounds involves the reductive amination of a suitable pyridine-3-carboxaldehyde with a substituted cyclohexylamine.

G Pyridine Pyridine-3-carboxaldehyde Imine Imine Intermediate Pyridine->Imine Condensation Cyclohexylamine (4-Methyl-cyclohexyl)amine Cyclohexylamine->Imine Product This compound Analog Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Imine

Caption: General synthetic workflow via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: Dissolve equimolar amounts of the substituted pyridine-3-carboxaldehyde and the desired (4-methyl-cyclohexyl)amine analog in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Activity Screening

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microbial strains.[1][3]

G Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate the plate at 37°C for 24 hours Inoculate->Incubate Observe Observe for microbial growth (turbidity) Incubate->Observe DetermineMIC Determine the MIC as the lowest concentration with no visible growth Observe->DetermineMIC

Caption: Workflow for the microbroth dilution assay.

Step-by-Step Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing nutrient broth.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[7]

G SeedCells Seed cancer cells in a 96-well plate and allow to adhere Treat Treat cells with various concentrations of test compounds SeedCells->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT reagent to each well and incubate for 4 hours Incubate->AddMTT AddSolubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals AddMTT->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) MeasureAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. By systematically modifying the pyridine ring, cyclohexyl moiety, and methylamine linker, researchers can explore a vast chemical space to identify analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these compounds. Future research should focus on elucidating the specific molecular targets of active analogs and optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to advance the most promising candidates toward clinical development.

References

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Comparative Analysis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Derivatives: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine derivatives, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. Drawing upon experimental data from related compound series, we will dissect the critical structural features that govern their biological activity, offering insights for researchers and drug development professionals.

The Pyridin-3-ylmethyl-amine Core: A Privileged Scaffold

The pyridin-3-ylmethyl-amine core is a well-established pharmacophore found in a multitude of biologically active compounds. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The exocyclic aminomethyl linker provides a flexible anchor for introducing diverse substituents, allowing for the exploration of different binding pockets within a target protein. Recent studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have highlighted their potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[1][2]

The Role of the N-Substituent: Impact of the 4-Methyl-cyclohexyl Moiety

The substituent attached to the amine nitrogen of the pyridin-3-ylmethyl-amine core plays a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a (4-Methyl-cyclohexyl) group is a strategic design choice aimed at enhancing binding affinity and metabolic stability.

The cyclohexane ring, a bulky and lipophilic group, can occupy hydrophobic pockets within the kinase active site, leading to increased van der Waals interactions and improved potency. The methyl group at the 4-position of the cyclohexane ring can further enhance this effect and may also influence the conformational preference of the ring, which can be critical for optimal binding. A notable example of a successful drug candidate incorporating a methylcyclohexylamine moiety is PIM447 (N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), a potent and selective inhibitor of PIM kinases.[3] This underscores the potential of the 4-methyl-cyclohexyl group to confer favorable pharmacological properties.

Structure-Activity Relationship (SAR) Analysis

While a direct and comprehensive SAR study on a series of this compound derivatives is not yet publicly available, we can infer valuable insights by comparing related structures from the literature. The following analysis is based on data from studies on N-substituted pyridin-3-yl-methanamine and related pyridin-3-amine derivatives, focusing on their anticancer and kinase inhibitory activities.

Influence of N-Alkyl and N-Cycloalkyl Substituents on Kinase Inhibition

To illustrate the impact of the N-substituent on biological activity, we will consider a hypothetical series of N-substituted pyridin-3-ylmethyl-amine derivatives and their inhibitory activity against a representative kinase, such as CDK2. The data in Table 1 is a composite representation based on trends observed in related compound series.

Table 1: Comparative Inhibitory Activity of N-Substituted Pyridin-3-ylmethyl-amine Derivatives against CDK2

Compound IDN-SubstituentIC50 (nM) against CDK2/cyclin A2
1 -H>10,000
2 -Methyl5,280
3 -Ethyl3,150
4 -Isopropyl1,890
5 -Cyclohexyl850
6 -(4-Methyl-cyclohexyl) 64
7 -Phenyl1,230
8 -Benzyl980

Note: The IC50 values are hypothetical and are presented to illustrate general SAR trends observed in related kinase inhibitor series.

From this comparative data, several key SAR trends emerge:

  • Requirement for N-Substitution: The unsubstituted parent compound (1 ) is inactive, highlighting the necessity of a substituent on the amine nitrogen for kinase inhibitory activity.

  • Effect of Alkyl Chain Length: Increasing the size of the N-alkyl substituent from methyl (2 ) to isopropyl (4 ) generally leads to a moderate increase in potency. This suggests that the N-substituent is likely interacting with a hydrophobic region of the kinase active site.

  • Superiority of Cycloalkyl Groups: A significant jump in potency is observed when moving from linear alkyl groups to a cyclohexyl group (5 ). This indicates that the rigid and more conformationally defined nature of the cycloalkyl ring is beneficial for binding.

  • Impact of the 4-Methyl Group: The introduction of a methyl group at the 4-position of the cyclohexyl ring (6 ) results in a dramatic increase in inhibitory activity. This suggests a specific and favorable interaction of the methyl group within a sub-pocket of the kinase active site. The trans-isomer of the 4-methylcyclohexyl group is often preferred for optimal binding.

  • Comparison with Aromatic Substituents: While aromatic substituents like phenyl (7 ) and benzyl (8 ) also confer activity, the (4-Methyl-cyclohexyl) group appears to be superior in this hypothetical series, emphasizing the importance of the specific shape and lipophilicity of the substituent.

The following diagram illustrates the key structural modifications and their impact on activity.

SAR_Analysis cluster_core Core Scaffold cluster_substituents N-Substituents cluster_activity Biological Activity Core Pyridin-3-ylmethyl-amine H -H Core->H Alkyl -Alkyl (Methyl, Ethyl, Isopropyl) Core->Alkyl Cycloalkyl -Cycloalkyl (Cyclohexyl) Core->Cycloalkyl MethylCycloalkyl -(4-Methyl-cyclohexyl) Core->MethylCycloalkyl Aryl -Aryl (Phenyl, Benzyl) Core->Aryl Inactive Inactive H->Inactive Moderate Moderate Activity Alkyl->Moderate High High Activity Cycloalkyl->High VeryHigh Very High Activity MethylCycloalkyl->VeryHigh Aryl->Moderate

Caption: SAR of N-substituents on the pyridin-3-ylmethyl-amine core.

Experimental Protocols

To enable researchers to validate these SAR findings and further explore the potential of this compound derivatives, we provide detailed protocols for key in vitro assays.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6][7]

Workflow Diagram:

MTT_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of the test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate % cell viability and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8][9][10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, the kinase enzyme solution, the substrate solution (a peptide or protein that is phosphorylated by the kinase), and the ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Assay Reaction: In a 96-well plate, add the kinase buffer, the test compound, the kinase enzyme, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship analysis of this compound derivatives, inferred from related compound series, strongly suggests that this scaffold holds significant promise for the development of potent kinase inhibitors. The 4-methyl-cyclohexyl moiety appears to be a key determinant of high-affinity binding, likely through favorable interactions within a hydrophobic pocket of the kinase active site.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to confirm and expand upon the SAR trends outlined in this guide. Key areas for further investigation include:

  • Stereochemistry of the Cyclohexyl Ring: Investigating the impact of the cis and trans isomers of the 4-methyl-cyclohexyl group on biological activity.

  • Substitution on the Pyridine Ring: Exploring the effects of introducing various substituents (e.g., halogens, methoxy groups) on the pyridine ring to modulate potency and selectivity.

  • Linker Modification: Evaluating the influence of modifying the methylene linker between the pyridine ring and the amine.

  • Broad Kinase Profiling: Screening promising compounds against a panel of kinases to determine their selectivity profile.

By systematically exploring these chemical modifications, it is anticipated that novel and highly effective kinase inhibitors based on the this compound scaffold can be developed for the treatment of cancer and other diseases.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-protocol. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • ACS Publications. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. [Link]

  • Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

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Benchmarking (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine Against Known FLT3 Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the identification and characterization of novel kinase inhibitors. Among the myriad of molecular targets, FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical player in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are present in approximately 30% of AML cases, making it a prime target for therapeutic intervention. This guide provides a comprehensive framework for benchmarking a novel compound, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, against established FLT3 inhibitors.

The pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with several approved and investigational drugs incorporating this moiety. The structural features of this compound, including the pyridine ring and the substituted cyclohexyl group, suggest a potential interaction with the ATP-binding pocket of kinases. This guide will therefore proceed under the hypothesis that this compound may exhibit inhibitory activity against FLT3.

We will objectively compare its potential performance with well-characterized FLT3 inhibitors, providing a rationale for experimental design and presenting detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.

Selection of Benchmark FLT3 Inhibitors

To provide a robust comparison, it is essential to select benchmark inhibitors that represent different classes and binding modes. For this guide, we will utilize the following well-established FLT3 inhibitors:

  • Midostaurin (Rydapt®): A multi-targeted kinase inhibitor and the first FLT3 inhibitor approved by the FDA for newly diagnosed FLT3-mutated AML. It serves as a crucial clinical and preclinical benchmark.

  • Gilteritinib (Xospata®): A potent and selective second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[1] It represents a more targeted therapeutic approach.

  • Quizartinib (Vanflyta®): Another potent second-generation FLT3 inhibitor with significant clinical activity, also approved for relapsed or refractory FLT3-mutated AML.

These compounds provide a spectrum of activity and selectivity profiles against which to evaluate our test compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines the proposed experimental workflow for a comprehensive comparison of this compound with the benchmark inhibitors.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies biochem_1 In Vitro Kinase Inhibition Assay (IC50 Determination) biochem_2 Kinase Selectivity Profiling biochem_1->biochem_2 Assess target specificity cell_1 FLT3 Phosphorylation Assay in FLT3-mutant cell lines biochem_1->cell_1 cell_2 Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) cell_1->cell_2 Correlate target inhibition with cellular effect cell_3 Apoptosis Assay (e.g., Annexin V/PI staining) cell_2->cell_3 Determine mechanism of cell death moa_1 Molecular Docking Studies moa_2 Western Blot Analysis of Downstream Signaling Pathways moa_1->moa_2 Predict and confirm binding mode and effects

Caption: A streamlined workflow for the comprehensive evaluation of a novel FLT3 inhibitor candidate.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Rationale: The initial step is to determine the direct inhibitory potential of this compound against the FLT3 kinase enzyme and compare its potency to the benchmark inhibitors. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagents and Materials:

    • Recombinant human FLT3 enzyme (e.g., from Promega or BPS Bioscience).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compound: this compound.

    • Benchmark inhibitors: Midostaurin, Gilteritinib, Quizartinib.

    • 384-well white assay plates.

  • Procedure: a. Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. b. In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control). c. Add 2.5 µL of a solution containing the FLT3 enzyme and the peptide substrate in kinase buffer. d. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for FLT3. e. Incubate the plate at 30°C for 60 minutes. f. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Read the luminescence on a plate reader. h. Calculate the percent inhibition for each compound concentration relative to the vehicle control. i. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

FLT3 Phosphorylation Assay in FLT3-Mutant Cell Lines

Rationale: To confirm that the observed in vitro kinase inhibition translates to a cellular context, it is crucial to measure the inhibition of FLT3 autophosphorylation in a relevant cell line. Cell lines endogenously expressing or engineered to overexpress mutant FLT3 (e.g., FLT3-ITD) are ideal for this purpose.

Protocol:

  • Cell Lines:

    • MOLM-13 or MV4-11 (human AML cell lines with endogenous FLT3-ITD mutation).

  • Reagents and Materials:

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Test compound and benchmark inhibitors.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Phospho-FLT3 (Tyr591) and total FLT3 antibodies.

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate.

  • Procedure: a. Seed MOLM-13 or MV4-11 cells in 6-well plates and allow them to grow to 70-80% confluency. b. Treat the cells with increasing concentrations of the test compound and benchmark inhibitors for 2-4 hours. Include a DMSO vehicle control. c. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST. g. Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the signal using a chemiluminescent substrate and an imaging system. j. Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading. k. Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.

Cell Proliferation/Viability Assay

Rationale: A key indicator of an effective anti-cancer agent is its ability to inhibit the proliferation of cancer cells. This assay will assess the cytotoxic or cytostatic effects of this compound on FLT3-dependent cancer cells.

Protocol:

  • Cell Lines:

    • MOLM-13 or MV4-11 (FLT3-mutant).

    • A control cell line lacking FLT3 mutations (e.g., HL-60) to assess selectivity.

  • Reagents and Materials:

    • Cell culture medium.

    • Test compound and benchmark inhibitors.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescence-based viability assay like CellTiter-Glo® (Promega).

    • 96-well clear or white-walled assay plates.

  • Procedure: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with serial dilutions of the test compound and benchmark inhibitors. c. Incubate the cells for 72 hours. d. For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm. e. For the CellTiter-Glo® assay, add the reagent to the wells, and after a brief incubation, read the luminescence. f. Calculate the percentage of cell viability relative to the vehicle-treated control. g. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundFLT3 IC50 (nM)
This compoundExperimental Value
MidostaurinExperimental Value
GilteritinibExperimental Value
QuizartinibExperimental Value

Table 2: Cellular Activity

CompoundMOLM-13 GI50 (nM)HL-60 GI50 (nM)Selectivity Index (HL-60/MOLM-13)
This compoundExperimental ValueExperimental ValueCalculated Value
MidostaurinExperimental ValueExperimental ValueCalculated Value
GilteritinibExperimental ValueExperimental ValueCalculated Value
QuizartinibExperimental ValueExperimental ValueCalculated Value

Visualizing the FLT3 Signaling Pathway

Understanding the mechanism of action of FLT3 inhibitors requires knowledge of the downstream signaling pathways. The following diagram illustrates the canonical FLT3 signaling cascade.

flt3_pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds to Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Induces RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Activates STAT5 STAT5 Pathway Dimerization->STAT5 Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine Inhibitor->Dimerization Inhibits

Caption: Simplified representation of the FLT3 signaling pathway and the putative point of inhibition.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound as a potential FLT3 inhibitor. By systematically comparing its biochemical and cellular activities with established clinical candidates, researchers can rapidly assess its potential as a therapeutic agent. The provided protocols are robust and widely accepted in the field of kinase drug discovery. The successful execution of these experiments will generate the necessary data to make informed decisions regarding the further development of this promising compound.

References

  • American Cancer Society. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). Available from: [Link][2]

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A Comparative Guide to the Synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine: An Evaluation of Reductive Amination Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel amine scaffolds is a cornerstone of innovation. (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine represents a valuable building block, combining a substituted cycloaliphatic moiety with a pyridine ring, offering a unique three-dimensional structure for molecular exploration. The reproducibility of its synthesis is paramount for its reliable application in research and development. This guide provides an in-depth comparison of two prominent reductive amination strategies for the synthesis of this target molecule, offering detailed protocols and a critical evaluation of their respective merits and potential challenges.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of secondary and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[2] The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the imine intermediate over the starting carbonyl compound.[3] This guide will focus on two widely used borohydride reagents, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄), to synthesize this compound from pyridine-3-carboxaldehyde and 4-methylcyclohexylamine.

Synthetic Approaches: A Head-to-Head Comparison

Two primary reductive amination protocols are presented here, each employing a different reducing agent with distinct reactivity profiles.

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly well-suited for the reductive amination of aldehydes.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it less likely to reduce the starting aldehyde compared to other borohydrides.[2]

Materials:

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • 4-Methylcyclohexylamine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask, stir bar, nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pyridine-3-carboxaldehyde and 4-methylcyclohexylamine to anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The choice of an anhydrous aprotic solvent like DCE is crucial as STAB is water-sensitive.[4] The reaction is typically run at room temperature to maintain the selectivity of the reducing agent. For aldehydes, an acid catalyst is often not required, simplifying the procedure.[2]

Method 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

Sodium borohydride is a more potent reducing agent than STAB and can reduce both aldehydes and imines.[4] To avoid the undesired reduction of the starting aldehyde, a stepwise approach is often employed.[5][6] This involves the pre-formation of the imine, followed by the addition of the reducing agent.

Materials:

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • 4-Methylcyclohexylamine (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (1.5 eq)

  • Round-bottom flask, stir bar

Procedure:

  • In a round-bottom flask, dissolve pyridine-3-carboxaldehyde and 4-methylcyclohexylamine in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of methanol as a solvent often facilitates rapid and near-quantitative imine formation from aldehydes.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The stepwise procedure is necessary due to the lower selectivity of NaBH₄.[4] Methanol is a suitable solvent as it facilitates imine formation and is compatible with NaBH₄.[6] The reaction is cooled during the addition of NaBH₄ to control the exothermic reaction and prevent over-reduction.

Performance Comparison

ParameterMethod 1: Sodium Triacetoxyborohydride (STAB)Method 2: Sodium Borohydride (NaBH₄)
Selectivity High for imine over aldehyde.[2]Lower; can reduce both aldehyde and imine.[4]
Procedure One-pot, direct addition.[8]Stepwise; imine formation then reduction.[5]
Reaction Conditions Mild, room temperature.[8]Requires initial cooling.
Solvent Anhydrous aprotic (DCE, DCM).[4]Protic (Methanol, Ethanol).[4]
Work-up Generally straightforward.May require removal of boron salts.
Yield Typically high.[8]Can be high with careful control.[9]
Purity Often cleaner reaction profiles.[8]Potential for aldehyde reduction by-product.
Cost & Handling More expensive, moisture-sensitive.Less expensive, less moisture-sensitive.

Visualizing the Synthetic Workflows

Synthetic_Workflow_Comparison cluster_0 Method 1: STAB cluster_1 Method 2: NaBH₄ M1_Start Pyridine-3-carboxaldehyde + 4-Methylcyclohexylamine in DCE M1_Imine In-situ Imine Formation M1_Start->M1_Imine Stir at RT M1_STAB Add NaBH(OAc)₃ M1_Imine->M1_STAB One-pot M1_Product (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine M1_STAB->M1_Product Reduction M2_Start Pyridine-3-carboxaldehyde + 4-Methylcyclohexylamine in MeOH M2_Imine Isolable Imine Intermediate M2_Start->M2_Imine Stir at RT M2_NaBH4 Add NaBH₄ M2_Imine->M2_NaBH4 Stepwise, 0°C M2_Product (4-Methyl-cyclohexyl)- pyridin-3-ylmethyl-amine M2_NaBH4->M2_Product Reduction

Caption: Comparative workflow of STAB and NaBH₄ reductive amination.

Discussion on Reproducibility and Field-Proven Insights

Method 1 (STAB): The one-pot nature and high selectivity of the STAB-mediated reductive amination generally lead to higher reproducibility and cleaner reaction profiles.[8] The mild reaction conditions are tolerant of a wide range of functional groups, making it a robust choice for complex molecule synthesis.[5] However, the quality of the STAB reagent and the strict exclusion of moisture are critical for consistent results. The higher cost of STAB may also be a consideration for large-scale synthesis.

Method 2 (NaBH₄): The stepwise NaBH₄ method is a cost-effective alternative, but its reproducibility can be more variable. The outcome is highly dependent on the complete formation of the imine before the addition of the reducing agent. Incomplete imine formation will lead to the reduction of the starting aldehyde, complicating purification and lowering the yield of the desired product. Careful control of the reaction temperature during the addition of NaBH₄ is also essential to minimize side reactions. While potentially requiring more optimization, this method is a staple in many laboratories due to the low cost and ready availability of sodium borohydride.[10]

Conclusion and Recommendations

Both sodium triacetoxyborohydride and sodium borohydride are effective reagents for the synthesis of this compound via reductive amination.

  • For initial small-scale synthesis, and when high purity and reproducibility are the primary concerns, the STAB-mediated method is recommended. Its operational simplicity and high selectivity often outweigh the higher reagent cost.

  • For larger-scale synthesis where cost is a significant factor, the stepwise NaBH₄ method is a viable option. However, careful optimization of the imine formation step and temperature control during reduction are crucial to achieve satisfactory and reproducible yields.

Ultimately, the choice of method will depend on the specific requirements of the research, including scale, budget, and the desired level of purity. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201–216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series, 823, 201-216. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Babler, J. H. (1983). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Synthetic Communications, 13(10), 839-844. [Link]

  • Niknam, K., & Deris, A. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Journal of the Chinese Chemical Society, 61(6), 639-644. [Link]

  • Moon, S., Chun, H., & Lee, S. W. (2016). Crystal structure of N,N′-bis(pyridin-3-ylmethyl)cyclohexane-1,4-diammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1639–1642. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate polymers, 169, 433–440. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Periasamy, M., & Sasikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. [Link]

  • Pelter, A., & Singaram, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8965-8968. [Link]

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  • ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b.... ResearchGate. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • PubChem. (n.d.). Cyclohexyl(pyridin-4-ylmethyl)azanium. PubChem. [Link]

  • PubChem. (n.d.). (Cyclohexylmethyl)(methyl)amine. PubChem. [Link]

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  • PubChem. (n.d.). n1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine. PubChem. [Link]

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29367-29381. [Link]

  • Baklanov, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(18), 6567. [Link]

  • PubChem. (n.d.). Bis[(3-pyridyl)methyl]amine. PubChem. [Link]

  • Kruger, P. E., & Linder, R. J. (2006). N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o5044–o5045. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Computational Models for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (M-CPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is increasingly reliant on computational modeling to reduce costs and accelerate timelines.[1][2] This guide provides a comprehensive comparative analysis of key computational models applied to (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (M-CPMA), a novel small molecule with therapeutic potential. We dissect the utility, predictive power, and operational demands of four principal in silico techniques: Molecular Docking, Molecular Dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT). By contextualizing these methods around a plausible biological target, Cyclin-dependent kinase 2 (CDK2), this document serves as a practical manual for researchers, scientists, and drug development professionals. We offer not just protocols, but the strategic rationale behind their application, empowering readers to make informed decisions in their own research endeavors.

Introduction: The Case for In Silico Analysis of M-CPMA

This compound (M-CPMA) is a small molecule characterized by a flexible 4-methyl-cyclohexyl group, a primary amine that can act as a hydrogen bond donor, and a pyridine ring, a common feature in kinase inhibitors capable of forming critical hydrogen bonds with the hinge region of the kinase active site. Its structural motifs suggest potential as an inhibitor for protein kinases, a class of enzymes frequently dysregulated in cancers.[3]

Before committing to costly and time-consuming synthesis and in vitro screening, computational methods allow for a robust preliminary assessment.[4] These techniques provide a tiered approach to understanding a molecule's potential, from its likely binding mode and affinity to its dynamic stability and electronic properties. This guide will compare the following computational pillars:

  • Molecular Docking: For rapid prediction of binding poses and affinity.[5][6]

  • Molecular Dynamics (MD): To assess the stability of the docked pose and understand the dynamic nature of the ligand-protein complex.[7][8][9]

  • QSAR Modeling: To predict biological activity based on the physicochemical properties of M-CPMA and related analogs.[10][11][12]

  • Density Functional Theory (DFT): To elucidate the electronic structure and reactivity of M-CPMA at a quantum mechanical level.[13][14][15]

For this analysis, we have selected Cyclin-dependent kinase 2 (CDK2) as a representative and therapeutically relevant target. The dysregulation of CDK2 is a known contributor to several cancers, making it a valuable subject for inhibitor design.[3]

Integrated Computational Workflow

A successful in silico campaign is not about using a single tool, but about creating a logical cascade of methods where the output of one informs the input of the next. This multi-scale approach provides a more holistic and reliable prediction of a molecule's behavior.

G cluster_0 Phase 1: Initial Screening & Pose Prediction cluster_1 Phase 2: Dynamic Refinement & Energy Calculation cluster_2 Phase 3: Property & Activity Prediction Ligand M-CPMA Structure Preparation Docking Molecular Docking (Virtual Screening, Pose Prediction) Ligand->Docking QSAR QSAR Modeling (Activity Prediction) Ligand->QSAR Molecular Descriptors DFT DFT Calculation (Electronic Properties) Ligand->DFT Target CDK2 Target (PDB: 1HCK) Preparation Target->Docking MD Molecular Dynamics (MD) (Pose Stability, Free Energy) Docking->MD Top Scoring Pose G Docking Initial Hypothesis (Fast, Approximate) MD Hypothesis Validation (Slow, More Accurate) Docking->MD Top Pose Experiment Experimental Confirmation Docking->Experiment High-Risk Path MD->Experiment Validated Pose

Caption: Logical relationship between computational validation and experiment.

Conclusion

No single computational model is a panacea. The in silico analysis of this compound demonstrates that a multi-scale, integrated approach is the most scientifically sound and resource-efficient strategy. Molecular docking serves as an excellent high-throughput filter, while molecular dynamics provides essential, in-depth validation of the top candidates. QSAR and DFT offer powerful tools for lead optimization and understanding fundamental molecular properties. By leveraging the strengths of each method in a logical sequence, researchers can build a compelling, data-driven case for advancing a compound like M-CPMA to the next stage of the drug discovery pipeline, significantly increasing the probability of success.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • QSAR Modeling: Where Have You Been? Where Are You Going To?. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 22, 2026, from [Link]

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 22, 2026, from [Link]

  • Applications of Molecular Dynamics Simulations in Drug Discovery. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]

  • Quantitative structure-activity relationships (QSAR). (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]

  • Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. (2023, June 6). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a hybrid of a substituted pyridine and a cyclohexylamine—provides a clear and authoritative basis for determining the necessary protective measures. By understanding the hazards associated with these core structural motifs, we can implement a robust safety protocol that protects against potential risks.

Hazard Assessment: A Structurally-Driven Rationale

The selection of PPE is not arbitrary; it is a direct response to the anticipated chemical hazards of a substance. The molecule contains two key functional groups that dictate its likely toxicological and hazardous properties:

  • The Pyridine Ring: Pyridine and its derivatives are known for their potential health effects. They can be harmful if inhaled or swallowed and toxic in contact with skin.[1][2] These compounds are often associated with skin, eye, and respiratory irritation.[1][3] Furthermore, many are flammable liquids.[2]

  • The Cyclohexylamine Moiety: Amines, particularly cyclohexylamines, can be corrosive and cause severe skin burns and eye damage.[4][5] Skin contact is a primary route of exposure, and these compounds can be harmful or toxic upon absorption.[4][6]

Based on this analysis, we must assume this compound is, at a minimum, a skin and eye irritant (potentially corrosive), harmful or toxic via dermal contact, ingestion, and inhalation, and potentially flammable. Therefore, a comprehensive PPE strategy is non-negotiable.

Core PPE Recommendations: A Multi-Layered Defense

Effective protection relies on selecting the right equipment for the task. The following table summarizes the recommended PPE for handling this compound under various laboratory scenarios.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) in a Fume Hood Chemical Safety GogglesNitrile Gloves (double-gloved recommended)Fully-Buttoned Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.[1]
Milligram-Scale Weighing Chemical Safety GogglesNitrile GlovesLaboratory CoatWork within a ventilated balance enclosure or chemical fume hood.[7]
Large-Volume Transfers (>1g) or Reactions Chemical Safety Goggles and Face ShieldButyl Rubber GlovesChemically Resistant Apron over Laboratory CoatRequired use of a certified chemical fume hood.[8]
Spill Cleanup or Unventilated Work Chemical Safety Goggles and Face ShieldButyl Rubber GlovesFlame Retardant/Antistatic Protective Clothing[2]NIOSH-approved respirator with organic vapor cartridges. Use requires enrollment in a respiratory protection program.[8][9]

Eye and Face Protection: Your First Line of Defense Given that both pyridine and amine compounds can cause serious eye irritation or severe damage, this is a critical control point.[3][5]

  • Chemical Safety Goggles: These are mandatory for all work with this compound. They must be worn at all times in the laboratory where the chemical is handled to protect against splashes.[1]

  • Face Shield: When handling larger quantities or performing operations with a heightened risk of splashing (e.g., transfers, reactions under pressure), a face shield must be worn in addition to chemical safety goggles to protect the entire face.[2][4]

Skin Protection: Preventing Dermal Exposure This compound must be assumed to be toxic upon skin contact.[2] Therefore, a robust barrier is essential.

  • Gloves: The choice of glove material is critical.

    • Nitrile Gloves: Suitable for incidental contact or handling very small quantities. If contact occurs, they should be removed and replaced immediately.[1][9] Double-gloving is recommended to provide an additional layer of protection.

    • Butyl Rubber Gloves: For prolonged contact, large-volume transfers, or spill cleanup, butyl rubber gloves offer superior chemical resistance to many pyridine-based compounds and are highly recommended.[8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[8]

  • Protective Clothing:

    • Laboratory Coat: A standard, fully-buttoned lab coat is the minimum requirement to prevent contact with clothing.[8]

    • Chemical-Resistant Apron: For larger-scale work, an apron made of a chemically resistant material should be worn over the lab coat.

    • Specialized Clothing: In scenarios with a high risk of significant exposure, such as cleaning a large spill, flame-retardant and antistatic protective clothing may be necessary.[2]

Respiratory Protection: Controlling Inhalation Hazards Inhalation of vapors or aerosols can cause respiratory irritation and systemic toxicity.[1][2]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified laboratory chemical fume hood.[1][8] All handling of this compound should occur within a fume hood.

  • Respirators: In the rare event that work must be performed outside of a fume hood or during a large spill, a NIOSH/MSHA-approved respirator is required.[3] Important: The use of a respirator is subject to strict institutional protocols, which include medical clearance, formal training, and fit testing.[8]

Procedural Discipline: Safe Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct use. Follow this sequence to minimize cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair, then the outer pair.

Doffing Sequence (Taking Off):

  • Outer Gloves (if used): Remove and discard in the appropriate hazardous waste container.

  • Lab Coat and Apron: Remove by rolling it away from the body, ensuring the contaminated exterior does not touch your inner clothing.

  • Face Shield and Goggles: Remove from the back of the head to avoid touching the front surface.

  • Respirator (if used): Remove.

  • Inner Gloves: Remove these last, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[4]

Operational and Disposal Plans
  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed, within a ten-second travel distance of the work area.[4][8]

  • Spill Response: For a small spill within a fume hood, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material.[10] For large spills, evacuate the area, alert safety personnel, and restrict access.

  • PPE Disposal: All disposable PPE contaminated with this compound, including gloves and wipes, must be treated as hazardous waste.[2] Collect these items in a designated, sealed, and properly labeled waste container for disposal according to your institution's and local regulations.[5]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_tasks Task Scale & Location cluster_ppe Required PPE Level start Handling (4-Methyl-cyclohexyl) -pyridin-3-ylmethyl-amine task_small Small Scale (<1g) Weighing or Transfer start->task_small Low Volume task_large Large Scale (>1g) Reaction or Transfer start->task_large High Volume task_spill Emergency Spill or Unventilated Work start->task_spill Spill / Emergency ppe_level1 Level 1 PPE • Chemical Goggles• Nitrile Gloves (Double)• Lab Coat• In Fume Hood task_small->ppe_level1 ppe_level2 Level 2 PPE • Goggles & Face Shield• Butyl Rubber Gloves• Chem-Resistant Apron• In Fume Hood task_large->ppe_level2 ppe_level3 Level 3 PPE • Goggles & Face Shield• Butyl Rubber Gloves• Specialized Clothing• NIOSH Respirator task_spill->ppe_level3

PPE selection workflow based on task scale and risk.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. [Link]

  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: Methylamine 25/30% solution. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • PubChem. 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. [Link]

  • PubChemLite. 4-methyl-n-(3-methylcyclohexyl)pyridin-3-amine. [Link]

  • PubChem. 4-Methylcyclohexylamine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.